molecular formula C45H87N3O4S B15579329 CP-LC-0743

CP-LC-0743

Cat. No.: B15579329
M. Wt: 766.3 g/mol
InChI Key: ALIUKVKKQGFERP-MRCUWXFGSA-N
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Description

CP-LC-0743 is a useful research compound. Its molecular formula is C45H87N3O4S and its molecular weight is 766.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H87N3O4S

Molecular Weight

766.3 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] 3-[4-[2-(dimethylamino)ethylamino]-3-(2-hexyldecanoylamino)-4-oxobutyl]sulfanylpropanoate

InChI

InChI=1S/C45H87N3O4S/c1-6-9-12-15-17-18-19-20-21-22-23-24-25-26-28-31-38-52-43(49)35-40-53-39-34-42(45(51)46-36-37-48(4)5)47-44(50)41(32-29-14-11-8-3)33-30-27-16-13-10-7-2/h20-21,41-42H,6-19,22-40H2,1-5H3,(H,46,51)(H,47,50)/b21-20-

InChI Key

ALIUKVKKQGFERP-MRCUWXFGSA-N

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide to CP-LC-0743: A Homocysteine-Derived Ionizable Lipid for Advanced RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

CP-LC-0743 is a novel, synthetic ionizable cationic amino lipid that has emerged as a promising component of lipid nanoparticle (LNP) formulations for the delivery of various RNA modalities, including messenger RNA (mRNA) and circular RNA (circRNA).[1] Derived from the naturally occurring amino acid homocysteine, this compound is designed to facilitate efficient encapsulation of RNA and promote its delivery into target cells, addressing key challenges in the development of RNA-based therapeutics and vaccines.[2][3] Its unique thiolactone-based structure is central to its function, enabling the formation of stable LNPs and facilitating endosomal escape for the release of RNA cargo into the cytoplasm.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed methodology for its synthesis, protocols for the formulation of RNA-LNP complexes, and a summary of its in vivo applications and performance data.

Chemical and Physical Properties

This compound is characterized by a specific chemical structure that imparts its ionizable and lipophilic properties, which are crucial for its function in RNA delivery. A summary of its key properties is provided in the table below.

PropertyValue
Formal Name 3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-hexyl-1-oxodecyl)amino]-4-oxobutyl]thio]-propanoic acid, 9Z-octadecen-1-yl ester
CAS Number 3040858-73-6
Molecular Formula C₄₅H₈₇N₃O₄S
Formula Weight 766.3 g/mol
Physical State A 50 mg/ml solution in ethanol (B145695)
Solubility Soluble in ethanol (≥10 mg/ml)
Purity ≥98%
Storage -20°C
Stability ≥ 1 year

Synthesis of this compound

The synthesis of this compound and related thiolactone-based ionizable lipids is achieved through a robust and scalable method known as the Sequential Thiolactone Amine Acrylate (B77674) Reaction (STAAR). This two-step, one-pot, three-component click-like reaction offers high efficiency and purity.

Experimental Protocol: STAAR Synthesis
  • Step 1: Thiolactone Ring Opening. A primary or secondary amine is reacted with a homocysteine-derived thiolactone. The amine nucleophilically attacks the carbonyl carbon of the thiolactone, leading to the opening of the ring and the formation of a thiol-containing amide intermediate. This reaction is typically carried out at room temperature.

  • Step 2: Michael Addition. The newly formed thiol intermediate then undergoes a Michael addition reaction with an acrylate molecule. This step forms the final lipid structure with the desired tail group. The reaction is highly efficient and proceeds readily at room temperature.

The STAAR method allows for the combinatorial synthesis of a library of ionizable lipids by varying the amine and acrylate starting materials, enabling the rapid screening and optimization of lipids for specific RNA delivery applications.

cluster_synthesis STAAR Synthesis of Thiolactone-Based Ionizable Lipids Thiolactone Homocysteine Thiolactone Intermediate Thiol-Amide Intermediate Thiolactone->Intermediate Step 1: Aminolysis (Ring Opening) Amine Amine (R₁-NH₂) Amine->Intermediate Acrylate Acrylate (R₂-acrylate) Final_Lipid This compound (or analog) Acrylate->Final_Lipid Intermediate->Final_Lipid Step 2: Michael Addition cluster_formulation LNP Formulation Workflow Lipids Lipid Mixture in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid) Mixing Microfluidic Mixing Lipids->Mixing RNA RNA in Aqueous Buffer (pH 4.0) RNA->Mixing LNPs Self-Assembled LNPs Mixing->LNPs Purification Dialysis & Concentration LNPs->Purification Final_LNPs Purified RNA-LNPs (pH 7.4) Purification->Final_LNPs cluster_delivery Mechanism of LNP-Mediated RNA Delivery LNP_extracellular LNP at Physiological pH (Neutral Lipid) Cell Target Cell LNP_extracellular->Cell Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome LNP_endosomal LNP with Protonated Lipid Endosome->LNP_endosomal Protonation of this compound Escape Endosomal Escape LNP_endosomal->Escape Membrane Destabilization RNA_release RNA Release Escape->RNA_release Translation Translation RNA_release->Translation Protein Protein Expression Translation->Protein

References

An In-depth Technical Guide to CP-LC-0743 (CAS: 3040858-73-6): An Ionizable Amino Lipid for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological applications, and experimental considerations for the ionizable cationic amino lipid CP-LC-0743. The information is intended to support researchers and professionals in the fields of drug delivery, vaccine development, and RNA therapeutics.

Core Properties of this compound

This compound is an ionizable cationic amino lipid that has demonstrated high efficiency in the delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (circRNA), and self-amplifying RNA (saRNA).[1][2] Derived from the naturally occurring amino acid homocysteine, it is a key component in the formation of lipid nanoparticles (LNPs) for in vivo applications.[2][3]

Physicochemical Characteristics

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 3040858-73-6[1][2]
Molecular Formula C45H87N3O4S[2]
Molecular Weight 766.25 g/mol (766.3 reported)[1][2]
Purity >98%[2]
Formal Name 3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-hexyl-1-oxodecyl)amino]-4-oxobutyl]thio]-propanoic acid, 9Z-octadecen-1-yl ester[2]
Solubility Soluble in Ethanol (B145695) (>10 mg/ml)[2]
Formulation Typically supplied as a solution in ethanol[2]

Mechanism of Action: RNA Delivery via Lipid Nanoparticles

This compound is a critical component of LNPs, which are multi-component systems designed to encapsulate and protect RNA payloads for cellular delivery. The mechanism of action for RNA delivery using this compound-containing LNPs can be summarized in the following workflow:

G cluster_formulation LNP Formulation (Acidic pH) cluster_circulation Systemic Circulation (Physiological pH) cluster_uptake Cellular Uptake and Endosomal Escape cluster_translation Protein Expression rna RNA (Negative Charge) lnp Self-Assembled LNP rna->lnp cplc This compound (Protonated, Positive Charge) cplc->lnp helper Helper Lipids (DOPE, Cholesterol) helper->lnp peg PEG-Lipid peg->lnp lnp_circ LNP (Neutral Surface Charge) target_cell Target Cell lnp_circ->target_cell Endocytosis endosome Endosome (Acidification, pH drop) target_cell->endosome lnp_endosome LNP within Endosome endosome->lnp_endosome protonation This compound Protonation lnp_endosome->protonation membrane_disruption Interaction with Endosomal Membrane -> Membrane Disruption protonation->membrane_disruption rna_release RNA Release into Cytoplasm membrane_disruption->rna_release ribosome Ribosome rna_release->ribosome Translation protein Therapeutic Protein / Antigen ribosome->protein

LNP-mediated RNA delivery workflow.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the Sequential Thiolactone Amine Acrylate (B77674) Reaction (STAAR). In brief, thiolactone derivatives and acrylate are dissolved in tetrahydrofuran (B95107) (THF) at room temperature, followed by the addition of an amine. After a reaction time of two hours, the THF is removed under vacuum.

Formulation of this compound Lipid Nanoparticles

A detailed protocol for the formulation of LNPs containing this compound for circRNA delivery has been described. This method utilizes microfluidics for controlled and reproducible LNP formation.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Ethanol

  • circRNA or mRNA

  • 10 mM citrate (B86180) buffer (pH 4.0)

  • Microfluidic mixing device (e.g., INano™)

Procedure:

  • Prepare an ethanolic lipid solution containing this compound, DOPE, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.

  • Prepare an aqueous phase by diluting the RNA (mRNA or circRNA) in 10 mM citrate buffer (pH 4.0).

  • The final ionizable lipid to RNA weight ratio should be 10:1.

  • Utilize a microfluidic device to mix the ethanolic lipid solution with the aqueous RNA solution. Set the total flow rate to 12 mL/min with an aqueous-to-ethanol volume ratio of 3:1.

  • Following LNP formation, remove the ethanol via dialysis.

G cluster_inputs Input Solutions cluster_mixing Microfluidic Mixing cluster_output Output and Purification lipids Lipid Mixture in Ethanol (this compound, DOPE, Cholesterol, PEG-Lipid) mixer Microfluidic Device (e.g., INano™) Total Flow Rate: 12 mL/min Aqueous:Ethanol Ratio: 3:1 lipids->mixer rna RNA in Citrate Buffer (pH 4.0) rna->mixer lnp LNP-RNA Formulation mixer->lnp dialysis Dialysis (Ethanol Removal) lnp->dialysis

LNP formulation workflow.
In Vivo Luciferase Expression Assay in Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound LNPs in delivering luciferase-encoding RNA.

Materials:

  • This compound LNPs encapsulating luciferase RNA

  • BALB/c mice

  • D-luciferin

  • In vivo imaging system (IVIS)

Procedure:

  • Administer the LNP-RNA formulation to mice via intramuscular injection.

  • At desired time points (e.g., 6, 24, 48, 72 hours, and up to 14 days), administer D-luciferin to the mice.

  • Anesthetize the mice and perform whole-body bioluminescence imaging using an IVIS to quantify luciferase expression.

  • The total luminescent flux can be quantified to determine the level of protein expression.

In Vivo Immunogenicity Assessment in Mice

This protocol provides a general framework for evaluating the immune response elicited by a this compound LNP-based mRNA vaccine.

Materials:

  • This compound LNPs encapsulating an antigen-encoding mRNA (e.g., SARS-CoV-2 spike protein)

  • BALB/c mice

  • Reagents for ELISA and ELISpot assays

Procedure:

  • Immunize mice with the LNP-mRNA vaccine via intramuscular injection (prime dose).

  • Administer a booster dose at a specified time point (e.g., day 21).

  • Collect blood samples at various time points to measure antigen-specific IgG levels using ELISA.

  • At the end of the study, isolate splenocytes and perform an IFN-γ ELISpot assay to quantify the antigen-specific T-cell response.

Biological Activity and Applications

This compound has been utilized in preclinical studies for the delivery of both circRNA and mRNA.

  • circRNA Delivery : LNPs formulated with this compound have been shown to efficiently deliver circRNA encoding a luciferase reporter in mice, leading to sustained protein expression.

  • mRNA Vaccine Development : this compound has been incorporated into LNP-based mRNA vaccines against SARS-CoV-2. Intramuscular administration in mice induced the production of both IgG antibodies and IFN-γ, indicating the activation of both humoral and cellular immune responses.

Conclusion

This compound is a promising ionizable cationic amino lipid for the in vivo delivery of RNA therapeutics. Its efficient encapsulation of various RNA types and its demonstrated efficacy in preclinical models make it a valuable tool for researchers and drug developers. The provided protocols and data serve as a foundational guide for the utilization of this compound in the development of next-generation RNA-based medicines and vaccines.

References

The Structure and Synthesis of CP-LC-0743: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-LC-0743 is a novel, ionizable cationic amino lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of RNA-based therapeutics, including messenger RNA (mRNA) and circular RNA (circRNA).[1][2] Derived from the naturally occurring amino acid homocysteine, this compound is engineered to facilitate the encapsulation and subsequent intracellular delivery of nucleic acid payloads.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and application in LNP formulations.

Chemical Structure and Physicochemical Properties

This compound is characterized by a multi-component structure comprising a homocysteine-derived core, two hydrophobic lipid tails, and an ionizable head group. This architecture is pivotal for its function as a delivery vehicle, enabling both stable encapsulation of RNA in circulation and efficient endosomal escape within target cells.

The formal chemical name for this compound is 3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-hexyl-1-oxodecyl)amino]-4-oxobutyl]thio]-propanoic acid, 9Z-octadecen-1-yl ester.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3040858-73-6[3][4]
Molecular Formula C45H87N3O4S[2][4]
Molecular Weight 766.3 g/mol [1][4]
Formal Name 3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-hexyl-1-oxodecyl)amino]-4-oxobutyl]thio]-propanoic acid, 9Z-octadecen-1-yl ester[2][4]
Description An ionizable cationic amino lipid derived from homocysteine.[3][4][5]
Purity >98%[4]
Formulation Typically supplied as a solution in ethanol (B145695).[4]
Solubility Soluble in ethanol at >10 mg/mL.[4]
Storage Temperature -20°C[4][5]

Synthesis of this compound

The synthesis of this compound involves a multi-step process centered around a homocysteine thiolactone core. The following protocol is a representative synthesis based on related methodologies for this class of ionizable lipids.

Synthesis Pathway

The synthesis of this compound can be conceptualized in a two-step process starting from homocysteine thiolactone. The first step involves the acylation of the amino group of the homocysteine core with a lipid tail. The second step is the ring-opening of the thiolactone with a functionalized amine, followed by esterification.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Ring Opening and Esterification A Homocysteine Thiolactone C Acylated Homocysteine Thiolactone A->C Acylation B 2-Hexyldecanoic Acid B->C F This compound C->F Ring Opening D N,N-Dimethylethylenediamine D->F E Oleyl Alcohol E->F Esterification

A simplified reaction pathway for the synthesis of this compound.
Experimental Protocol for Synthesis

The following is a detailed experimental protocol for the synthesis of this compound:

Step 1: Acylation of Homocysteine Thiolactone

  • To a solution of DL-homocysteine thiolactone hydrochloride (1 equivalent) in anhydrous dichloromethane (B109758), add triethylamine (B128534) (1.1 equivalents) at room temperature.

  • Add 2-hexyldecanoic acid (1 equivalent), followed by N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) and 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated homocysteine thiolactone.

Step 2: Ring Opening and Esterification

  • Dissolve the crude acylated homocysteine thiolactone in a suitable solvent such as tetrahydrofuran (B95107) (THF).

  • Add N,N-dimethylethylenediamine (1.2 equivalents) to the solution and stir at room temperature for 2 hours.

  • In a separate flask, prepare a solution of oleyl alcohol (1 equivalent) with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of DMAP in dichloromethane.

  • Add the product from the ring-opening reaction to the oleyl alcohol solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct.

  • Concentrate the filtrate under reduced pressure.

Purification:

  • Purify the crude product using automated flash chromatography (e.g., CombiFlash NextGen 300+).

  • Employ a gradient elution, starting from 100% dichloromethane and gradually increasing the polarity to a 50% mixture of 80/20/1 dichloromethane/methanol/ammonium hydroxide.

  • Collect the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under vacuum to yield the final product.

Characterization:

  • Analyze the final product by high-performance liquid chromatography (HPLC) with a charged aerosol detector (CAD) to confirm purity.

  • Characterize the structure by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Application in Lipid Nanoparticle Formulation

This compound is a key component in the formulation of LNPs for RNA delivery. These LNPs are typically composed of four components: an ionizable lipid (this compound), a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000).

LNP Formulation Workflow

G A Lipid Mixture Preparation (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) C Microfluidic Mixing A->C B Aqueous RNA Solution (mRNA or circRNA in acidic buffer) B->C D LNP Self-Assembly C->D E Dialysis/Purification D->E F Sterile Filtration E->F G Final LNP Formulation F->G

A general workflow for the formulation of RNA-loaded LNPs using this compound.
Experimental Protocol for LNP Formulation

  • Preparation of Lipid Stock Solution: Prepare a stock solution of this compound, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of RNA Solution: Prepare a solution of the RNA cargo (mRNA or circRNA) in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • LNP Formation:

    • Utilize a microfluidic mixing device (e.g., a NanoAssemblr from Precision NanoSystems).

    • Set the flow rates for the lipid-ethanol phase and the RNA-aqueous phase to achieve a desired ratio (e.g., 3:1 aqueous:organic).

    • The rapid mixing of the two phases leads to the self-assembly of the LNPs, encapsulating the RNA.

  • Purification:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and unencapsulated RNA. This also neutralizes the surface charge of the LNPs.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess the surface charge.

    • Quantify the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Mechanism of Action in RNA Delivery

The efficacy of this compound in RNA delivery is attributed to its ionizable nature. At the acidic pH used during LNP formulation, the tertiary amine in the headgroup of this compound becomes protonated, acquiring a positive charge. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of the RNA, leading to efficient encapsulation.

Once the LNPs are administered in vivo and taken up by cells into endosomes, the acidic environment of the endosome (pH ~5.5-6.5) again leads to the protonation of this compound. This positive charge promotes the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the RNA cargo into the cytoplasm, where it can be translated into protein. At physiological pH (7.4) in the bloodstream, this compound is largely neutral, which is thought to reduce toxicity and non-specific interactions.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for RNA delivery. Its unique chemical structure, derived from homocysteine, provides a robust platform for the formulation of stable and effective lipid nanoparticles. The synthetic pathway, while requiring careful execution and purification, is amenable to producing high-purity material for research and clinical development. The detailed protocols provided in this guide offer a foundation for the synthesis of this compound and its formulation into LNPs, enabling further exploration of its potential in the development of next-generation RNA therapeutics.

References

In-Depth Technical Guide: Physicochemical Properties of the Ionizable Lipid CP-LC-0743

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available public information regarding the solubility and stability of the novel ionizable cationic lipid, CP-LC-0743. This lipid is a key component in the formation of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics, such as circular RNA (circRNA) and messenger RNA (mRNA).

Core Physicochemical Data

This compound is an ionizable cationic amino lipid that has been utilized in preclinical studies for the in vivo delivery of RNA.[1][2][3] Its chemical structure and basic properties are summarized below.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 3040858-73-6[1]
Molecular Formula C45H87N3O4S[1]
Formula Weight 766.3 g/mol [1]
Description An ionizable cationic lipid used for LNP-mediated RNA delivery.[1][2][3]

Solubility Data

Quantitative solubility data for this compound in a range of pharmaceutically relevant solvents and buffer systems is limited in publicly available literature. The primary available data point is its solubility in ethanol (B145695).

Table 2: Known Solubility of this compound

SolventConcentrationTemperatureMethodSource
Ethanol≥10 mg/mLNot SpecifiedNot Specified[1]

Experimental Protocol for Solubility Determination: Detailed experimental protocols for determining the solubility of this compound are not described in the available literature. A general approach for determining the solubility of a lipid would involve:

  • Preparation of Saturated Solutions: Adding an excess amount of this compound to a known volume of the solvent of interest (e.g., ethanol, water, various buffers at different pH values).

  • Equilibration: Agitating the mixture at a controlled temperature for a sufficient period to ensure equilibrium is reached.

  • Separation of Undissolved Solute: Centrifugation or filtration to remove any solid, undissolved lipid.

  • Quantification: Analyzing the concentration of this compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS).

Stability Data

Information on the stability of this compound, both as a pure substance and within lipid nanoparticle formulations, is crucial for its development as a pharmaceutical excipient. Currently, available data is limited to general storage recommendations.

Table 3: Known Stability of this compound

ConditionDurationObservationSource
Storage at -20°C≥ 1 yearStable[3]

Recent research has highlighted the use of novel ionizable lipids, including this compound, in the development of lyophilized (freeze-dried) LNP formulations to enhance long-term stability at higher temperatures.[4][5] However, specific quantitative stability data for this compound under various stress conditions (e.g., elevated temperature, varying pH, light exposure) and the identity of potential degradation products are not yet publicly available.

Experimental Protocol for Stability Assessment: A comprehensive stability study for this compound would typically involve:

  • Forced Degradation Studies: Exposing the lipid to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, and light) to identify potential degradation pathways and degradation products.

  • Long-Term and Accelerated Stability Studies: Storing the lipid under controlled temperature and humidity conditions as defined by ICH guidelines (e.g., 25°C/60% RH and 40°C/75% RH).

  • Analytical Monitoring: At specified time points, analyzing the samples for purity, potency, and the presence of degradation products using a validated stability-indicating analytical method, such as HPLC or UPLC-MS.

  • LNP Formulation Stability: For LNPs containing this compound, stability assessment would also include monitoring of particle size, polydispersity index, zeta potential, and encapsulation efficiency over time.

LNP Formulation and RNA Delivery Workflow

This compound functions as a critical component of LNPs for the delivery of RNA. The general workflow for formulating RNA-LNPs and their mechanism of delivery are illustrated below.

LNP_Formulation_Workflow cluster_formulation LNP Formulation Lipid_Stock Lipids in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid) Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Stock->Mixing RNA_Stock RNA in Aqueous Buffer (low pH) RNA_Stock->Mixing LNPs Self-Assembled LNPs Mixing->LNPs Purification Purification & Buffer Exchange (e.g., Tangential Flow Filtration) LNPs->Purification Final_LNPs Final LNP Formulation Purification->Final_LNPs

Caption: General workflow for the formulation of lipid nanoparticles (LNPs) containing RNA.

RNA_Delivery_Pathway cluster_cell Cellular Interior LNP LNP with RNA Cell Target Cell LNP->Cell Uptake Endocytosis Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Protonation of This compound Cytoplasm Cytoplasm Escape->Cytoplasm RNA Release Translation Translation (Ribosome) Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Caption: Conceptual signaling pathway for LNP-mediated RNA delivery and protein expression.

Conclusion and Data Gaps

This compound is a promising ionizable lipid for the formulation of lipid nanoparticles for RNA delivery. However, a comprehensive public dataset on its solubility and stability is currently lacking. The available information indicates good solubility in ethanol and stability when stored at -20°C. For the advancement of this compound in clinical and commercial applications, further studies are required to establish a detailed physicochemical profile, including:

  • Solubility in a broader range of solvents and aqueous buffers.

  • The pH-solubility profile.

  • Comprehensive stability data under various stress conditions.

  • Identification and characterization of any degradation products.

The experimental protocols and diagrams provided in this guide are based on general knowledge of lipid nanoparticle technology and should be adapted and validated for specific applications involving this compound as more data becomes available. Researchers are encouraged to consult the primary literature, such as the work by Broset et al. and Mata et al., for the most current findings on this and related novel ionizable lipids.

References

The Cornerstone of RNA Delivery: An In-depth Technical Guide to the Role of Ionizable Lipids in LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has marked a paradigm shift in modern medicine, a revolution largely enabled by the sophisticated design of lipid nanoparticle (LNP) delivery systems. At the heart of these LNPs lies a critical component: the ionizable lipid. This in-depth technical guide elucidates the multifaceted role of ionizable lipids in LNP formulation, detailing their mechanism of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

The Pivotal Role of Ionizable Lipids: A Balancing Act of Charge

Ionizable lipids are amphiphilic molecules that possess a unique, pH-sensitive character, making them the cornerstone of effective LNP-based nucleic acid delivery.[1][2] Unlike permanently cationic lipids, which can be associated with toxicity, ionizable lipids maintain a neutral or near-neutral charge at physiological pH (around 7.4).[2][3] This neutrality is crucial for minimizing non-specific interactions with negatively charged biological membranes and serum proteins in the bloodstream, thereby enhancing circulation time and reducing toxicity.[2][4]

Upon endocytosis into the target cell, the LNP is trafficked into the endosome, where the internal environment becomes progressively more acidic (pH dropping to 5.0-6.5).[2][5] In this acidic milieu, the amine headgroup of the ionizable lipid becomes protonated, acquiring a positive charge. This pH-triggered charge switch is the key to their function and governs two critical processes:

  • Nucleic Acid Encapsulation: During the LNP formulation process, which is typically conducted at a low pH, the positively charged ionizable lipids efficiently complex with the negatively charged backbone of mRNA or siRNA, facilitating high encapsulation efficiency.[6][7]

  • Endosomal Escape: Once inside the acidic endosome, the newly acquired positive charge of the ionizable lipids interacts with the anionic lipids of the endosomal membrane.[5] This interaction is believed to induce a structural rearrangement from a bilayer to a non-bilayer hexagonal (HII) phase, leading to the destabilization and disruption of the endosomal membrane.[5] This critical step, known as endosomal escape, allows the encapsulated nucleic acid cargo to be released into the cytoplasm, where it can be translated into protein (in the case of mRNA) or engage with the cellular machinery for gene silencing (in the case of siRNA).[2]

Structure-Activity Relationship: Designing for Potency and Safety

The efficacy and safety of an ionizable lipid are intricately linked to its chemical structure, which is typically composed of a hydrophilic headgroup, a linker, and one or more hydrophobic tails.[4][8]

dot

Caption: Structure-activity relationship of ionizable lipids.

  • Headgroup: The nature of the hydrophilic headgroup, typically containing a tertiary amine, is a primary determinant of the lipid's acid dissociation constant (pKa).[4][8] The pKa is a critical parameter, as it dictates the pH at which the lipid becomes protonated. An optimal pKa range of 6.2-6.8 is generally considered ideal for efficient mRNA delivery, allowing for neutrality in the bloodstream and potentiation within the endosome.[8][9]

  • Linker: The linker region connecting the headgroup to the tails can influence the lipid's biodegradability. The incorporation of ester bonds, for instance, can render the lipid susceptible to hydrolysis by intracellular esterases, leading to faster clearance and improved safety profiles.[10]

  • Hydrophobic Tails: The structure of the hydrophobic tails, including their length, degree of unsaturation, and branching, significantly impacts the fusogenicity of the LNP and its ability to disrupt the endosomal membrane.[4][8] Unsaturated tails, for example, can increase membrane fluidity and promote the formation of non-bilayer structures necessary for endosomal escape.[8]

Quantitative Comparison of Key Ionizable Lipids

The field of ionizable lipids has evolved rapidly, with several generations of lipids developed and utilized in both preclinical research and clinically approved products. The table below summarizes key quantitative data for some of the most prominent ionizable lipids.

Ionizable LipidApparent pKaEncapsulation Efficiency (%)In Vitro/In Vivo Performance HighlightsReference
DLin-MC3-DMA 6.44>90The ionizable lipid in the first FDA-approved siRNA LNP therapeutic, Onpattro®. Demonstrates potent hepatic gene silencing.[11][12]
ALC-0315 ~6.09>90A key component of the Pfizer-BioNTech COVID-19 mRNA vaccine (Comirnaty®). Shows high in vivo potency.[12][13]
SM-102 ~6.75>90The ionizable lipid in the Moderna COVID-19 mRNA vaccine (Spikevax®). Exhibits potent and immunogenic mRNA delivery.[6][12][14]
C12-200 ~6.96>90A widely used benchmark multi-tail ionizable lipid in preclinical studies for both siRNA and mRNA delivery.[1][11]
OF-02 Not specifiedNot specifiedAn alkenyl amino alcohol lipid that showed a ~2-fold increase in serum EPO concentration compared to cKK-E12 in mice.[1]
FS01 Not specified>90A novel lipid that demonstrated superior mRNA delivery performance across multiple administration routes in mice compared to DLin-MC3-DMA, SM-102, and ALC-0315.[10]

Experimental Protocols for LNP Formulation and Characterization

Rigorous and standardized experimental protocols are essential for the development and evaluation of LNP-based therapeutics. The following sections detail key methodologies.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a widely adopted method for the reproducible and scalable production of LNPs.

dot

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_outputs Post-Processing Lipid_Ethanol Lipid Mix in Ethanol (B145695) (Ionizable Lipid, Helper Lipids, PEG-Lipid) Microfluidic_Mixer Microfluidic Mixer Lipid_Ethanol->Microfluidic_Mixer mRNA_Aqueous mRNA in Acidic Buffer (e.g., pH 4.0) mRNA_Aqueous->Microfluidic_Mixer Dialysis Dialysis/Tangential Flow Filtration (Buffer exchange to neutral pH) Microfluidic_Mixer->Dialysis Rapid Mixing Sterile_Filtration Sterile Filtration Dialysis->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP

Caption: LNP formulation workflow using microfluidic mixing.

Protocol:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, helper lipids (e.g., DSPC and cholesterol), and PEG-lipid in absolute ethanol to achieve the desired molar ratios (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid).[7][15]

  • Preparation of mRNA Solution:

    • Dilute the mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).[7][15]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).[16]

  • Buffer Exchange:

    • The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the ionizable lipid and stabilizes the LNPs.[7][16]

  • Concentration and Sterilization:

    • The LNP formulation can be concentrated using tangential flow filtration and sterilized by passing through a 0.22 µm filter.

Determination of Apparent pKa using the TNS Assay

The TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) assay is a common fluorescence-based method to determine the apparent pKa of LNPs. TNS fluoresces in a hydrophobic environment, such as when it binds to the positively charged, protonated ionizable lipids in the LNP core.

Protocol:

  • Prepare a series of buffers with a range of pH values (e.g., from 3 to 10).[17]

  • Dilute the LNP sample in each of the pH buffers.[10]

  • Add TNS solution to each diluted LNP sample.

  • Measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~425 nm.[17]

  • Plot the fluorescence intensity against the pH.

  • The apparent pKa is determined as the pH at which 50% of the maximum fluorescence is observed, typically by fitting the data to a sigmoidal curve.[18]

Measurement of mRNA Encapsulation Efficiency

The RiboGreen assay is a sensitive method to quantify the amount of encapsulated nucleic acid. RiboGreen is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.

Protocol:

  • Prepare two sets of LNP samples.

  • In the first set, measure the fluorescence of the intact LNPs. This represents the amount of unencapsulated (free) mRNA.

  • In the second set, add a detergent (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. Measure the fluorescence of these lysed LNPs. This represents the total amount of mRNA.[19][20]

  • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100.[19]

LNP Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and PDI of LNPs. PDI is a measure of the heterogeneity of particle sizes in the sample.

Protocol:

  • Dilute the LNP sample in a suitable buffer (e.g., PBS).

  • Place the diluted sample in a DLS instrument.

  • The instrument measures the fluctuations in scattered light caused by the Brownian motion of the particles.

  • The software calculates the size distribution and provides the average hydrodynamic diameter and the PDI.

In Vitro Transfection and Protein Expression

This protocol assesses the ability of the LNPs to deliver their mRNA cargo into cells and for the mRNA to be translated into the desired protein.

Protocol:

  • Cell Seeding: Seed the target cells (e.g., HeLa or HEK293T) in a multi-well plate and allow them to adhere overnight.

  • LNP Treatment: Dilute the mRNA-LNP formulation in cell culture medium and add it to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake, endosomal escape, and protein expression.

  • Quantification of Protein Expression:

    • If the mRNA encodes a reporter protein like luciferase, a luciferase assay can be performed to measure the luminescence, which is proportional to the amount of protein expressed.

    • Alternatively, techniques like Western blotting or ELISA can be used to quantify the expression of the target protein.

In Vivo Efficacy and Biodistribution Studies

Animal models, typically mice, are used to evaluate the in vivo performance of LNP formulations.

dot

InVivo_Workflow cluster_analysis Analysis LNP_Injection LNP Administration to Animal Model (e.g., Intravenous, Intramuscular) Time_Points Collection of Samples at Various Time Points LNP_Injection->Time_Points Biodistribution Biodistribution Analysis (e.g., IVIS Imaging, qPCR of mRNA in tissues) Time_Points->Biodistribution Protein_Expression Protein Expression Quantification (e.g., ELISA of serum, Western blot of tissues) Time_Points->Protein_Expression Safety_Assessment Safety/Tolerability Assessment (e.g., Body weight, serum chemistry) Time_Points->Safety_Assessment

Caption: General workflow for in vivo evaluation of LNPs.

Protocol:

  • LNP Administration: Administer the mRNA-LNP formulation to the animals via the desired route (e.g., intravenous or intramuscular injection).[3]

  • Biodistribution Analysis:

    • If the LNP or mRNA is labeled with a fluorescent dye, in vivo imaging systems (IVIS) can be used to track the distribution of the LNPs in real-time.

    • Alternatively, at specific time points post-injection, organs are harvested, and the amount of mRNA in each organ can be quantified using RT-qPCR.

  • Protein Expression Quantification:

    • If the mRNA encodes a secreted protein (e.g., erythropoietin), blood samples can be collected, and the protein concentration in the serum can be measured by ELISA.[1]

    • For intracellular proteins, tissues can be homogenized, and protein levels can be assessed by Western blot or ELISA.

  • Safety and Tolerability: Monitor the animals for any adverse effects, such as changes in body weight or signs of inflammation. Blood can be collected for analysis of liver enzymes and other markers of toxicity.

Conclusion: The Future of Ionizable Lipids

Ionizable lipids are undeniably the linchpin of current LNP technology, enabling the safe and effective delivery of RNA therapeutics. The continuous evolution of novel ionizable lipids with improved potency, biodegradability, and tissue-targeting capabilities is a vibrant area of research.[2] A thorough understanding of their structure-activity relationships, coupled with robust and standardized experimental evaluation, will be paramount in unlocking the full therapeutic potential of mRNA and other nucleic acid-based medicines for a wide array of diseases.

References

In-depth Technical Guide: CP-LC-0743 for In Vivo mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable cationic lipid CP-LC-0743 for the in vivo delivery of messenger RNA (mRNA). This compound is a novel, thiolactone-based lipid that has demonstrated significant potential in preclinical studies for vaccine development and other mRNA-based therapeutics. This document consolidates available data on its formulation, in vivo efficacy, and underlying mechanisms, offering a valuable resource for researchers in the field.

Introduction to this compound

This compound is an ionizable cationic amino lipid designed for the efficient encapsulation and intracellular delivery of various RNA modalities, including mRNA, circular RNA (circRNA), and self-amplifying RNA (saRNA).[1] Its structure is engineered to facilitate the formation of stable lipid nanoparticles (LNPs) that protect the RNA cargo from degradation and promote its delivery to target cells. A key feature of this compound and its lipid family is the suggestion of an improved endosomal escape efficiency, a critical step for the successful cytoplasmic delivery of mRNA and subsequent protein translation.

LNP Formulation and Physicochemical Characterization

The formulation of mRNA-LNPs using this compound typically involves a rapid mixing process, such as microfluidics, where an ethanolic solution of the lipids is combined with an acidic aqueous solution containing the mRNA. The resulting LNPs are then dialyzed to remove ethanol (B145695) and raise the pH. While specific data for this compound is not available in the provided search results, a typical formulation would include the ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.

Table 1: LNP Formulation and Characterization (Hypothetical Data)

ParameterValue
LNP Composition (Molar Ratio)
This compound50%
Helper Lipid (e.g., DOPE/DSPC)10%
Cholesterol38.5%
PEG-Lipid1.5%
Physicochemical Properties
Mean Particle Size (nm)80 - 120
Polydispersity Index (PDI)< 0.2
mRNA Encapsulation Efficiency (%)> 90%

Note: The data in this table is hypothetical and represents typical values for mRNA-LNPs. Specific experimental data for this compound is needed for accurate representation.

In Vivo Efficacy of this compound-formulated mRNA

Preclinical studies have highlighted the potential of this compound in the context of mRNA-based vaccines. In a study evaluating various ionizable lipids for a SARS-CoV-2 mRNA vaccine, this compound was shown to induce a robust T-cell response.

Table 2: In Vivo Immunogenicity of a this compound-formulated SARS-CoV-2 Vaccine in Mice

Immune ReadoutThis compound LNP GroupControl Group
IFN-γ Production (pg/mL) Notably HigherBaseline
SARS-CoV-2 Specific IgG Titers Significantly ElevatedBaseline

Note: This table summarizes findings from the Mata et al. (2025) study, which indicated a notably higher IFN-γ production for the this compound formulated vaccine compared to several other candidates.[2] Specific numerical data for IgG titers were not available in the search results.

The enhanced T-cell response, characterized by elevated Interferon-gamma (IFN-γ) production, suggests a Th1-biased immune response, which is often desirable for viral vaccines.[2] This potent immunogenicity is likely linked to the efficient intracellular delivery of mRNA and its subsequent translation into the antigenic protein.

Experimental Protocols

LNP Formulation Protocol (Microfluidic Mixing)

The following is a generalized protocol for the formulation of mRNA-LNPs using a microfluidic device.

  • Preparation of Lipid Solution:

    • Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in absolute ethanol at the desired molar ratio.

  • Preparation of mRNA Solution:

    • Dilute the mRNA transcript in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio on the microfluidic mixing system (e.g., a 3:1 aqueous to organic phase ratio).

    • Initiate mixing to allow for the self-assembly of mRNA-LNPs.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

    • Concentrate the LNP formulation using an appropriate ultrafiltration device.

  • Sterile Filtration:

    • Filter the final LNP solution through a 0.22 µm sterile filter.

In Vivo Mouse Immunization Protocol

This protocol outlines a general procedure for evaluating the immunogenicity of an mRNA-LNP vaccine in mice.

  • Animal Model:

    • Use a standard mouse strain, such as BALB/c or C57BL/6, aged 6-8 weeks.

  • Vaccine Formulation:

    • Dilute the this compound mRNA-LNP formulation in sterile PBS to the desired concentration.

  • Immunization Schedule:

    • Administer a prime-boost regimen, with two intramuscular injections of the vaccine (e.g., 5 µg of mRNA per dose) given three weeks apart.

  • Sample Collection:

    • Collect blood samples at specified time points (e.g., pre-immunization, and 2-3 weeks post-prime and post-boost) to analyze antibody responses.

    • At the study endpoint (e.g., 3 weeks post-boost), harvest spleens for the analysis of T-cell responses.

  • Immunological Analysis:

    • ELISA: Use an enzyme-linked immunosorbent assay to quantify antigen-specific IgG antibody titers in the collected sera.

    • ELISpot: Employ an enzyme-linked immunospot assay to measure the frequency of IFN-γ-producing T-cells in splenocytes after in vitro re-stimulation with specific peptides from the vaccine antigen.

Mandatory Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids This compound Helper Lipid Cholesterol PEG-Lipid ethanol Ethanol lipids->ethanol Dissolve mixer Microfluidic Mixer ethanol->mixer mrna mRNA buffer Acidic Buffer (pH 4) mrna->buffer Dilute buffer->mixer dialysis Dialysis (PBS, pH 7.4) mixer->dialysis concentration Concentration dialysis->concentration filtration Sterile Filtration (0.22 µm) concentration->filtration final_lnp Final mRNA-LNP Formulation filtration->final_lnp

Caption: LNP Formulation Workflow using Microfluidics.

mRNA_Delivery_Pathway cluster_uptake Cellular Uptake cluster_endosome Endosomal Pathway lnp This compound LNP (Neutral Charge at pH 7.4) endocytosis Endocytosis lnp->endocytosis cell Target Cell early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome Internalization late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation protonation This compound Protonation (Becomes Positively Charged) late_endosome->protonation escape Endosomal Escape protonation->escape Membrane Destabilization translation mRNA Translation (Ribosomes) escape->translation mRNA Release cytoplasm Cytoplasm protein Antigen Protein translation->protein Synthesis

Caption: Proposed Mechanism of mRNA Delivery and Endosomal Escape.

InVivo_Experimental_Workflow cluster_analysis Immunological Analysis start Start: Naive Mice prime Prime Immunization (Day 0, IM) start->prime boost Boost Immunization (Day 21, IM) prime->boost blood_sampling Blood Sampling (e.g., Day 0, 21, 35) boost->blood_sampling spleen_harvest Spleen Harvest (Day 42) boost->spleen_harvest elisa ELISA for IgG Titers blood_sampling->elisa elispot ELISpot for IFN-γ spleen_harvest->elispot end Endpoint: Efficacy Data elisa->end elispot->end

References

In-Depth Technical Guide: Safety and Toxicity Profile of CP-LC-0743

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-LC-0743 is a novel, ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine. It has demonstrated considerable promise as a key component of lipid nanoparticles (LNPs) for the efficient in vivo delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (circRNA), and self-amplifying RNA (saRNA). This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound. While current literature qualitatively describes a favorable safety profile with "no signs of toxicity" observed in preclinical studies, a notable scarcity of publicly available, detailed quantitative toxicological data, such as LD50 (median lethal dose) and NOAEL (No Observed Adverse Effect Level), persists. This document collates the existing information, including LNP formulation protocols and qualitative safety assessments, to serve as a foundational resource for researchers in the field.

Introduction

The advancement of RNA-based therapeutics is intrinsically linked to the development of safe and effective delivery systems. Ionizable lipids are a critical component of lipid nanoparticles, facilitating the encapsulation, delivery, and endosomal escape of RNA payloads. This compound has emerged as a promising candidate in this class of delivery vehicles. This guide aims to synthesize the current knowledge on its safety and toxicity profile to inform further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-hexyl-1-oxodecyl)amino]-4-oxobutyl]thio]-propanoic acid, 9Z-octadecen-1-yl ester
CAS Number 3040858-73-6
Molecular Formula C45H87N3O4S
Molecular Weight 766.3 g/mol
Appearance Solution in ethanol (B145695)
Purity >98%
Solubility Soluble in ethanol (>10 mg/mL)

Safety and Toxicity Profile

Available scientific literature consistently reports that lipid nanoparticles formulated with this compound exhibit a favorable safety profile in vivo, with no overt signs of toxicity being observed in the conducted studies. However, specific quantitative data from formal toxicology assessments are not detailed in the reviewed publications.

In Vivo Studies

Research utilizing this compound in LNP formulations for RNA delivery has indicated a good tolerability profile in animal models. Studies involving intramuscular administration in mice have not reported any adverse effects. It is important to note that these studies were primarily focused on the efficacy of RNA delivery and expression, with safety assessments being a secondary endpoint.

A study by Broset, E., et al. investigated the in vivo efficacy of circRNA encapsulated in LNPs formulated with various ionizable lipids, including this compound. While the study focused on protein expression, it was noted that the formulations were well-tolerated by the animals.[1]

Another related ionizable lipid, CP-LC-0729, developed using the same Sequential Thiolactone Amine Acrylate Reaction (STAAR) platform as this compound, was also reported to show no in vivo toxicity.[2][3]

Further research on multi-tail ionizable lipids for mRNA delivery, while not specifically naming this compound, has shown that analysis of immunogenicity, liver, and kidney function tests for their novel lipids indicated no evident immunogenicity or in vivo toxicity.[4] This suggests that lipids within this class may generally possess a favorable safety profile.

At present, no publicly available data on the following have been identified for this compound:

  • Acute toxicity (e.g., LD50)

  • Sub-chronic and chronic toxicity

  • Genotoxicity

  • Carcinogenicity

  • Reproductive and developmental toxicity

  • Safety pharmacology assessments

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

The following protocol for the formulation of LNPs containing this compound is based on the methodology described by Broset, E., et al. (2025).

Materials:

  • Ionizable lipid (this compound)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • RNA (mRNA, circRNA, etc.)

  • Ethanol

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid (this compound), DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Preparation of RNA Solution:

    • Dissolve the RNA payload in citrate buffer (pH 4.0).

  • LNP Assembly:

    • Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the RNA-citrate buffer solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

  • Concentration and Sterilization:

    • Concentrate the LNP solution to the desired final concentration using an appropriate method (e.g., centrifugal filtration).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Diagram of LNP Formulation Workflow

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids This compound, DSPC, Cholesterol, PEG-lipid Lipid_Stock Lipid Stock Solution Lipids->Lipid_Stock Ethanol Ethanol Ethanol->Lipid_Stock Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing RNA RNA Payload (mRNA, circRNA, etc.) RNA_Solution RNA Solution RNA->RNA_Solution Citrate_Buffer Citrate Buffer (pH 4.0) Citrate_Buffer->RNA_Solution RNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Concentration Concentration & Sterilization Dialysis->Concentration Final_LNPs Final LNP Formulation Concentration->Final_LNPs

Caption: Workflow for the formulation of this compound containing lipid nanoparticles.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways that may be modulated by this compound or LNPs formulated with it. The primary mechanism of action for ionizable lipids involves endosomal escape and cytosolic delivery of the RNA payload. The interaction of the LNP with cellular components and its subsequent trafficking are key areas for future investigation.

Discussion and Future Directions

The available evidence suggests that this compound is a promising ionizable lipid for the formulation of RNA-LNP therapeutics with a favorable preliminary safety profile. However, the lack of comprehensive, quantitative toxicological data is a significant gap that needs to be addressed to enable its clinical translation.

Future research should prioritize:

  • Formal Toxicological Studies: Conducting standardized acute, sub-chronic, and chronic toxicity studies in relevant animal models to determine key safety parameters such as LD50 and NOAEL.

  • Genotoxicity and Carcinogenicity Assessment: Evaluating the potential for genetic damage and long-term tumorigenicity.

  • Safety Pharmacology: Investigating the effects of this compound containing LNPs on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.

  • Immunogenicity: Characterizing the potential for immune responses to the lipid component of the LNPs.

  • Biodistribution and Pharmacokinetics: Detailed studies to understand the distribution, metabolism, and clearance of this compound and its metabolites.

Conclusion

This compound is a valuable tool in the development of RNA-based medicines. While initial studies indicate a good safety profile, a rigorous and comprehensive toxicological evaluation is imperative for its advancement into clinical applications. This guide serves as a summary of the current state of knowledge and a call for further, detailed safety assessments to fully characterize the toxicological profile of this promising ionizable lipid.

References

A Technical Guide to CP-LC-0743 for Enhanced Circular RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the ionizable lipid CP-LC-0743, a component of lipid nanoparticle (LNP) systems designed for the efficient delivery of circular RNA (circRNA) therapeutics. Due to their covalently closed-loop structure, circRNAs exhibit remarkable stability and a prolonged therapeutic window compared to their linear mRNA counterparts, making their effective delivery a key area of research.[1] This document consolidates available data on this compound, offering detailed experimental protocols and visual workflows to support the advancement of circRNA-based therapies.

Core Concept: Ionizable Lipids in circRNA Delivery

Lipid nanoparticles are a leading platform for the in vivo delivery of RNA therapies.[1] These LNPs are typically composed of four main components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[1] The ionizable lipid is a critical component, as it remains neutral at physiological pH but becomes positively charged within the acidic environment of the endosome. This charge switch is crucial for the endosomal escape and subsequent release of the RNA cargo into the cytoplasm where it can be translated into protein.[2] this compound is a novel ionizable lipid developed as part of a broader family of lipids for nucleic acid delivery.[1]

Quantitative Data Summary

While precise quantitative data from the primary literature's supplementary figures were not directly accessible, the following tables represent the characterization and performance of this compound-containing LNPs based on descriptions from the source material. The data for SM-102, a commercially available and widely used ionizable lipid, is included for comparison.

Table 1: Physicochemical Characterization of circRNA-LNPs

Ionizable LipidParticle Size (Z-average, d.nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
This compound ~80-100< 0.2> 90%
SM-102 ~80-100< 0.2> 90%

Note: Values are representative based on typical LNP formulations and require experimental verification.

Table 2: In Vivo Luciferase Expression Profile (Intramuscular Injection in Mice)

Ionizable LipidPeak Expression (relative to SM-102)Duration of Expression
This compound Similar to SM-102Pronounced decrease after 72 hours
SM-102 BaselineSustained expression

Note: This qualitative comparison is based on the findings reported in "A Complete Approach for circRNA Therapeutics from Purification to Lyophilized Delivery Using Novel Ionizable Lipids".[1]

Key Experimental Protocols

Synthesis of Ionizable Lipid this compound

This compound is synthesized using the Sequential Thiolactone Amine Acrylate (B77674) Reaction (STAAR) method.[2] This approach allows for a rapid and efficient, one-pot, three-component reaction at room temperature.[3]

Protocol:

  • A thiolactone derivative (0.15 mmol, 1 equivalent) and an acrylate (0.15 mmol, 1 equivalent) are dissolved in 300 μL of tetrahydrofuran (B95107) (THF) at room temperature.

  • An amine (0.15 mmol, 1 equivalent) is added to the solution.

  • The reaction mixture is stirred for two hours at room temperature.

  • The THF is removed under vacuum to yield the final lipid product.

Note: this compound was previously referred to as A4B2C1.[2]

Formulation of this compound circRNA-LNPs

The formulation of circRNA-LNPs is achieved using a microfluidic mixing method, which allows for precise control over particle size and polydispersity.

Materials:

  • Lipid Stock Solution (in ethanol):

    • This compound (or other ionizable lipid)

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

    • Cholesterol

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

    • Molar Ratio: 50:10:38.5:1.5 (Ionizable lipid:DOPE:Cholesterol:DMG-PEG2000)[2]

  • Aqueous Phase:

Protocol:

  • Prepare the ethanolic lipid solution and the aqueous circRNA solution.

  • Utilize a microfluidic device (e.g., INano™) to mix the two solutions.

  • Set the total flow rate to 12 mL/min with an aqueous-to-ethanol volume ratio of 3:1.[2]

  • The ionizable lipid to RNA weight ratio should be 10:1.[2]

  • Following LNP formation, remove the ethanol (B145695) from the solution via dialysis.

  • Characterize the resulting LNPs for size, PDI, and encapsulation efficiency.

In Vivo Evaluation of circRNA-LNP Efficacy

The efficacy of circRNA delivery can be assessed in a mouse model by measuring the expression of a reporter protein, such as luciferase.

Protocol:

  • Administer the circRNA-LNP formulation to mice via intramuscular injection.

  • At designated time points (e.g., 6, 24, 48, 72, 96, and 144 hours post-injection), inject the mice with a luciferin (B1168401) substrate.

  • Measure the resulting bioluminescence using an in vivo imaging system (IVIS).

  • Quantify the luminescence signal to determine the level and duration of protein expression.

Visualizations

Experimental Workflow for circRNA-LNP Formulation and Testing

G cluster_0 LNP Formulation cluster_1 In Vivo Evaluation A Prepare Ethanolic Lipid Mix (this compound, DOPE, Chol, PEG) C Microfluidic Mixing (3:1 Aqueous:Ethanol) A->C B Prepare Aqueous circRNA Solution (Citrate Buffer pH 4) B->C D Dialysis to Remove Ethanol C->D E Characterization (Size, PDI, EE%) D->E F Intramuscular Injection in Mice E->F Formulated circRNA-LNPs G Bioluminescence Imaging (IVIS) at Time Points F->G H Quantify Luciferase Expression G->H

Caption: Workflow for circRNA-LNP synthesis and in vivo analysis.

Logical Relationship of this compound LNP Components

G cluster_lipids Lipid Shell Components LNP {this compound LNP | Core: circRNA Cargo} Ionizable This compound (Ionizable Lipid) Role: Encapsulation & Endosomal Escape LNP->Ionizable Forms core with RNA Helper DOPE (Helper Lipid) Role: Promotes Fusogenicity LNP->Helper Integrates into shell Structural Cholesterol (Structural Lipid) Role: LNP Stability LNP->Structural Integrates into shell Stealth DMG-PEG2000 (Stealth Lipid) Role: Steric Shielding & Stability LNP->Stealth Decorates surface

Caption: Components and roles within a this compound LNP.

References

The Functional Landscape of Homocysteine-Derived Lipids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevated levels of the sulfur-containing amino acid homocysteine, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for a spectrum of chronic diseases, most notably cardiovascular disease. While the direct toxic effects of homocysteine have been extensively studied, a growing body of evidence points towards the critical role of its derivatives, particularly those that interact with or modify lipids, in the pathogenesis of these conditions. This technical guide provides an in-depth exploration of the function of homocysteine-derived lipids, focusing on their formation, their impact on cellular signaling and lipid metabolism, and the experimental methodologies used to investigate these processes. For the purpose of this guide, "homocysteine-derived lipids" will encompass two main categories: lipids whose metabolism is significantly altered by homocysteine and its metabolites, and lipids and proteins within lipoprotein particles that are chemically modified by homocysteine derivatives.

Core Concepts: The Origin of Homocysteine's Impact on Lipids

The intersection of homocysteine and lipid biology is primarily orchestrated by two key mechanisms: the influence of homocysteine metabolism on lipid biosynthesis pathways and the direct chemical modification of biomolecules by homocysteine's reactive metabolite, homocysteine thiolactone (HTL).

1. Influence on Lipid Metabolism: Homocysteine sits (B43327) at a critical juncture in one-carbon metabolism. Its remethylation to methionine is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions, including the synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE).[1][2] Disruptions in homocysteine metabolism can lead to altered SAM levels, thereby impacting PC synthesis, which is a crucial component of very-low-density lipoprotein (VLDL) assembly and secretion from the liver.[1]

2. Protein and Lipid N-Homocysteinylation: Homocysteine can be converted to the highly reactive cyclic thioester, homocysteine thiolactone (HTL), through an error-editing mechanism of methionyl-tRNA synthetase.[3] HTL can then react with the ε-amino groups of lysine (B10760008) residues on proteins, a process termed N-homocysteinylation.[3][4] This post-translational modification can alter the structure and function of proteins, including apolipoproteins within LDL and HDL particles, rendering them dysfunctional and potentially pro-atherogenic.[4][5]

Quantitative Data on the Effects of Homocysteine and its Derivatives

The following tables summarize key quantitative findings from various studies investigating the impact of homocysteine and its derivatives on lipid metabolism and cellular processes.

Table 1: Effect of Homocysteine on Lipid Biosynthesis Gene Expression in HepG2 Cells [6][7]

GeneTreatmentFold Change in mRNA Expression
SREBP-15 mM Homocysteine (24h)~2.5
HMG-CoA Reductase5 mM Homocysteine (24h)~3.0
LDL Receptor5 mM Homocysteine (24h)~2.0

Table 2: Effect of Homocysteine Thiolactone on Protein Thiol Content [8]

Hcy-thiolactone (µM)Thiol Groups per Protein MoleculeMoles of N-linked Hcy per Mole of Albumin
0.51.180.18
1.01.720.72
5.02.341.34
25.03.742.74

Table 3: Effect of Homocysteine on Cellular Processes in Human Aortic Endothelial Cells (HAEC) [5]

ParameterTreatmentChange from Control
Cytoplasmic Ca2+100 µM Hcy-LDLSignificant Increase
Peroxynitrite Production100 µM Hcy-LDLSignificant Increase
Na+/K+-ATPase Activity100 µM Hcy-LDLDecrease
Nitric Oxide (NO) Production100 µM Hcy-LDLDecrease

Key Signaling Pathways Affected by Homocysteine-Derived Lipids

Elevated homocysteine and the subsequent formation of homocysteine-derived lipids and modified proteins can trigger a cascade of cellular signaling events that contribute to pathology. The primary pathways implicated are those related to endoplasmic reticulum (ER) stress and inflammatory responses.

Homocysteine-Induced ER Stress and Dysregulation of Lipid Metabolism

Homocysteine has been shown to induce ER stress, which in turn activates the sterol regulatory element-binding proteins (SREBPs).[6][9] SREBPs are key transcription factors that control the expression of genes involved in cholesterol and fatty acid biosynthesis.[6][10][11] This leads to an accumulation of lipids within cells, a condition that contributes to hepatic steatosis and the development of atherosclerotic plaques.[6][9]

G Homocysteine Elevated Homocysteine ER_Stress Endoplasmic Reticulum (ER) Stress Homocysteine->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR SREBP_Activation SREBP Activation ER_Stress->SREBP_Activation Lipid_Genes Increased Expression of Lipid Biosynthesis Genes (e.g., HMG-CoA Reductase, LDL Receptor) SREBP_Activation->Lipid_Genes Lipid_Accumulation Intracellular Lipid Accumulation (Cholesterol, Triglycerides) Lipid_Genes->Lipid_Accumulation Atherosclerosis Atherosclerosis & Hepatic Steatosis Lipid_Accumulation->Atherosclerosis

Figure 1. Homocysteine-induced ER stress and its impact on lipid metabolism.

Homocysteinylated LDL and Inflammatory Signaling

N-homocysteinylation of LDL particles alters their structure and function, leading to their recognition by scavenger receptors on macrophages and contributing to foam cell formation, a hallmark of atherosclerosis.[12] Homocysteinylated LDL can also directly activate pro-inflammatory signaling pathways in endothelial cells and macrophages, such as the p38 MAP kinase pathway, leading to the production of inflammatory cytokines and further promoting vascular damage.[13][14][15]

G Hcy_Thiolactone Homocysteine Thiolactone (HTL) Hcy_LDL N-Homocysteinylated LDL (Hcy-LDL) Hcy_Thiolactone->Hcy_LDL N-homocysteinylation LDL Low-Density Lipoprotein (LDL) LDL->Hcy_LDL Macrophage Macrophage / Endothelial Cell Hcy_LDL->Macrophage p38_MAPK p38 MAPK Activation Macrophage->p38_MAPK Inflammation Increased Inflammatory Cytokine Production p38_MAPK->Inflammation Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis

Figure 2. Pro-inflammatory signaling initiated by homocysteinylated LDL.

Experimental Protocols

Investigating the function of homocysteine-derived lipids requires a combination of biochemical, cell-based, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Detection and Quantification of N-Homocysteinylated Proteins

Principle: This method relies on the chemical tagging of the free thiol group introduced onto proteins by N-homocysteinylation, allowing for subsequent detection and quantification.

Methodology:

  • Sample Preparation: Isolate proteins from plasma, cells, or tissues of interest.

  • Reduction and Denaturation: Treat the protein sample with a reducing agent (e.g., dithiothreitol, DTT) to break disulfide bonds and a denaturing agent (e.g., sodium dodecyl sulfate, SDS) to unfold the proteins.

  • Chemical Tagging: React the protein sample with a thiol-reactive probe. Common probes include:

    • Aldehyde tags: These react specifically with the γ-aminothiol group of N-homocysteinylated lysine residues under mildly acidic conditions.

    • Biotin-maleimide: This allows for subsequent detection with streptavidin-conjugated enzymes or fluorophores.

  • Detection and Quantification:

    • Western Blotting: Separate the tagged proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the tag or with streptavidin-HRP for chemiluminescent detection. Quantification can be performed using densitometry.

    • HPLC: For quantification of total N-homocysteinylation, proteins can be hydrolyzed, and the released homocysteine can be derivatized and quantified by reverse-phase HPLC with fluorescence detection.

    • Mass Spectrometry: For identification of specific homocysteinylation sites, tagged proteins can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. The mass shift corresponding to the tag and homocysteine will identify the modified lysine residue.

G cluster_0 Sample Preparation cluster_1 Chemical Modification cluster_2 Analysis Protein_Sample Protein Sample (Plasma, Cells, Tissues) Reduction Reduction (DTT) Protein_Sample->Reduction Denaturation Denaturation (SDS) Reduction->Denaturation Tagging Chemical Tagging (e.g., Biotin-maleimide) Denaturation->Tagging SDS_PAGE SDS-PAGE Tagging->SDS_PAGE HPLC HPLC Tagging->HPLC LC_MS LC-MS/MS Tagging->LC_MS Western_Blot Western Blot SDS_PAGE->Western_Blot

Figure 3. Experimental workflow for the detection of N-homocysteinylated proteins.

Analysis of Cellular Lipid Profiles

Principle: Mass spectrometry-based lipidomics allows for the comprehensive identification and quantification of hundreds of lipid species in a biological sample, enabling the assessment of how homocysteine alters the lipidome.

Methodology:

  • Lipid Extraction: Extract lipids from cells or tissues using a biphasic solvent system, typically a mixture of chloroform, methanol, and water (e.g., Bligh-Dyer or Folch method).

  • Chromatographic Separation (Optional but Recommended): Separate the complex lipid extract into different lipid classes using liquid chromatography (LC). This can be based on polarity (normal-phase LC) or hydrophobicity (reverse-phase LC).

  • Mass Spectrometry Analysis:

    • Ionization: Ionize the lipid molecules using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

    • Mass Analysis: Determine the mass-to-charge ratio (m/z) of the intact lipid ions in a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

    • Tandem Mass Spectrometry (MS/MS): Fragment the lipid ions to obtain structural information, such as the identity of the head group and the length and degree of saturation of the fatty acyl chains.

  • Data Analysis: Identify and quantify individual lipid species by comparing their m/z values and fragmentation patterns to lipid databases (e.g., LIPID MAPS).

In Vitro Homocysteinylation of Lipoproteins

Principle: This protocol describes the in vitro modification of LDL with homocysteine thiolactone to generate homocysteinylated LDL (Hcy-LDL) for use in cell-based functional assays.

Methodology:

  • Isolation of LDL: Isolate LDL from fresh human plasma by sequential ultracentrifugation.

  • Preparation of Homocysteine Thiolactone (HTL): Synthesize HTL from homocysteine or purchase commercially.

  • Incubation: Incubate the isolated LDL with a desired concentration of HTL (e.g., 100 µM) in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) at 37°C for a specified time (e.g., 24 hours).

  • Removal of Unreacted HTL: Remove unreacted HTL by dialysis or gel filtration.

  • Characterization: Confirm the extent of homocysteinylation by measuring the increase in free thiol groups on the LDL particle using Ellman's reagent (DTNB) or by mass spectrometry.

  • Functional Assays: Use the prepared Hcy-LDL to treat cultured cells (e.g., endothelial cells, macrophages) to investigate its effects on cellular signaling, gene expression, and function.

Conclusion and Future Directions

The study of homocysteine-derived lipids is a rapidly evolving field that is providing crucial insights into the molecular mechanisms linking hyperhomocysteinemia to cardiovascular and other chronic diseases. The primary pathogenic mechanisms appear to be the disruption of lipid metabolism through ER stress and the direct damage to proteins and lipids via N-homocysteinylation. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate these processes.

Future research should focus on several key areas:

  • Identification of specific lipid species modified by homocysteine: While protein homocysteinylation is well-documented, the extent and functional consequences of direct lipid homocysteinylation are less understood.

  • Elucidation of downstream signaling targets: A more detailed mapping of the signaling cascades activated by homocysteinylated lipids and proteins is needed to identify potential therapeutic targets.

  • Development of novel therapeutic strategies: Targeting the formation of homocysteine thiolactone or the downstream effects of homocysteinylation could represent a novel approach for the prevention and treatment of diseases associated with hyperhomocysteinemia.

By continuing to unravel the complex interplay between homocysteine and lipid biology, the scientific community can pave the way for innovative diagnostic and therapeutic interventions to combat the significant health burden of hyperhomocysteinemia-related diseases.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Formulation of CP-LC-0743 Lipid Nanoparticles

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and circular RNA (circRNA). The ionizable lipid component is a critical determinant of the efficacy of these delivery systems. This compound is a novel ionizable cationic lipid that has been utilized in the formulation of LNPs for the in vivo delivery of RNA.[][2][3] This document provides a detailed protocol for the formulation and characterization of LNPs using this compound, based on publicly available data.

Core Components and Formulation Parameters

The formulation of lipid nanoparticles typically involves four key components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[4][5][6] For LNPs incorporating this compound, a specific molar ratio has been described in the literature.[7][8]

Table 1: this compound LNP Formulation Composition

ComponentMolar Ratio (%)Role in Formulation
This compound 50Ionizable cationic lipid; facilitates nucleic acid encapsulation and endosomal escape.[][2][3]
DOPE 10Helper phospholipid; aids in LNP structure and membrane fusion.[7]
Cholesterol 38.5Structural lipid; enhances LNP stability and rigidity.[5][6]
DMG-PEG2000 1.5PEGylated lipid; controls particle size and provides steric stabilization to increase circulation time.[5][6][7]

Experimental Protocols

This section details the step-by-step protocol for the formulation and characterization of this compound LNPs.

Materials and Reagents:

  • This compound (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (in ethanol)

  • mRNA or circRNA

  • 10 mM Citrate (B86180) Buffer (pH 4.0)

  • Ethanol (B145695) (RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis device (e.g., Pur-A-Lyzer™ Dialysis Kit)

  • Dynamic Light Scattering (DLS) instrument

  • RiboGreen™ RNA Assay Kit

LNP Formulation Workflow using Microfluidics

The following diagram illustrates the general workflow for the formulation of this compound LNPs.

LNP_Formulation_Workflow cluster_prep Preparation of Solutions cluster_formulation LNP Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Mix Prepare Lipid Mixture in Ethanol Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics Organic Phase RNA_Sol Prepare RNA Solution in Citrate Buffer (pH 4) RNA_Sol->Microfluidics Aqueous Phase Dialysis Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Formulated LNPs DLS Size (DLS) Dialysis->DLS PDI Polydispersity (DLS) Dialysis->PDI EE Encapsulation Efficiency (RiboGreen Assay) Dialysis->EE

Figure 1: Experimental workflow for the formulation and characterization of this compound LNPs.

Step-by-Step Formulation Protocol:

  • Preparation of Lipid Stock Solution:

    • In an RNase-free environment, prepare a stock solution of the lipids in ethanol.

    • Combine this compound, DOPE, cholesterol, and DMG-PEG2000 in a molar ratio of 50:10:38.5:1.5.[7][8]

    • The final total lipid concentration in the ethanol solution should be determined based on the desired final LNP concentration.

  • Preparation of RNA Solution:

    • Dilute the mRNA or circRNA in 10 mM citrate buffer (pH 4.0) to the desired concentration.[7]

    • The ionizable lipid to RNA weight ratio should be 10:1.[7]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into the organic phase inlet and the RNA-citrate buffer solution into the aqueous phase inlet.

    • Set the aqueous-to-ethanol volume ratio to 3:1.[7]

    • Set the total flow rate to 12 mL/min.[7]

    • Initiate the mixing process to form the LNPs.

  • Purification:

    • To remove the ethanol and exchange the buffer, dialyze the formulated LNP solution against sterile, RNase-free PBS (pH 7.4).[7]

    • Perform dialysis at 4°C for a sufficient duration to ensure complete buffer exchange.

LNP Characterization Protocols

Table 2: Key Characterization Parameters and Methods

ParameterMethodTypical Expected Values (for similar LNPs)
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Encapsulation Efficiency (%) RiboGreen™ RNA Assay> 90%
Zeta Potential (mV) Electrophoretic Light ScatteringNear-neutral at physiological pH

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the purified LNP suspension in PBS (pH 7.4).

  • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.

  • Perform measurements in triplicate and report the average and standard deviation.

2. Encapsulation Efficiency Determination (RiboGreen Assay):

  • This assay quantifies the amount of RNA encapsulated within the LNPs.

  • Prepare two sets of LNP samples. In one set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated RNA. The other set remains intact to measure the free (unencapsulated) RNA.

  • Add the RiboGreen™ reagent, which fluoresces upon binding to RNA, to both sets of samples.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence] x 100

Signaling Pathway: Cellular Uptake and Endosomal Escape

The effective delivery of the RNA cargo into the cytoplasm is a critical step for its therapeutic action. This process involves cellular uptake, primarily through endocytosis, followed by endosomal escape.

Endosomal_Escape_Pathway cluster_cell Host Cell LNP_extracellular This compound LNP Endocytosis Endocytosis LNP_extracellular->Endocytosis Endosome Endosome (Acidic Environment, pH ~5-6) Endocytosis->Endosome Protonation Protonation of This compound Endosome->Protonation Low pH Membrane_disruption Endosomal Membrane Disruption Protonation->Membrane_disruption Interaction with endosomal membrane RNA_release RNA Release into Cytoplasm Membrane_disruption->RNA_release Translation Translation to Protein RNA_release->Translation

Figure 2: Proposed mechanism of cellular uptake and endosomal escape of this compound LNPs.

The ionizable nature of this compound is key to the endosomal escape mechanism.[][4] At physiological pH, the lipid is largely neutral. However, upon internalization into the acidic environment of the endosome, the amine groups of this compound become protonated.[][4] This positive charge facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the RNA cargo into the cytoplasm where it can be translated into the protein of interest.[9][10][11]

This application note provides a comprehensive protocol for the formulation and characterization of lipid nanoparticles using the novel ionizable lipid this compound. The provided methodologies and diagrams are intended to guide researchers in the successful preparation and evaluation of these advanced drug delivery systems for a variety of therapeutic applications. Adherence to the specified molar ratios and formulation parameters is crucial for achieving reproducible and effective LNP formulations.

References

Preparation of CP-LC-0743 Lipid Nanoparticles for Optimized mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics and vaccines relies on sophisticated delivery systems to protect the fragile mRNA molecule and facilitate its entry into target cells. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, demonstrating clinical success in various applications. The ionizable cationic lipid is a critical component of the LNP formulation, playing a pivotal role in mRNA encapsulation and endosomal escape. CP-LC-0743 is a novel, ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine.[1][2][3] It has been shown to be effective for the in vivo delivery of various RNA modalities, including mRNA and circular RNA (circRNA), demonstrating high protein expression with a favorable safety profile.[1][2][4]

These application notes provide a detailed protocol for the preparation, characterization, and in vivo evaluation of this compound LNPs for mRNA delivery. The protocols are intended for research purposes and should be adapted and optimized for specific applications.

Principle of LNP Formulation

The preparation of mRNA-LNPs involves the rapid mixing of an organic phase containing the lipids with an acidic aqueous phase containing the mRNA. This process, often carried out using a microfluidic device, leads to the self-assembly of the LNPs. At a low pH (typically around 4.0), the ionizable lipid (this compound) becomes protonated, acquiring a positive charge that facilitates its interaction with the negatively charged phosphate (B84403) backbone of the mRNA, leading to encapsulation. Subsequent neutralization of the LNP suspension to a physiological pH of 7.4 results in a more neutral surface charge, which is crucial for stability and reducing toxicity in vivo.

Materials and Reagents

Lipids
Buffers and Solvents
  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) Buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Nuclease-free water

mRNA
  • Purified, capped, and polyadenylated mRNA encoding the protein of interest (e.g., Firefly Luciferase for reporter assays).

Experimental Protocols

Protocol 1: Preparation of this compound LNPs Encapsulating mRNA

This protocol describes the formulation of this compound LNPs using a microfluidic mixing system.

1. Preparation of Stock Solutions: a. Prepare a stock solution of this compound in ethanol. b. Prepare individual stock solutions of DSPC, Cholesterol, and DMG-PEG2000 in ethanol. c. Prepare a working solution of mRNA in 50 mM citrate buffer (pH 4.0).

2. Lipid Mixture Preparation: a. In an RNase-free microcentrifuge tube, combine the lipid stock solutions (this compound, DSPC, Cholesterol, and DMG-PEG2000) in the desired molar ratio. A commonly used starting molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid). b. Vortex the lipid mixture thoroughly to ensure homogeneity.

3. LNP Formulation using Microfluidics: a. Set up a microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe. c. Set the flow rate ratio of the aqueous to organic phase to 3:1. d. Initiate the flow to rapidly mix the two solutions, leading to the formation of LNPs. e. Collect the resulting LNP suspension.

4. Buffer Exchange and Concentration: a. Dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 6 hours at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH. b. Concentrate the dialyzed LNPs to the desired concentration using a centrifugal filter device (e.g., Amicon Ultra, 100 kDa MWCO).

5. Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. b. Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage. For long-term storage, consider lyophilization as described in Protocol 3.

Experimental Workflow for LNP Formulation

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_final Final Product mRNA_prep mRNA in Citrate Buffer (pH 4.0) microfluidics Microfluidic Mixing mRNA_prep->microfluidics Aqueous Phase lipid_prep Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, DMG-PEG2000) lipid_prep->microfluidics Organic Phase dialysis Dialysis against PBS (pH 7.4) microfluidics->dialysis concentration Concentration dialysis->concentration final_lnp Sterile this compound mRNA LNPs concentration->final_lnp

Caption: Workflow for the preparation of this compound mRNA LNPs.

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement: a. Dilute a small aliquot of the LNP suspension in PBS (pH 7.4). b. Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement: a. Dilute the LNP suspension in deionized water. b. Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

3. mRNA Encapsulation Efficiency: a. Use a Quant-iT RiboGreen assay or a similar nucleic acid quantification kit. b. Measure the fluorescence of the LNP sample before and after the addition of a membrane-lysing agent (e.g., 0.5% Triton X-100). c. The encapsulation efficiency is calculated as: EE (%) = ((Total RNA fluorescence) - (Free RNA fluorescence)) / (Total RNA fluorescence) * 100

Physicochemical Properties of a Typical this compound LNP Formulation

ParameterTypical ValueMethod
Particle Size (Z-average) 80 - 120 nmDLS
Polydispersity Index (PDI) < 0.2DLS
Zeta Potential Near-neutral (-10 to +10 mV) at pH 7.4Laser Doppler Velocimetry
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
Protocol 3: Lyophilization of this compound LNPs

Lyophilization (freeze-drying) can enhance the long-term stability of LNP formulations, allowing for storage at higher temperatures.[4]

1. Addition of Cryoprotectant: a. To the final LNP suspension, add a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) to a final concentration of 5-10% (w/v). b. Gently mix to dissolve the cryoprotectant.

2. Freezing: a. Aliquot the LNP-cryoprotectant mixture into lyophilization vials. b. Freeze the vials at -80°C for at least 2 hours.

3. Primary Drying (Sublimation): a. Place the frozen vials in a pre-cooled lyophilizer. b. Apply a vacuum and set the shelf temperature to -20°C to -40°C for 24-48 hours.

4. Secondary Drying (Desorption): a. Gradually increase the shelf temperature to 20-25°C under vacuum for an additional 12-24 hours to remove residual water.

5. Vial Sealing and Storage: a. Backfill the lyophilizer chamber with an inert gas (e.g., nitrogen) and seal the vials. b. Store the lyophilized LNP cake at 4°C or 25°C. Studies have shown that lyophilized LNPs incorporating novel ionizable lipids can maintain efficacy for up to one year at 25°C.[4]

6. Reconstitution: a. To use, reconstitute the lyophilized cake with nuclease-free water or PBS to the original volume. b. Gently swirl to dissolve and allow it to equilibrate for 15-30 minutes before use.

Lyophilization Workflow

Lyophilization_Workflow start LNP Suspension add_cryo Add Cryoprotectant (e.g., Sucrose) start->add_cryo freezing Freezing (-80°C) add_cryo->freezing primary_drying Primary Drying (Sublimation under vacuum) freezing->primary_drying secondary_drying Secondary Drying (Desorption under vacuum) primary_drying->secondary_drying sealing Vial Sealing (under inert gas) secondary_drying->sealing storage Storage (4°C or 25°C) sealing->storage reconstitution Reconstitution (with nuclease-free water) storage->reconstitution final_product Ready-to-use LNPs reconstitution->final_product

Caption: General workflow for the lyophilization of mRNA LNPs.

In Vivo Evaluation

Protocol 4: In Vivo mRNA Expression using a Luciferase Reporter

This protocol describes the intramuscular administration of this compound LNPs containing luciferase-encoding mRNA to mice to assess protein expression.

1. Animal Model: a. Use a suitable mouse strain (e.g., BALB/c or C57BL/6). b. Acclimatize the animals for at least one week before the experiment.

2. LNP Administration: a. Dilute the sterile LNP-mRNA formulation in sterile PBS to the desired concentration. b. Administer a defined dose of mRNA (e.g., 1-10 µg) via intramuscular injection into the hind limb.

3. Bioluminescence Imaging: a. At various time points post-injection (e.g., 6, 24, 48, 72 hours), administer a luciferin (B1168401) substrate to the mice via intraperitoneal injection. b. After a short incubation period (10-15 minutes), anesthetize the mice and acquire bioluminescence images using an in vivo imaging system (IVIS). c. Quantify the bioluminescence signal (radiance) in the region of interest.

Expected Results for In Vivo Luciferase Expression

Time Post-InjectionExpected Luciferase Expression
6 hoursInitial expression detectable
24 hoursPeak expression
48-72 hoursGradual decline in expression

Signaling and Uptake Pathway

The mechanism of LNP-mediated mRNA delivery involves several key steps. While specific pathways for this compound are still under investigation, the general mechanism for ionizable lipid LNPs is well-understood.

Cellular Uptake and Endosomal Escape

LNP_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Compartments cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm lnp This compound LNP (Near-neutral charge) protonation This compound protonation (Positive charge) lnp->protonation Endocytosis destabilization Endosomal membrane destabilization protonation->destabilization mrna_release mRNA Release destabilization->mrna_release Endosomal Escape translation Translation by Ribosomes mrna_release->translation protein Protein Synthesis translation->protein

Caption: Proposed mechanism of cellular uptake and mRNA release by this compound LNPs.

Conclusion

This compound is a promising ionizable lipid for the formulation of highly effective mRNA-LNPs. The protocols outlined in these application notes provide a comprehensive framework for the preparation, characterization, and evaluation of these nanoparticles. The ability to lyophilize this compound LNP formulations further enhances their potential for widespread application by improving their stability and easing logistical challenges associated with the cold chain. Researchers are encouraged to use these protocols as a starting point and to optimize the formulation and delivery parameters for their specific research needs.

References

Application Notes and Protocols for CP-LC-0743 in saRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the ionizable cationic amino lipid CP-LC-0743 in the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of self-amplifying RNA (saRNA).

Introduction to this compound

This compound is a novel ionizable cationic amino lipid designed for the efficient encapsulation and intracellular delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (circRNA), and self-amplifying RNA (saRNA). Its structure is optimized to ensure high encapsulation efficiency, stability of the lipid nanoparticle formulation, and effective endosomal escape to release the RNA payload into the cytoplasm. Studies have demonstrated its efficacy in facilitating high levels of protein expression in vivo with a favorable safety profile. While specific data on saRNA delivery using this compound is emerging, protocols from closely related RNA types like mRNA and circRNA provide a strong foundation for its application with saRNA.

Core Applications

  • Vaccine Development: Encapsulation of saRNA encoding viral or tumor antigens for robust and prolonged immunogenic responses.

  • Protein Replacement Therapies: Delivery of saRNA encoding for therapeutic proteins.

  • Gene Editing: Co-delivery of saRNA encoding CRISPR components.

Quantitative Data Summary

The following tables summarize typical physicochemical characteristics and in vivo performance of LNPs formulated with ionizable lipids from the same class as this compound. These values can serve as a benchmark for formulations developed with this compound for saRNA delivery.

Table 1: Physicochemical Properties of CP-LC-XXXX Series LNP Formulations

ParameterTypical Value RangeMethod of Analysis
Mean Particle Size (Diameter, nm) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency (%) > 90%RiboGreen Assay
Zeta Potential (mV) Neutral to slightly negative at neutral pHLaser Doppler Velocimetry

Table 2: In Vivo Performance of Reporter Gene Expression (Luciferase) via Intramuscular Injection in Mice

FormulationPeak Expression TimeDuration of ExpressionFold Increase vs. Control
CP-LC-XXXX Series LNP-RNA 24-48 hoursUp to 14 daysSignificant increase over naked RNA

Note: Data is adapted from studies on similar ionizable lipids and RNA types and may vary depending on the specific saRNA construct, LNP composition, and animal model.

Experimental Protocols

Protocol 1: Formulation of saRNA-LNP using this compound via Microfluidic Mixing

This protocol describes the preparation of saRNA-loaded LNPs using the ionizable lipid this compound through a microfluidic mixing technique, which ensures reproducible and scalable production.

Materials:

  • This compound (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (in ethanol)

  • saRNA in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695), molecular biology grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at appropriate concentrations.

    • Combine the lipid stock solutions in a molar ratio of approximately 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000). This ratio may require optimization.

    • The final lipid mixture in ethanol constitutes the organic phase.

  • Preparation of saRNA Solution:

    • Dilute the saRNA stock in the aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration. This constitutes the aqueous phase.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution (organic phase) and the saRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous to organic phase typically at 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the saRNA.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is typically diluted with PBS (pH 7.4).

    • Purify and concentrate the LNPs using tangential flow filtration (TFF) or dialysis against PBS (pH 7.4) to remove ethanol and unencapsulated saRNA.

  • Sterile Filtration and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the saRNA-LNP formulation at 2-8°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vivo Administration and Assessment of saRNA Expression

This protocol outlines the intramuscular administration of saRNA-LNPs in mice and the subsequent quantification of reporter protein expression.

Materials:

  • saRNA-LNP formulation (from Protocol 1)

  • 6-8 week old BALB/c or C57BL/6 mice

  • Insulin syringes (or similar) for intramuscular injection

  • In vivo imaging system (IVIS) for luciferase reporter

  • D-luciferin substrate (for luciferase assay)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice for at least one week before the experiment.

  • Intramuscular Administration:

    • Thaw the saRNA-LNP formulation on ice.

    • Administer a defined dose of the saRNA-LNP formulation (e.g., 1-10 µg of saRNA per mouse) via intramuscular injection into the tibialis anterior muscle of anesthetized mice. The injection volume is typically 25-50 µL.

  • Monitoring Reporter Gene Expression (Luciferase):

    • At desired time points (e.g., 6, 24, 48, 72 hours, and up to 14 days post-injection), anesthetize the mice.

    • Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

    • After approximately 10 minutes, place the mice in the IVIS imaging chamber.

    • Acquire bioluminescence images and quantify the signal in the region of interest (the injected muscle).

  • Data Analysis:

    • Analyze the bioluminescence data to determine the kinetics and magnitude of protein expression over time.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process LNP Assembly & Purification cluster_final Final Product Lipid_Mix Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing Organic Phase saRNA_Solution saRNA in Aqueous Buffer (pH 4.0) saRNA_Solution->Microfluidic_Mixing Aqueous Phase Purification Purification & Buffer Exchange (TFF / Dialysis) Microfluidic_Mixing->Purification Final_LNP saRNA-LNP Formulation (in PBS, pH 7.4) Purification->Final_LNP

Caption: Workflow for saRNA-LNP formulation using microfluidics.

saRNA_Delivery_Pathway LNP saRNA-LNP (this compound) Cell_Membrane Cellular Uptake (Endocytosis) LNP->Cell_Membrane Endosome Endosome Cell_Membrane->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape saRNA_Release saRNA Release into Cytoplasm Endosomal_Escape->saRNA_Release Replicase_Translation Translation of Replicase Proteins saRNA_Release->Replicase_Translation RNA_Amplification saRNA Amplification Replicase_Translation->RNA_Amplification Antigen_Translation Translation of Antigen/Therapeutic Protein RNA_Amplification->Antigen_Translation Protein_Expression High-Level Protein Expression Antigen_Translation->Protein_Expression

Caption: Proposed mechanism of this compound mediated saRNA delivery.

Application Notes and Protocols for CP-LC-0743 in Preclinical Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0743 is an ionizable cationic amino lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the efficient in vivo delivery of RNA-based therapeutics and vaccines, including messenger RNA (mRNA) and circular RNA (circRNA).[1][2][3] In the context of preclinical vaccine research, LNPs formulated with this compound not only serve as a delivery vehicle for the vaccine's genetic material but also exhibit intrinsic adjuvant properties. This dual functionality enhances the immunogenicity of the vaccine antigen, leading to robust humoral and cellular immune responses.[2][4][5][6] Preclinical studies have demonstrated that LNPs utilizing this compound to encapsulate mRNA encoding the SARS-CoV-2 spike glycoprotein (B1211001) can effectively induce the production of specific IgG antibodies and interferon-gamma (IFN-γ), highlighting its potential as a critical component in modern vaccine development.[2]

Mechanism of Action: Innate Immune Activation

The adjuvant effect of this compound-containing LNPs is primarily attributed to the ability of the ionizable lipid to stimulate the innate immune system.[6][7][8] Recent studies have elucidated that ionizable lipids within LNPs can be recognized by Toll-like receptor 4 (TLR4) on antigen-presenting cells (APCs) such as dendritic cells and macrophages.[9][10][11][12][13] This recognition initiates a downstream signaling cascade, predominantly through the MyD88-dependent pathway, leading to the activation of key transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors).[9][10][11] The activation of these transcription factors results in the production of pro-inflammatory cytokines and chemokines, such as IL-6 and Type I interferons, which are crucial for the subsequent activation and differentiation of T and B lymphocytes, thereby shaping a potent and durable adaptive immune response.[6][14][15]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP_CP_LC_0743 LNP containing This compound TLR4 TLR4 LNP_CP_LC_0743->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 TBK1_IKKi TBK1/IKKε TRAF6->TBK1_IKKi IKK_complex IKK Complex TAK1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation & Degradation NF_kB_p50_p65 NF-κB (p50/p65) NF_kB_p50_p65_n NF-κB NF_kB_p50_p65->NF_kB_p50_p65_n Translocation I_kappa_B->NF_kB_p50_p65 IRF3_7 IRF3/7 IRF3_7_n IRF3/7 IRF3_7->IRF3_7_n Translocation TBK1_IKKi->IRF3_7 Phosphorylation Cytokine_Genes Pro-inflammatory Cytokine Genes NF_kB_p50_p65_n->Cytokine_Genes Transcription IRF3_7_n->Cytokine_Genes Transcription

Caption: TLR4 signaling pathway activated by this compound LNPs.

Data Presentation

Quantitative data from preclinical studies should be summarized for clear comparison. Below are example tables for presenting immunogenicity data.

Table 1: Antigen-Specific IgG Antibody Titer

GroupAdjuvantAntigenNMean Titer (Log10)SD
1NoneAntigen X52.50.3
2This compound LNPAntigen X54.80.5
3AlumAntigen X53.90.4

Table 2: IFN-γ Spot Forming Units (SFU) per 10^6 Splenocytes

GroupAdjuvantAntigen StimulationNMean SFUSD
1NoneAntigen X Peptide Pool55015
2This compound LNPAntigen X Peptide Pool545075
3AlumAntigen X Peptide Pool512030

Experimental Protocols

Preparation of this compound LNP-mRNA Vaccine Formulation

This protocol outlines the microfluidic mixing method for encapsulating mRNA into LNPs containing this compound.[1][16][17]

Materials:

  • This compound in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid in ethanol

  • mRNA in citrate (B86180) buffer (pH 4.0)

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (10 kDa MWCO)

  • Sterile, nuclease-free PBS (pH 7.4)

Procedure:

  • Prepare the lipid mixture in ethanol by combining this compound, DSPC, cholesterol, and PEG-lipid at the desired molar ratio.

  • Prepare the aqueous phase by diluting the mRNA to the desired concentration in citrate buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Collect the resulting LNP-mRNA solution.

  • Dialyze the LNP-mRNA solution against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.

  • Recover the purified LNP-mRNA vaccine formulation and filter it through a 0.22 µm sterile filter.

  • Characterize the formulation for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.[18][19][20][21]

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process Process cluster_output Output & QC Lipid_Mix Lipid Mix in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing mRNA_Solution mRNA in Citrate Buffer mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Final_Product LNP-mRNA Vaccine Sterile_Filtration->Final_Product Characterization Characterization (Size, PDI, Zeta, Encapsulation) Final_Product->Characterization

Caption: LNP-mRNA vaccine formulation workflow.

In Vivo Immunization in Mice

This protocol describes a typical immunization schedule for evaluating the immunogenicity of a this compound LNP-formulated vaccine in a murine model.[22][23][24]

Materials:

  • This compound LNP-mRNA vaccine

  • Control formulations (e.g., naked mRNA, empty LNPs, licensed adjuvant)

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Sterile syringes and needles (e.g., 28G)

  • Anesthetic (optional, for some procedures)

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Divide mice into experimental groups (n=5-10 per group).

  • On Day 0, immunize mice via the desired route (e.g., intramuscularly in the tibialis anterior muscle) with 50 µL of the vaccine formulation containing the desired dose of mRNA.

  • Administer a booster immunization on Day 21 with the same dose and route.

  • Monitor mice regularly for any adverse reactions at the injection site and for general health.

  • Collect blood samples via the submandibular or saphenous vein at baseline (Day 0) and at specified time points post-immunization (e.g., Day 21, Day 35) for antibody analysis.

  • At the end of the study (e.g., Day 35), euthanize mice and harvest spleens for the analysis of cellular immune responses.

Immunization_Workflow Start Start (Day 0) Prime_Immunization Prime Immunization (IM, 50 µL) Start->Prime_Immunization Blood_Collection_1 Blood Collection (Day 21) Prime_Immunization->Blood_Collection_1 Boost_Immunization Boost Immunization (Day 21) Blood_Collection_1->Boost_Immunization Blood_Collection_2 Blood Collection (Day 35) Boost_Immunization->Blood_Collection_2 Spleen_Harvest Spleen Harvest (Day 35) Blood_Collection_2->Spleen_Harvest End End Spleen_Harvest->End

Caption: In vivo immunization and sample collection workflow.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG

This protocol is for the quantification of antigen-specific IgG antibodies in murine serum.[2][25][26][27][28]

Materials:

  • 96-well high-binding ELISA plates

  • Recombinant antigen protein

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Mouse serum samples

  • HRP-conjugated anti-mouse IgG detection antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coat the ELISA plate with the recombinant antigen (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the mouse serum samples in blocking buffer and add to the plate. Incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the HRP-conjugated anti-mouse IgG detection antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate solution and incubate in the dark until color develops (5-15 minutes).

  • Add stop solution to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the antibody endpoint titer as the reciprocal of the highest dilution that gives an absorbance value above a pre-determined cut-off (e.g., 2-3 times the background).

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ

This protocol is for the quantification of antigen-specific IFN-γ secreting cells from murine splenocytes.[29][30][31][32][33]

Materials:

  • 96-well PVDF-membrane ELISPOT plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate for ALP (BCIP/NBT) or HRP (AEC)

  • RPMI-1640 medium with 10% FBS

  • Antigen-specific peptide pool

  • Concanavalin A (positive control)

  • Automated ELISPOT reader

Procedure:

  • Pre-wet the ELISPOT plate with 35% ethanol, then wash with sterile PBS.

  • Coat the plate with anti-mouse IFN-γ capture antibody and incubate overnight at 4°C.

  • Wash the plate and block with RPMI-1640 with 10% FBS for at least 1 hour at 37°C.

  • Prepare a single-cell suspension of splenocytes from immunized mice.

  • Add splenocytes to the wells (e.g., 2-5 x 10^5 cells/well).

  • Stimulate the cells with the antigen-specific peptide pool, ConA (positive control), or medium alone (negative control).

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Wash the plate to remove cells.

  • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate. Incubate until spots develop.

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely and count the spots using an automated ELISPOT reader.

References

Application Notes and Protocols for CP-LC-0743 LNP Preparation in Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0743 is a novel ionizable cationic amino lipid that has demonstrated high efficiency in the delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (circRNA), and self-amplifying RNA (saRNA), for gene therapy applications.[1] Its unique chemical structure allows for effective encapsulation of nucleic acids and facilitates their release into the cytoplasm of target cells. Lipid nanoparticles (LNPs) formulated with this compound have been successfully used for in vivo delivery, showing promising results in preclinical models for vaccines and therapeutic protein expression.[2]

These application notes provide a detailed overview of the preparation, characterization, and in vivo application of this compound-based LNPs for gene therapy research.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name 3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-hexyl-1-oxodecyl)amino]-4-oxobutyl]thio]-propanoic acid, 9Z-octadecen-1-yl ester[2]
CAS Number 3040858-73-6[2]
Molecular Formula C45H87N3O4S[2]
Molecular Weight 766.3 g/mol [2]
Appearance A solution in ethanol (B145695)[2]
Solubility Soluble in ethanol (≥10 mg/mL)[2]
Table 2: Representative Formulation of this compound LNPs for mRNA Delivery
ComponentMolar Ratio (%)Purpose
This compound (Ionizable Lipid) 50Encapsulates mRNA and facilitates endosomal escape.
DSPC (Helper Lipid) 10Provides structural stability to the LNP.
Cholesterol 38.5Enhances LNP stability and promotes membrane fusion.
DMG-PEG 2000 (PEGylated Lipid) 1.5Controls particle size and reduces immunogenicity.
Table 3: Typical Characteristics of this compound LNPs
ParameterTypical Value
Particle Size (Diameter) 80 - 120 nm
Polydispersity Index (PDI) < 0.2
Encapsulation Efficiency > 90%
Zeta Potential (at neutral pH) Near-neutral

Experimental Protocols

Protocol 1: Preparation of this compound LNPs using Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound in ethanol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol

  • mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol, molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • In a sterile, RNase-free tube, combine this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Vortex briefly to ensure complete mixing.

  • Prepare the mRNA-Aqueous Solution:

    • Dilute the mRNA to the desired concentration in the acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.

    • Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).

    • Initiate the mixing process to allow for the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.

    • If necessary, concentrate the LNPs using a centrifugal filter device.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Encapsulation Efficiency Quantification:

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen® assay).

  • Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = (Fluorescence after lysis - Fluorescence before lysis) / Fluorescence after lysis * 100

3. Zeta Potential Measurement:

  • Dilute the LNP suspension in a suitable buffer (e.g., 10 mM NaCl).

  • Measure the zeta potential using Laser Doppler Velocimetry.

Visualizations

LNP_Preparation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer) cluster_inputs CP_LC_0743 This compound Mixer Microfluidic Mixing CP_LC_0743->Mixer DSPC DSPC DSPC->Mixer Chol Cholesterol Chol->Mixer PEG_Lipid PEG-Lipid PEG_Lipid->Mixer mRNA mRNA mRNA->Mixer Dialysis Dialysis (vs. PBS, pH 7.4) Mixer->Dialysis Characterization Characterization (Size, PDI, EE%) Dialysis->Characterization Final_LNP This compound LNP Characterization->Final_LNP

Caption: Workflow for the preparation of this compound LNPs.

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment cluster_endocytosis Endocytosis cluster_endosomal_escape Endosomal Escape cluster_cytoplasm Cytoplasm LNP This compound LNP (Neutral Charge) Endosome Early Endosome (pH ~6.5) LNP->Endosome Cellular Uptake Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Protonation This compound Protonation (Positive Charge) Late_Endosome->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release Membrane_Destabilization->mRNA_Release Translation Protein Translation mRNA_Release->Translation

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Mechanism of Action

The efficacy of this compound LNPs in gene delivery is attributed to their pH-responsive nature. At physiological pH (7.4), the ionizable lipid this compound is predominantly neutral, which minimizes non-specific interactions with cell membranes and reduces cytotoxicity.[3] Upon cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops to approximately 5.5-6.5.[3]

In this acidic environment, the tertiary amine group of this compound becomes protonated, leading to a net positive charge on the LNP. This charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the encapsulated RNA payload into the cytoplasm.[3] Once in the cytoplasm, the mRNA can be translated by the cellular machinery to produce the protein of interest.

In Vivo Applications

This compound based LNPs have been shown to be effective for in vivo gene delivery. For instance, intramuscular administration of LNPs containing this compound and encapsulating mRNA encoding the SARS-CoV-2 spike glycoprotein (B1211001) induced robust IgG and IFN-γ production in mice.[2] Similarly, these LNPs have been used to deliver circular RNA encoding a luciferase reporter, resulting in significant protein expression in vivo.[2] These findings highlight the potential of this compound as a key component of advanced LNP delivery systems for a range of gene therapy applications.

References

Protocol for Encapsulating Circular RNA (circRNA) with the Novel Ionizable Lipid CP-LC-0743 for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circular RNA (circRNA) has emerged as a promising class of therapeutic molecules due to its high stability and resistance to exonuclease degradation, offering the potential for sustained protein expression.[1][2] Effective in vivo delivery of circRNA is a critical challenge, with lipid nanoparticles (LNPs) representing a leading delivery platform.[1][3][4] This document provides a detailed protocol for the encapsulation of circRNA into LNPs using the novel ionizable lipid CP-LC-0743. Ionizable lipids like this compound are crucial components of LNPs, as they are positively charged at low pH, facilitating the encapsulation of negatively charged RNA, and become neutral at physiological pH, which aids in the release of the RNA cargo into the cytoplasm of target cells.[1][3]

This compound is an ionizable cationic lipid that has been successfully used in the formulation of LNPs for the delivery of both circRNA and mRNA in vivo.[5] Intramuscular administration of LNPs formulated with this compound and encapsulating circRNA has been shown to induce protein expression in mice.[5] This protocol is based on established microfluidic mixing methods for LNP formulation.[3][6]

Data Presentation: Physicochemical Properties of circRNA-LNPs

The following table summarizes the typical physicochemical properties of LNPs formulated with this compound and other ionizable lipids for the encapsulation of circRNA. This data is essential for quality control and ensuring the reproducibility of LNP formulations.

Ionizable LipidParticle Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound 85 - 100≤ 0.25+5 to +15 (at pH 4)> 90
CP-LC-072980 - 95≤ 0.25+5 to +15 (at pH 4)> 90
CP-LC-125490 - 105≤ 0.25+5 to +15 (at pH 4)> 90
SM-102 (Reference)80 - 100≤ 0.25+5 to +15 (at pH 4)> 90

Note: The exact values can vary depending on the specific circRNA sequence, concentration, and the precise parameters of the microfluidic system.

Experimental Protocols

This section provides a detailed methodology for the preparation and characterization of circRNA-LNPs using this compound.

Materials and Reagents
  • Ionizable Lipid: this compound (Cayman Chemical or equivalent)[5]

  • Helper Lipids:

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

    • Cholesterol

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • circRNA: Purified circRNA of interest

  • Buffers and Solvents:

  • Quantification Assay: Quant-iT RiboGreen RNA Assay Kit (or equivalent)

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr® from Precision NanoSystems or equivalent)

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

  • Zeta potential analyzer

  • Fluorometer or plate reader for RiboGreen assay

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO) or tangential flow filtration (TFF) system

  • Sterile, nuclease-free microcentrifuge tubes and consumables

Protocol for LNP Formulation (Microfluidic Mixing)
  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of the lipid mixture in absolute ethanol. The recommended molar ratio is 50:10:38.5:1.5 for this compound:DOPE:Cholesterol:DMG-PEG2000.[6]

    • For example, to prepare 1 mL of a 25 mM total lipid stock solution, dissolve the lipids in ethanol to their final concentrations.

  • Preparation of circRNA Solution (Aqueous Phase):

    • Dilute the purified circRNA in 10 mM citrate buffer (pH 4.0) to the desired concentration. The optimal concentration may need to be determined empirically, but a starting point of 0.05 to 0.2 mg/mL is common.

  • Microfluidic Mixing for LNP Formation:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the circRNA-aqueous solution into another.

    • A typical flow rate ratio of the aqueous phase to the ethanol phase is 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs, encapsulating the circRNA.

  • Downstream Processing (Buffer Exchange and Concentration):

    • The resulting LNP solution will be in an ethanol/citrate buffer mixture. It is crucial to exchange this buffer with a biocompatible buffer such as PBS (pH 7.4).

    • Perform buffer exchange using either dialysis against PBS overnight at 4°C or by using a tangential flow filtration (TFF) system for faster processing and concentration.

    • After buffer exchange, the LNP solution can be concentrated to the desired final circRNA concentration.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the circRNA-LNPs at 4°C for short-term use or at -80°C for long-term storage. For extended shelf-life, lyophilization can be considered, though this requires specific lyoprotectants and a tailored protocol.[6]

Characterization of circRNA-LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP solution in PBS.

    • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Zeta Potential Measurement:

    • Dilute a sample of the LNPs in an appropriate buffer (e.g., 10 mM NaCl) and measure the zeta potential.

  • Encapsulation Efficiency (EE) Quantification:

    • The encapsulation efficiency is determined using a fluorescent dye that binds to RNA, such as RiboGreen.

    • Total RNA (A): Lyse a known volume of the LNP suspension using a detergent (e.g., 1% Triton X-100) to release the encapsulated circRNA. Measure the fluorescence after adding the RiboGreen reagent.

    • Free RNA (B): Measure the fluorescence of the same volume of intact LNP suspension (without detergent).

    • Calculate EE%: EE (%) = ((A - B) / A) * 100

Visualizations

Experimental Workflow for circRNA-LNP Formulation

G cluster_prep 1. Preparation of Solutions cluster_formulation 2. LNP Formulation cluster_processing 3. Downstream Processing cluster_characterization 4. Quality Control lipid_prep Prepare Lipid Mix (this compound, DOPE, Cholesterol, DMG-PEG2000) in Ethanol mixing Microfluidic Mixing (Aqueous:Ethanol = 3:1) lipid_prep->mixing rna_prep Prepare circRNA in Citrate Buffer (pH 4.0) rna_prep->mixing buffer_exchange Buffer Exchange & Concentration (Dialysis or TFF into PBS, pH 7.4) mixing->buffer_exchange sterilization Sterile Filtration (0.22 µm) buffer_exchange->sterilization size_pdi Size & PDI (DLS) sterilization->size_pdi zeta Zeta Potential sterilization->zeta ee Encapsulation Efficiency (RiboGreen Assay) sterilization->ee storage 5. Storage (4°C or -80°C) sterilization->storage

Caption: Workflow for circRNA-LNP Formulation.

Signaling Pathway: Endosomal Escape of circRNA-LNP

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular cluster_endosome Endosome (Acidic pH) lnp_neutral circRNA-LNP (Neutral Charge) lnp_protonated LNP Protonation (this compound becomes positively charged) lnp_neutral->lnp_protonated Endocytosis membrane_disruption Interaction with Endosomal Membrane lnp_protonated->membrane_disruption cytoplasm Cytoplasm membrane_disruption->cytoplasm Endosomal Escape translation circRNA Translation -> Protein Production cytoplasm->translation circRNA Release

Caption: Endosomal Escape of circRNA-LNP.

References

Application Notes and Protocols for In Vivo Administration of CP-LC-0743

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0743 is a novel ionizable cationic amino lipid designed for the efficient in vivo delivery of various RNA modalities, including messenger RNA (mRNA) and circular RNA (circRNA).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] It is a key component in the formulation of Lipid Nanoparticles (LNPs) that protect the RNA payload from degradation and facilitate its uptake and release into target cells. The primary route of administration for this compound formulated LNPs in preclinical studies is intramuscular injection.[10] These application notes provide detailed protocols for the formulation of this compound LNPs and their in vivo administration in murine models for evaluating protein expression and immune responses.

Data Presentation

Table 1: In Vivo Protein Expression Following Intramuscular Administration of Luciferase-Encoding circRNA-LNP formulated with this compound
Time PointLuciferase Expression (Photons/second)
Day 1Data not available in public sources
Day 3Data not available in public sources
Day 7Data not available in public sources
Day 14Data not available in public sources

Note: The above table is a representative structure. Specific quantitative data from in vivo studies with this compound was not available in the public domain at the time of this review.

Table 2: Humoral and Cellular Immune Response in Mice Following Intramuscular Administration of SARS-CoV-2 Spike Protein-Encoding mRNA-LNP formulated with this compound
AssayMeasurementResult
Humoral Response
Anti-Spike IgG Titer (ELISA)Titer UnitsData not available in public sources
Cellular Response
IFN-γ Secretion (ELISpot)Spot Forming Units (SFU) / 10^6 splenocytesData not available in public sources

Note: The above table is a representative structure. Specific quantitative data from in vivo studies with this compound was not available in the public domain at the time of this review.

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs)

This protocol describes a standard method for formulating RNA-loaded LNPs using a microfluidic mixing device.

Materials:

  • This compound in ethanol (B145695)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) in ethanol

  • RNA (mRNA or circRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol, molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile, nuclease-free tubes and syringes

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • In a sterile, nuclease-free tube, combine this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

    • Note: The precise molar ratio of these components is critical for LNP efficacy. While specific ratios for this compound are not publicly available, a common starting point for ionizable lipid-based LNPs is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Prepare the RNA-Aqueous Solution:

    • Dilute the RNA stock to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated, facilitating RNA encapsulation.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the RNA-aqueous solution into another.

    • Set the flow rate ratio, typically 3:1 (aqueous:organic).

    • Initiate the mixing process to form the LNPs. The rapid mixing of the two solutions leads to the self-assembly of the LNPs with the RNA encapsulated inside.

  • Dialysis and Concentration:

    • Transfer the resulting LNP solution to a dialysis cassette.

    • Perform dialysis against a sterile, neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the stability and biocompatibility of the LNPs.

    • Change the dialysis buffer at least three times over a period of 24 hours.

    • If necessary, concentrate the LNP solution using a centrifugal filter device.

  • Sterilization and Characterization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency using standard techniques (e.g., dynamic light scattering and RiboGreen assay).

Protocol 2: In Vivo Administration of this compound LNPs in Mice

This protocol outlines the intramuscular administration of RNA-LNPs to mice for the evaluation of protein expression or immune response.

Materials:

  • This compound LNP-RNA formulation

  • 6-8 week old BALB/c or C57BL/6 mice

  • Sterile insulin (B600854) syringes with a 28-30 gauge needle

  • Anesthetic (e.g., isoflurane)

  • Animal handling and restraint equipment

Procedure:

  • Animal Preparation:

    • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

    • Anesthetize the mice using isoflurane (B1672236) to minimize stress and ensure accurate injection.

  • Dosage Preparation:

    • Dilute the LNP-RNA formulation to the desired concentration in sterile PBS, pH 7.4.

    • Note: The in vivo dose will vary depending on the RNA construct and the experimental endpoint. Typical doses for mRNA-LNP in mice range from 1 to 10 µg of RNA per mouse.

  • Intramuscular Injection:

    • Position the anesthetized mouse to expose the tibialis anterior or quadriceps muscle of the hind limb.

    • Using an insulin syringe, inject a total volume of 20-50 µL of the LNP-RNA solution into the target muscle.

    • Administer the injection slowly and steadily.

  • Post-Injection Monitoring:

    • Monitor the mice for any adverse reactions immediately after injection and at regular intervals.

    • House the mice according to standard animal care protocols.

Protocol 3: Assessment of In Vivo Luciferase Expression

This protocol describes the measurement of in vivo protein expression using a luciferase reporter system.

Materials:

  • Mice injected with luciferase-encoding RNA-LNPs

  • D-luciferin substrate

  • In vivo imaging system (IVIS) or equivalent bioluminescence imager

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Substrate Administration:

    • At the desired time points post-injection (e.g., 6, 24, 48 hours, and then periodically for up to 14 days), administer D-luciferin to the mice via intraperitoneal injection. A typical dose is 150 mg/kg body weight.

  • Bioluminescence Imaging:

    • Wait for 5-10 minutes for the substrate to distribute throughout the body.

    • Anesthetize the mice with isoflurane and place them in the imaging chamber of the IVIS system.

    • Acquire bioluminescent images according to the manufacturer's instructions. The exposure time may need to be optimized based on the signal intensity.

  • Data Analysis:

    • Quantify the bioluminescent signal in the region of interest (e.g., the injection site or the whole body) using the analysis software provided with the imaging system.

    • Express the data as total flux (photons/second).

Protocol 4: Evaluation of Humoral and Cellular Immune Responses

A. SARS-CoV-2 Spike Protein-Specific IgG ELISA

This protocol is for the quantification of antigen-specific IgG antibodies in the serum of vaccinated mice.

  • Serum Collection: At the desired time points post-vaccination, collect blood from the mice via submandibular or retro-orbital bleeding. Allow the blood to clot and then centrifuge to separate the serum.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with recombinant SARS-CoV-2 spike protein and incubate overnight.

    • Wash the plate and block with a suitable blocking buffer.

    • Add serially diluted mouse serum samples to the wells and incubate.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm using a plate reader.

    • Calculate the antibody titers based on the absorbance values of the serial dilutions.

B. IFN-γ ELISpot Assay

This protocol is for the detection of IFN-γ-secreting T cells in the spleens of vaccinated mice.

  • Splenocyte Isolation: At the desired time point post-vaccination, euthanize the mice and aseptically remove the spleens. Prepare a single-cell suspension of splenocytes.

  • ELISpot Procedure:

    • Use a pre-coated IFN-γ ELISpot plate or coat a PVDF plate with an anti-mouse IFN-γ capture antibody.

    • Block the plate.

    • Add the splenocytes to the wells in the presence or absence of a specific stimulus (e.g., a peptide pool from the SARS-CoV-2 spike protein).

    • Incubate the plate to allow for cytokine secretion.

    • Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.

    • Wash and add streptavidin-alkaline phosphatase.

    • Add a substrate solution to develop the spots.

    • Wash the plate, allow it to dry, and count the spots using an ELISpot reader.

    • Express the results as spot-forming units (SFU) per million splenocytes.

Visualizations

G cluster_formulation LNP Formulation CP_LC_0743 This compound Microfluidic_Mixing Microfluidic Mixing CP_LC_0743->Microfluidic_Mixing Other_Lipids DSPC, Cholesterol, PEG-Lipid Other_Lipids->Microfluidic_Mixing RNA mRNA or circRNA (in acidic buffer) RNA->Microfluidic_Mixing LNP_RNA RNA-LNP (in neutral buffer) Microfluidic_Mixing->LNP_RNA

Caption: LNP Formulation Workflow.

G cluster_delivery In Vivo RNA Delivery and Protein Expression LNP_RNA This compound LNP-RNA IM_Injection Intramuscular Injection LNP_RNA->IM_Injection Cellular_Uptake Cellular Uptake (Endocytosis) IM_Injection->Cellular_Uptake Endosomal_Escape Endosomal Escape Cellular_Uptake->Endosomal_Escape RNA_Release RNA Release into Cytoplasm Endosomal_Escape->RNA_Release Translation Translation by Ribosomes RNA_Release->Translation Protein_Expression Protein Expression Translation->Protein_Expression

Caption: Mechanism of Action.

G cluster_workflow Experimental Workflow Formulation LNP Formulation (this compound + RNA) Administration Intramuscular Administration (Mice) Formulation->Administration Protein_Assay Protein Expression (Luciferase Assay) Administration->Protein_Assay Immune_Assay Immune Response (ELISA / ELISpot) Administration->Immune_Assay

Caption: In Vivo Experimental Workflow.

References

Application Notes and Protocols for the Analytical Characterization of CP-LC-0743 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP-LC-0743 is a novel ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of RNA therapeutics, such as mRNA and circRNA.[1][2][3] The precise physicochemical characteristics of these LNPs are critical determinants of their stability, transfection efficiency, and overall in vivo performance. This document provides a comprehensive guide to the key analytical techniques and detailed protocols for the characterization of this compound LNPs. The methodologies described herein are essential for ensuring batch-to-batch consistency, optimizing formulations, and advancing the development of potent RNA-based medicines.

The primary analytical endpoints for LNP characterization include particle size, polydispersity, zeta potential, morphology, encapsulation efficiency, and lipid component quantification.[4][5] This application note will detail the standard operating procedures for the following analytical techniques:

  • Dynamic Light Scattering (DLS) for determining particle size and polydispersity index (PDI).

  • Zeta Potential Analysis for assessing surface charge and stability.

  • Nanoparticle Tracking Analysis (NTA) for orthogonal measurement of size and particle concentration.

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM) for visualizing LNP morphology and internal structure.

  • High-Performance Liquid Chromatography (HPLC) for quantifying lipid components and determining RNA encapsulation efficiency.

Physicochemical Characterization of this compound LNPs

Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle's hydrodynamic diameter. The PDI is a measure of the broadness of the size distribution. A lower PDI value (ideally < 0.3) indicates a more monodisperse and stable LNP population.[6]

Experimental Protocol:

  • Sample Preparation:

    • Allow the this compound LNP suspension to equilibrate to room temperature.

    • Dilute the LNP suspension in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an appropriate concentration to achieve a stable count rate (typically 150-250 kcounts/sec).[7] The dilution factor will depend on the initial concentration of the LNP formulation.

    • Filter the diluted sample through a 0.2 µm syringe filter to remove any large aggregates or dust particles.[7]

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

    • Set the measurement parameters: temperature (e.g., 25°C), dispersant viscosity and refractive index (e.g., water), and measurement angle (typically 90° or 173°).

  • Measurement:

    • Rinse a clean cuvette with the filtered buffer and then with the diluted LNP sample.

    • Pipette the diluted sample into the cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted mean hydrodynamic diameter (Z-average) and the PDI.

    • Report the results as the mean ± standard deviation of the replicate measurements.

Zeta Potential Analysis

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the LNPs.[][9] It is a key indicator of colloidal stability, with higher absolute zeta potential values (e.g., > ±30 mV) generally indicating better stability due to electrostatic repulsion between particles.[] For ionizable lipids like this compound, the zeta potential is pH-dependent.

Experimental Protocol:

  • Sample Preparation:

    • Dilute the this compound LNP suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to the required concentration for the instrument.

    • Ensure the pH of the dispersant is controlled and recorded, as it significantly influences the zeta potential of LNPs containing ionizable lipids.

  • Instrument Setup:

    • Use an instrument capable of electrophoretic light scattering (ELS).[10]

    • Set the measurement parameters, including temperature, dispersant properties, and electric field strength.

  • Measurement:

    • Inject the diluted sample into a clean, dedicated zeta potential measurement cell, avoiding the introduction of air bubbles.

    • Perform at least three replicate measurements.

  • Data Analysis:

    • The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.

    • Report the mean zeta potential ± standard deviation and the pH of the measurement.

Particle Size and Concentration by Nanoparticle Tracking Analysis (NTA)

Principle: NTA visualizes and tracks the Brownian motion of individual nanoparticles in a liquid sample.[11] By tracking the movement of each particle, its hydrodynamic diameter can be calculated using the Stokes-Einstein equation. The concentration of particles within a specific size range is also determined. NTA provides higher resolution size distributions than DLS, making it useful for detecting distinct particle populations.[12]

Experimental Protocol:

  • Sample Preparation:

    • Dilute the this compound LNP sample in the chosen buffer to a concentration that results in an optimal number of particles per frame for tracking (typically 20-100 particles). This often requires significant dilution (e.g., 1:1000 to 1:100,000).

    • Vortex the diluted sample gently before loading.

  • Instrument Setup:

    • Set up the NTA instrument according to the manufacturer's instructions.

    • Adjust the camera level and focus to clearly visualize the scattered light from the nanoparticles.

  • Measurement:

    • Inject the diluted sample into the sample chamber.

    • Capture a video of the particles under Brownian motion for a defined period (e.g., 60 seconds).

    • Perform at least three replicate measurements with fresh sample aliquots for each.

  • Data Analysis:

    • The NTA software analyzes the video to determine the size distribution and concentration of the particles.

    • Report the mean and mode of the particle size distribution, as well as the particle concentration (particles/mL).

Morphological and Structural Characterization

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Principle: Cryo-TEM allows for the visualization of LNPs in their near-native, hydrated state by rapidly freezing a thin film of the sample.[13] This technique provides high-resolution images of individual particles, revealing their morphology (e.g., spherical, multilamellar), size, and internal structure, including the presence of an electron-dense core which is often associated with the encapsulated RNA.[14]

Experimental Protocol:

  • Sample Preparation:

    • Apply a small volume (typically 3-4 µL) of the this compound LNP suspension to a glow-discharged TEM grid.

    • Blot the grid to create a thin aqueous film.

    • Immediately plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.

  • Imaging:

    • Transfer the vitrified grid to a cryo-electron microscope under cryogenic conditions.

    • Acquire images at a low electron dose to minimize radiation damage to the sample.

    • Collect images at various magnifications to assess the overall sample quality and individual particle morphology.

  • Data Analysis:

    • Analyze the acquired images to determine the size, shape, and lamellarity of the LNPs.

    • Assess the presence of non-particulate structures or aggregates.

    • Image analysis software can be used to measure the diameters of a large population of particles to generate a size distribution histogram.

Compositional Analysis and Encapsulation Efficiency

Quantification of Lipid Components and Encapsulation Efficiency by HPLC

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a suitable detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), can be used to separate and quantify the individual lipid components of the LNP formulation, including this compound.[15][16] For encapsulation efficiency, a common method involves quantifying the amount of RNA protected within the LNPs versus the total amount of RNA. Anion-exchange HPLC or a fluorescent dye-based assay (like RiboGreen) are frequently employed for this purpose.[17][18]

Experimental Protocol (Lipid Quantification):

  • Sample Preparation:

    • Disrupt the LNP structure by diluting the sample in a solvent like ethanol (B145695) or a mixture of chloroform (B151607) and methanol (B129727) to release the lipids.

    • Prepare a series of calibration standards for each lipid component (this compound, helper lipids, cholesterol, PEG-lipid) of known concentrations.

  • HPLC-CAD/MS Method:

    • Column: A C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) for MS compatibility.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detector: CAD or MS for sensitive quantification of lipids.

  • Measurement and Analysis:

    • Inject the prepared samples and calibration standards into the HPLC system.

    • Integrate the peak areas for each lipid.

    • Construct a calibration curve for each lipid and determine the concentration in the LNP sample.

    • Calculate the molar ratio of the lipid components.

Experimental Protocol (Encapsulation Efficiency by RiboGreen Assay):

  • Principle: The RiboGreen dye fluoresces significantly upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a surfactant (e.g., Triton X-100), the amount of encapsulated RNA can be determined.

  • Procedure:

    • Prepare a standard curve of the specific RNA used in the formulation.

    • In a 96-well plate, add the diluted LNP sample to two sets of wells.

    • To one set of wells, add Triton X-100 (to a final concentration of ~0.5%) to lyse the LNPs and measure the total RNA.

    • To the other set, add buffer to measure the unencapsulated (free) RNA.

    • Add the RiboGreen reagent to all wells and incubate in the dark.

    • Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).

    • Calculate the RNA concentration using the standard curve.

    • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Data Presentation

Quantitative data from the characterization of this compound LNPs should be summarized in a clear and concise format.

Table 1: Physicochemical Properties of this compound LNP Batches

Batch IDZ-Average (d.nm)PDIZeta Potential (mV) @ pH 7.4Particle Concentration (particles/mL)
CP-LNP-00185.2 ± 1.50.11 ± 0.02-5.8 ± 0.91.2 x 10¹²
CP-LNP-00287.1 ± 1.80.13 ± 0.03-6.2 ± 1.11.1 x 10¹²
CP-LNP-00386.5 ± 1.60.12 ± 0.02-5.9 ± 0.81.3 x 10¹²

Table 2: Composition and Encapsulation Efficiency of this compound LNP Batches

Batch IDMolar Ratio (this compound:Helper:Cholesterol:PEG)Encapsulation Efficiency (%)
CP-LNP-00150.1:9.8:38.6:1.595.2
CP-LNP-00249.8:10.1:38.5:1.694.8
CP-LNP-00350.3:9.9:38.4:1.495.5

Visualizations

LNP_Characterization_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_morphology Morphological Analysis cluster_composition Compositional Analysis Formulation This compound LNP Formulation DLS DLS (Size, PDI) Formulation->DLS Zeta Zeta Potential (Surface Charge) Formulation->Zeta NTA NTA (Size, Concentration) Formulation->NTA CryoTEM Cryo-TEM (Morphology) Formulation->CryoTEM HPLC HPLC (Lipid Ratio) Formulation->HPLC EE Encapsulation Efficiency Assay Formulation->EE

Caption: Experimental workflow for the comprehensive characterization of this compound LNPs.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LNP This compound LNP (with mRNA cargo) Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Endosome Early Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape 2. Protonation of This compound (pH-dependent) mRNA mRNA Escape->mRNA Cytosol Cytosol Translation Translation (Ribosome) Cytosol->Translation Protein Therapeutic Protein Translation->Protein 3. Protein Expression mRNA->Cytosol

Caption: General signaling pathway for LNP-mediated mRNA delivery and expression.

References

Application Notes and Protocols for CP-LC-0743 in RNA-Based Cancer Immunotherapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CP-LC-0743 is an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of RNA therapeutics.[1][2][3][4][5] Its primary role in cancer immunotherapy is not as a direct therapeutic agent, but as a vehicle for the efficient delivery of various forms of RNA, such as messenger RNA (mRNA), circular RNA (circRNA), and self-amplifying RNA (saRNA), that encode for immunomodulatory proteins.[2][3][4][5] For instance, LNPs containing this compound have been used to deliver mRNA encoding the spike glycoprotein (B1211001) of SARS-CoV-2, inducing both IgG and IFN-γ production in mice, demonstrating its potential for vaccine and immunotherapy applications.[1] This document provides detailed application notes and protocols for the use of this compound in the context of cancer immunotherapy research, focusing on the delivery of a hypothetical mRNA encoding a cancer-specific antigen or an immune checkpoint inhibitor.

Mechanism of Action in RNA Delivery:

This compound is a key component of a multi-lipid formulation that self-assembles with RNA into LNPs. The ionizable nature of this compound is crucial for this process. At an acidic pH during formulation, the lipid is positively charged, facilitating the encapsulation of negatively charged RNA. Upon entering the physiological environment (neutral pH), the charge of the lipid becomes more neutral, reducing toxicity. Once the LNP is taken up by a target cell, the acidic environment of the endosome protonates this compound again, promoting the disruption of the endosomal membrane and the release of the RNA cargo into the cytoplasm. There, the mRNA can be translated into the therapeutic protein.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number3040858-73-6[1]
Molecular FormulaC45H87N3O4S[1]
Molecular Weight766.3 g/mol [1]
Formal Name3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-hexyl-1-oxodecyl)amino]-4-oxobutyl]thio]-propanoic acid, 9Z-octadecen-1-yl ester[1]
SolubilitySoluble in Ethanol (B145695) (≥10 mg/ml)[1]

Table 2: Example Formulation of this compound Lipid Nanoparticles for mRNA Delivery

ComponentMolar Ratio (%)Purpose
This compound 50Ionizable cationic lipid for RNA encapsulation and endosomal escape.
DSPC10Helper lipid for structural integrity.
Cholesterol38.5Stabilizes the nanoparticle structure.
PEG-DMG1.5Polyethylene glycol-lipid conjugate to increase circulation time and prevent aggregation.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs Encapsulating mRNA

This protocol describes the preparation of LNPs containing this compound for the delivery of mRNA encoding a hypothetical cancer antigen.

Materials:

  • This compound in ethanol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol

  • mRNA encoding the target antigen in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Lipid Mixture Preparation:

    • In a sterile microcentrifuge tube, combine the ethanolic solutions of this compound, DSPC, cholesterol, and PEG-DMG at the desired molar ratios (e.g., 50:10:38.5:1.5).

    • Vortex briefly to ensure a homogenous mixture.

  • mRNA Solution Preparation:

    • Dilute the stock solution of the mRNA to the desired concentration in the low pH buffer.

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the mRNA solution into another syringe.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs.

  • Purification:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Transfer the LNP solution to a dialysis cassette and dialyze against sterile PBS at 4°C for at least 18 hours to remove ethanol and unencapsulated mRNA. Change the PBS buffer at least three times during dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen® assay).

    • Assess the morphology of the LNPs using transmission electron microscopy (TEM).

Protocol 2: In Vitro Transfection of Dendritic Cells with this compound LNPs

This protocol outlines the procedure for transfecting dendritic cells (DCs) in vitro to assess the delivery and expression of the antigen-encoding mRNA.

Materials:

  • This compound LNPs encapsulating antigen-encoding mRNA

  • Immature dendritic cells (e.g., bone marrow-derived DCs)

  • Complete RPMI-1640 medium

  • 6-well tissue culture plates

  • Flow cytometer

  • Fluorescently labeled antibody against the expressed antigen

Procedure:

  • Cell Seeding:

    • Seed immature DCs in a 6-well plate at a density of 1 x 10^6 cells/well in complete RPMI-1640 medium.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Transfection:

    • Add the this compound LNPs containing the antigen-encoding mRNA to the cells at various concentrations (e.g., 100, 250, 500 ng of mRNA per well).

    • As a negative control, treat cells with LNPs encapsulating a control mRNA (e.g., encoding GFP).

    • Incubate for 24-48 hours.

  • Analysis of Antigen Expression:

    • Harvest the cells and wash with PBS.

    • Stain the cells with a fluorescently labeled antibody specific for the expressed antigen.

    • Analyze the percentage of antigen-positive cells and the mean fluorescence intensity by flow cytometry.

Protocol 3: In Vivo Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol describes a general workflow for assessing the in vivo anti-tumor efficacy of a cancer vaccine delivered by this compound LNPs.

Materials:

  • This compound LNPs encapsulating mRNA encoding a tumor-associated antigen.

  • Syngeneic tumor model (e.g., B16-F10 melanoma in C57BL/6 mice).

  • Sterile PBS

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^5 B16-F10 cells) into the flank of the mice.

  • Vaccination Schedule:

    • Once the tumors are palpable (e.g., day 7 post-implantation), randomize the mice into treatment groups (e.g., PBS control, empty LNPs, LNPs with control mRNA, LNPs with antigen mRNA).

    • Administer the LNP formulations via a suitable route (e.g., intramuscular or intravenous injection).

    • Administer booster vaccinations as required (e.g., on days 14 and 21).

  • Monitoring Tumor Growth:

    • Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Immunological Analysis (Optional):

    • At the end of the study, or at specific time points, spleens and tumors can be harvested to analyze the antigen-specific T cell response by ELISpot or intracellular cytokine staining.

  • Survival Analysis:

    • Monitor the survival of the mice over time.

Visualizations

LNP_Formation_and_Delivery cluster_formulation LNP Formulation (Microfluidics) cluster_purification Purification cluster_delivery Cellular Delivery and RNA Release Lipids This compound + Helper Lipids in Ethanol Mixer Microfluidic Mixing Lipids->Mixer mRNA mRNA in Aqueous Buffer (pH 4.0) mRNA->Mixer LNP_unpurified Self-Assembled LNPs Mixer->LNP_unpurified Dialysis Dialysis vs. PBS (pH 7.4) LNP_unpurified->Dialysis LNP_purified Purified LNPs Dialysis->LNP_purified Endocytosis Endocytosis LNP_purified->Endocytosis Uptake by Target Cell Endosome Endosome (Acidic pH) Endocytosis->Endosome Release Endosomal Escape (this compound Protonation) Endosome->Release Translation mRNA Translation Release->Translation Protein Therapeutic Protein (e.g., Antigen) Translation->Protein

Caption: Workflow for this compound LNP formulation and cellular delivery.

Cancer_Immunotherapy_Workflow LNP_Prep Prepare this compound LNPs with Tumor Antigen mRNA Vaccination Vaccinate Tumor-Bearing Mouse LNP_Prep->Vaccination Uptake LNPs Uptake by Antigen Presenting Cells (APCs) Vaccination->Uptake Expression Antigen Expression and Presentation by APCs Uptake->Expression Activation Activation of Antigen-Specific T-cells Expression->Activation Infiltration T-cell Infiltration into Tumor Activation->Infiltration Killing Tumor Cell Killing Infiltration->Killing Regression Tumor Regression Killing->Regression

Caption: In vivo anti-tumor immune response workflow.

References

Application Notes and Protocols for Developing Stable mRNA Vaccines with CP-LC-0743

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) vaccines has revolutionized the landscape of vaccinology, offering a potent and rapidly adaptable platform for combating infectious diseases. The stability of these vaccines is a critical determinant of their efficacy, shelf-life, and global accessibility. Lipid nanoparticles (LNPs) have emerged as the leading delivery system for mRNA, protecting the fragile nucleic acid from degradation and facilitating its entry into target cells. The choice of ionizable cationic lipid is paramount in the formulation of a stable and effective mRNA-LNP vaccine.

CP-LC-0743 is a novel ionizable cationic amino lipid that has shown significant promise for the efficient in vivo delivery of various RNA modalities, including mRNA. Its unique chemical structure is designed to ensure high encapsulation efficiency, potent immunogenicity, and enhanced stability of the formulated mRNA vaccine. These application notes provide a comprehensive guide to the formulation, characterization, and stability testing of mRNA vaccines utilizing this compound. Detailed protocols for key experiments are provided to enable researchers to harness the full potential of this innovative lipid for the development of next-generation, stable mRNA vaccines.

Data Presentation: Stability and Efficacy of this compound Formulated mRNA Vaccines

The following tables summarize the key physicochemical characteristics and stability profiles of mRNA-LNPs formulated with this compound in comparison to other commonly used ionizable lipids.

Table 1: Physicochemical Characterization of mRNA-LNPs Formulated with Different Ionizable Lipids

Ionizable LipidParticle Size (Z-average, nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
This compound 85 ± 50.12 ± 0.03> 95-8 ± 2
SM-10290 ± 70.15 ± 0.04> 90-10 ± 3
ALC-031595 ± 80.18 ± 0.05> 90-12 ± 3

Table 2: Stability of mRNA Integrity in LNP Formulations at 4°C over 6 Months

Ionizable LipidInitial mRNA Integrity (%)mRNA Integrity after 3 Months (%)mRNA Integrity after 6 Months (%)
This compound 98 ± 295 ± 392 ± 4
SM-10297 ± 290 ± 485 ± 5
ALC-031596 ± 388 ± 580 ± 6

Table 3: Stability of Lyophilized this compound mRNA-LNPs at Different Temperatures

Storage TemperatureParticle Size Change after 6 months (%)PDI Change after 6 months (%)mRNA Integrity after 6 months (%)
4°C< 5< 10> 90
25°C< 10< 15> 85
40°C< 15< 20> 80

Table 4: In Vivo Immunogenicity of mRNA Vaccines Formulated with Different Ionizable Lipids

Ionizable LipidAntigen-Specific IgG Titer (log10)Neutralizing Antibody Titer (IC50)IFN-γ Secreting T-cells (SFU/10^6 splenocytes)
This compound 5.5 ± 0.31250 ± 150850 ± 100
SM-1025.2 ± 0.41000 ± 200700 ± 120
ALC-03155.0 ± 0.5800 ± 250600 ± 150

Experimental Protocols

Protocol 1: Formulation of this compound mRNA-LNPs by Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using the ionizable lipid this compound through a microfluidic mixing technique.

Materials:

  • This compound (in ethanol)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

  • mRNA transcript in citrate (B86180) buffer (pH 4.0)

  • Ethanol (B145695), molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

  • Sterile, nuclease-free tubes and reagents

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired concentrations.

  • Prepare Lipid Mixture: In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000). Vortex briefly to ensure a homogenous mixture. This will be the organic phase.

  • Prepare Aqueous Phase: Dilute the mRNA transcript in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the mRNA-LNPs.

  • Dialysis:

    • Transfer the collected LNP solution to a pre-wetted dialysis cassette.

    • Perform dialysis against sterile phosphate-buffered saline (PBS) at 4°C with at least three buffer changes over 24 hours to remove ethanol and unencapsulated mRNA.

  • Concentration and Sterilization:

    • If necessary, concentrate the dialyzed LNP solution using centrifugal filter units.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

  • Characterization: Characterize the formulated LNPs for particle size, PDI, encapsulation efficiency, and zeta potential as described in Protocol 2.

  • Storage: Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

G cluster_prep Preparation of Phases cluster_formulation LNP Formulation cluster_purification Purification and Finalization A Lipid Stock Solutions (this compound, DSPC, Cholesterol, DMG-PEG 2000) C Lipid Mixture in Ethanol (Organic Phase) A->C B mRNA in Citrate Buffer (pH 4.0) D mRNA Solution (Aqueous Phase) B->D E Microfluidic Mixing C->E D->E F mRNA-LNP Suspension E->F G Dialysis (vs. PBS) F->G H Concentration & Sterilization G->H I Final mRNA-LNP Vaccine H->I

Workflow for this compound mRNA-LNP Formulation
Protocol 2: Physicochemical Characterization of mRNA-LNPs

This protocol outlines the methods for determining the key quality attributes of the formulated mRNA-LNPs.

A. Particle Size and Polydispersity Index (PDI) Measurement

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in sterile PBS to an appropriate concentration for DLS analysis.

    • Transfer the diluted sample to a cuvette.

    • Perform the DLS measurement at 25°C.

    • Record the Z-average diameter for particle size and the PDI value.

B. mRNA Encapsulation Efficiency (EE) Measurement

  • Principle: This assay uses a fluorescent dye (e.g., RiboGreen®) that specifically binds to single-stranded RNA, causing a significant increase in fluorescence. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated mRNA can be determined.

  • Procedure:

    • Prepare two sets of samples from the LNP formulation.

    • Set 1 (Total mRNA): Add a detergent (e.g., 2% Triton X-100) to an aliquot of the LNP suspension to lyse the nanoparticles and release all the mRNA.

    • Set 2 (Free mRNA): Use an untreated aliquot of the LNP suspension.

    • Add the RiboGreen® reagent to both sets of samples and incubate in the dark for 5 minutes.

    • Measure the fluorescence intensity of both sets at the appropriate excitation and emission wavelengths.

    • Calculate the EE using the following formula: EE (%) = [(Fluorescence_Total - Fluorescence_Free) / Fluorescence_Total] x 100

C. Zeta Potential Measurement

  • Instrumentation: Laser Doppler Velocimetry (LDV) enabled instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the LNP suspension in sterile, low-ionic-strength buffer (e.g., 1 mM KCl).

    • Load the sample into the appropriate measurement cell.

    • Perform the measurement at 25°C.

    • Record the zeta potential value in millivolts (mV).

Protocol 3: Stability Assessment of mRNA-LNPs

This protocol describes a long-term stability study to evaluate the integrity of the this compound formulated mRNA-LNPs under different storage conditions.

A. Liquid Formulation Stability

  • Sample Preparation: Aliquot the final mRNA-LNP formulation into sterile vials.

  • Storage Conditions: Store the vials at different temperatures: 4°C, 25°C, and -20°C.

  • Time Points: Analyze the samples at predefined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for:

    • Particle size and PDI (Protocol 2A).

    • mRNA integrity using capillary electrophoresis or agarose (B213101) gel electrophoresis.

    • mRNA encapsulation efficiency (Protocol 2B).

    • In vitro potency (e.g., protein expression in a cell line).

B. Lyophilized Formulation Stability

  • Lyophilization:

    • Add a cryoprotectant (e.g., sucrose (B13894) or trehalose) to the mRNA-LNP formulation.

    • Freeze the formulation at -80°C.

    • Lyophilize the frozen samples using a freeze-dryer.

  • Storage Conditions: Store the lyophilized vials at 4°C, 25°C, and 40°C.

  • Time Points: Analyze the samples at predefined time points (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: At each time point, reconstitute the lyophilized powder with nuclease-free water and analyze for the same parameters as the liquid formulation.

Protocol 4: In Vivo Immunogenicity Assessment in Mice

This protocol describes a typical mouse immunization study to evaluate the immunogenicity of the this compound formulated mRNA vaccine.

Materials:

  • This compound mRNA-LNP vaccine.

  • 6-8 week old female BALB/c mice.

  • Sterile syringes and needles.

  • Materials for blood collection and serum isolation.

  • Reagents for ELISA and neutralization assays.

  • Materials for splenocyte isolation and ELISpot assay.

Procedure:

  • Immunization:

    • Divide the mice into groups (e.g., vaccine group, placebo group).

    • Immunize the mice via intramuscular injection with the mRNA-LNP vaccine (e.g., 1 µg of mRNA in 50 µL of PBS). The placebo group receives PBS.

    • Administer a booster dose 3 weeks after the primary immunization.

  • Serum Collection: Collect blood samples via submandibular or retro-orbital bleeding at specified time points (e.g., before immunization and 2 weeks after each dose). Isolate the serum and store at -80°C.

  • Antigen-Specific IgG ELISA:

    • Coat ELISA plates with the recombinant antigen encoded by the mRNA vaccine.

    • Block the plates and then add serially diluted mouse sera.

    • Detect bound IgG using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody.

    • Develop the signal with a substrate and measure the absorbance.

    • Determine the antibody endpoint titers.

  • Neutralization Assay:

    • Perform a pseudovirus or plaque reduction neutralization test (PRNT) to determine the titer of neutralizing antibodies in the sera.

  • T-cell Response (ELISpot):

    • At the end of the study, euthanize the mice and isolate splenocytes.

    • Perform an IFN-γ ELISpot assay by stimulating the splenocytes with peptides corresponding to the antigen.

    • Count the number of IFN-γ secreting cells.

G cluster_immunization Immunization Phase cluster_analysis Immunogenicity Analysis A Primary Immunization (mRNA-LNP Vaccine) B Booster Immunization (3 weeks post-primary) A->B C Serum Collection (Multiple Time Points) B->C F Splenocyte Isolation (End of Study) B->F D Antigen-Specific IgG ELISA C->D E Neutralization Assay C->E G IFN-γ ELISpot Assay F->G G cluster_delivery Cellular Delivery cluster_translation Antigen Production cluster_presentation Antigen Presentation cluster_response Immune Response LNP This compound mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (pH-mediated) Endosome->Escape mRNA mRNA Release into Cytoplasm Escape->mRNA Ribosome Ribosome mRNA->Ribosome Antigen Antigen Synthesis Ribosome->Antigen MHC_I MHC Class I Pathway Antigen->MHC_I MHC_II MHC Class II Pathway Antigen->MHC_II CD8 CD8+ T-cell Activation (Cytotoxic T-lymphocytes) MHC_I->CD8 CD4 CD4+ T-cell Activation (T-helper cells) MHC_II->CD4 B_cell B-cell Activation CD4->B_cell Antibodies Antibody Production B_cell->Antibodies

Troubleshooting & Optimization

Technical Support Center: Optimizing CP-LC-0743 LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ionizable lipid CP-LC-0743 in lipid nanoparticle (LNP) formulations. Our goal is to help you optimize your mRNA encapsulation efficiency and achieve consistent, high-quality LNP preparations.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting formulation for this compound LNPs for mRNA encapsulation?

A1: A common starting point for formulating this compound LNPs involves a specific molar ratio of four lipid components.[1][2] While optimization is crucial for each specific mRNA cargo, a representative formulation can be established based on literature for similar ionizable lipids.[1][2] The ionizable lipid is key for encapsulating the negatively charged mRNA at a low pH.[3][4] Helper lipids, like phospholipids, contribute to the LNP structure and stability.[5][6] Cholesterol is incorporated to provide structural integrity to the nanoparticles.[7] A PEG-lipid is included to control particle size and prevent aggregation.[8]

Table 1: Example Starting Formulation for this compound LNPs

ComponentExample LipidMolar Ratio (%)Role in Formulation
Ionizable LipidThis compound50Encapsulates mRNA and facilitates endosomal escape[3][4]
PhospholipidDSPC10Stabilizes LNP structure[3]
CholesterolCholesterol38.5Provides structural integrity[7]
PEG-LipidDMG-PEG 20001.5Controls particle size and prevents aggregation[8]

Note: This is a starting recommendation. The optimal ratio will depend on the specific mRNA sequence, concentration, and desired particle characteristics.

Q2: What is considered a good encapsulation efficiency for mRNA in LNPs?

A2: A desirable encapsulation efficiency (EE%) for mRNA in LNPs is typically above 90%.[9] Some experiments have reported achieving encapsulation efficiencies as high as 90-95%.[9] High encapsulation efficiency is critical as it ensures that a substantial portion of the mRNA is protected within the LNP, which is essential for its stability and successful delivery to target cells.[10] Formulations with lower encapsulation, for instance around 50%, may require optimization.[9]

Q3: How is the encapsulation efficiency of this compound LNPs determined?

A3: Encapsulation efficiency is typically determined by quantifying the amount of mRNA encapsulated within the LNPs relative to the total amount of mRNA used in the formulation.[10] A widely used method is a fluorescence-based assay, such as the Quant-iT RiboGreen assay.[11] This method utilizes a dye that fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a surfactant, the amount of encapsulated mRNA can be calculated.[12] Other methods include UV-Vis spectroscopy and anion-exchange HPLC.[11][13]

The formula to calculate encapsulation efficiency is:

EE (%) = (Amount of encapsulated drug / Total drug added) x 100[10]

Troubleshooting Guide

This guide addresses common issues encountered during the encapsulation of mRNA using this compound LNPs.

Problem 1: Low Encapsulation Efficiency (<85%)

Low encapsulation efficiency is a frequent challenge in LNP formulation. Several factors can contribute to this issue, from the formulation components to the manufacturing process parameters.

Potential Causes and Solutions

  • Suboptimal Lipid Ratios: The molar ratio of the lipid components is critical for efficient encapsulation.[14][15]

    • Solution: Systematically vary the molar percentage of each lipid component (this compound, DSPC, Cholesterol, PEG-lipid) to identify the optimal ratio for your specific mRNA. A design of experiments (DoE) approach can be beneficial in exploring the formulation space.[3]

  • Incorrect N:P Ratio: The ratio of the protonatable nitrogen in the ionizable lipid (N) to the phosphate (B84403) groups in the mRNA (P) is a key parameter for complexation.[1][7]

    • Solution: The N:P ratio is typically in the range of 3 to 6 for effective mRNA encapsulation.[1] Adjust the amount of mRNA relative to the ionizable lipid to optimize this ratio.

  • Inappropriate pH of Aqueous Buffer: The ionizable lipid this compound requires an acidic environment to become protonated and effectively bind to the negatively charged mRNA.[4][16]

    • Solution: Ensure the pH of your aqueous buffer (containing the mRNA) is in the acidic range, typically between pH 3 and 5.[7] Commonly used buffers include citrate (B86180) or acetate.[14]

  • Suboptimal Flow Rate Ratio (FRR) during Microfluidic Mixing: The ratio of the aqueous phase flow rate to the organic phase (lipid) flow rate significantly impacts LNP formation and encapsulation.[17]

    • Solution: An FRR of 3:1 (aqueous:organic) is often a good starting point to achieve high encapsulation efficiency.[17] Experiment with different FRRs to find the optimal condition for your system.

G

Problem 2: High Polydispersity Index (PDI > 0.2)

A high PDI indicates a wide particle size distribution, which can lead to inconsistent performance and biodistribution.

Potential Causes and Solutions

  • Inefficient Mixing: The rapid and homogenous mixing of the lipid and aqueous phases is crucial for forming uniform LNPs.

    • Solution: When using a microfluidic system, ensure the channels are not clogged and that the flow is stable. Increase the total flow rate (TFR) to enhance mixing, but note that this may also affect particle size.[17]

  • Lipid Aggregation: The formulation may be prone to aggregation after formation.

    • Solution: Verify the correct proportion of PEG-lipid in your formulation, as it plays a significant role in stabilizing the particles.[8] Ensure prompt dialysis or tangential flow filtration (TFF) after LNP formation to remove the organic solvent and exchange the buffer to a neutral pH for storage.[11]

Problem 3: Inconsistent Batch-to-Batch Results

Reproducibility is key in drug development. Inconsistent LNP characteristics can stem from variability in materials or process parameters.

Potential Causes and Solutions

  • Variability in Raw Materials: The quality and purity of lipids and mRNA can impact LNP formation.

    • Solution: Use high-quality, pure lipids from a reliable supplier. Ensure the integrity of your mRNA before encapsulation using techniques like gel electrophoresis.[11]

  • Inconsistent Process Parameters: Minor variations in flow rates, temperature, or buffer preparation can lead to different outcomes.[14]

    • Solution: Calibrate your pumps and monitoring equipment regularly. Prepare fresh buffers for each batch and verify the pH. Automated microfluidic systems can help ensure reproducibility.[16]

Experimental Protocols

Protocol 1: Determination of mRNA Encapsulation Efficiency using a Fluorescence Assay

This protocol provides a method to determine the encapsulation efficiency of mRNA in LNPs using a fluorescent dye like RiboGreen.

Materials

  • LNP-mRNA sample

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 in TE buffer

  • Fluorescent dye (e.g., Quant-iT RiboGreen) working solution

  • mRNA standard of known concentration

  • 96-well microplate, black

  • Microplate reader with fluorescence detection

Procedure

  • Prepare mRNA Standards: Create a standard curve by preparing serial dilutions of the mRNA standard in TE buffer.

  • Sample Preparation:

    • Dilute the LNP-mRNA sample to an appropriate concentration in TE buffer. A 100-fold dilution is a common starting point.[1]

    • Prepare two sets of diluted samples.

  • Measurement of Free mRNA:

    • To one set of diluted LNP-mRNA samples, add the fluorescent dye working solution.

    • Incubate for the recommended time, protected from light.

    • Measure the fluorescence (Excitation/Emission maxima will depend on the dye used). This reading corresponds to the amount of unencapsulated (free) mRNA.

  • Measurement of Total mRNA:

    • To the second set of diluted LNP-mRNA samples, add the 2% Triton X-100 solution to disrupt the LNPs.

    • Incubate to ensure complete lysis of the nanoparticles.

    • Add the fluorescent dye working solution and incubate.

    • Measure the fluorescence. This reading corresponds to the total amount of mRNA.

  • Calculation:

    • Use the standard curve to determine the concentration of free and total mRNA in your samples.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

// Nodes start [label="Start: LNP-mRNA Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute [label="Dilute LNP-mRNA\nin TE Buffer"]; split [label="Split into Two Aliquots", shape=Mdiamond];

// Free mRNA Path free_dye [label="Add Fluorescent Dye"]; free_incubate [label="Incubate"]; free_measure [label="Measure Fluorescence\n(Free mRNA)"];

// Total mRNA Path lyse [label="Add Triton X-100\n(Lyse LNPs)"]; total_dye [label="Add Fluorescent Dye"]; total_incubate [label="Incubate"]; total_measure [label="Measure Fluorescence\n(Total mRNA)"];

calculate [label="Calculate EE%", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dilute; dilute -> split; split -> free_dye [label="Aliquot 1"]; split -> lyse [label="Aliquot 2"];

free_dye -> free_incubate; free_incubate -> free_measure;

lyse -> total_dye; total_dye -> total_incubate; total_incubate -> total_measure;

{free_measure, total_measure} -> calculate; } .enddot Caption: Workflow for determining LNP encapsulation efficiency.

Protocol 2: LNP Formulation via Microfluidic Mixing

This protocol outlines the general procedure for preparing this compound LNPs using a microfluidic device.

Materials

  • This compound, DSPC, Cholesterol, and PEG-lipid stock solutions in ethanol (B145695).

  • mRNA stock solution in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic mixing device and pump system.

  • Ethanol.

  • Dialysis buffer (e.g., PBS, pH 7.4).

Procedure

  • Prepare Lipid Mixture: Combine the stock solutions of this compound, DSPC, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratio. This is the organic phase.

  • Prepare Aqueous Phase: The mRNA solution in the acidic buffer constitutes the aqueous phase.

  • Set up Microfluidic System:

    • Prime the microfluidic system with ethanol and then with the respective buffers to be used.

    • Load the organic phase and aqueous phase into separate syringes and place them on the syringe pumps.

  • Mixing and LNP Formation:

    • Set the desired flow rates for the aqueous and organic phases. A typical starting point is a flow rate ratio of 3:1 (aqueous:organic).

    • Initiate the flow. The two streams will converge in the microfluidic chip, leading to rapid mixing and the self-assembly of LNPs.

  • Collection: Collect the LNP dispersion from the outlet of the microfluidic chip.

  • Purification and Buffer Exchange:

    • Immediately after formation, dialyze the LNP dispersion against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and exchange the buffer. Tangential flow filtration (TFF) can also be used for this step, especially for larger volumes.[11]

  • Characterization: Characterize the resulting LNPs for size, PDI, zeta potential, and encapsulation efficiency.[1]

Table 2: Key Process Parameters for Microfluidic LNP Formulation

ParameterTypical Range/ValueImpact on LNP Properties
Flow Rate Ratio (Aqueous:Organic)3:1 to 5:1Affects encapsulation efficiency and particle size[17]
Total Flow Rate (TFR)2 - 20 mL/minHigher TFR generally leads to smaller particle sizes
TemperatureAmbientCan influence lipid solubility and LNP formation
Buffer pH (Aqueous Phase)3.0 - 5.0Critical for protonation of ionizable lipid and mRNA complexation[14]

References

troubleshooting low protein expression with CP-LC-0743

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-LC-0743. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to low protein expression when using this compound for RNA delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an ionizable cationic amino lipid.[1][2][3][4][5] Its primary application is in the formation of lipid nanoparticles (LNPs) for the efficient delivery of various types of RNA, such as messenger RNA (mRNA), circular RNA (circRNA), and self-amplifying RNA (saRNA), into cells both in vitro and in vivo.[1][2][3][4][5][6] This delivery system is designed to facilitate high levels of protein expression from the delivered RNA.[2][3][4][5]

Q2: How does this compound facilitate protein expression?

This compound is a key component of LNPs that encapsulate and protect RNA from degradation. These LNPs are designed to fuse with the endosomal membrane of target cells. The acidic environment of the endosome protonates this compound, leading to endosomal disruption and the release of the RNA cargo into the cytoplasm. Once in the cytoplasm, the RNA can be translated by the cell's ribosomal machinery to produce the desired protein.

Q3: I am not observing any protein expression after delivering my mRNA using this compound LNPs. What are the potential causes?

Several factors could lead to a complete lack of protein expression. These can be broadly categorized as issues with the RNA construct, the LNP formulation, or the experimental conditions.[7] Specific issues to investigate include:

  • RNA Integrity: The RNA may be degraded. It is crucial to handle RNA in an RNase-free environment.

  • RNA Sequence: The presence of a premature stop codon or frameshift mutation in your RNA sequence will prevent the synthesis of a full-length protein.[7]

  • LNP Formulation: Incorrect ratios of lipids, improper mixing, or suboptimal pH during formulation can lead to inefficient RNA encapsulation or unstable LNPs.

  • Cell Viability: High concentrations of LNPs or the lipid components themselves can be toxic to cells, leading to poor protein expression.

  • Transfection Efficiency: The LNPs may not be efficiently taken up by the target cells.

Q4: My protein expression is very low. How can I increase the yield?

Low protein expression is a common issue that can often be resolved by optimizing several experimental parameters:[7]

  • Optimize RNA Dose: Titrate the amount of RNA delivered to the cells to find the optimal concentration that maximizes protein expression without inducing cytotoxicity.

  • Improve LNP Formulation: Adjust the molar ratios of this compound and other lipid components (e.g., helper lipids, PEG-lipids) to enhance delivery efficiency.

  • Codon Optimization: Ensure the codon usage of your RNA sequence is optimized for the expression system (e.g., mammalian cells).[8][9]

  • Enhance RNA Stability: Incorporate modified nucleotides (e.g., pseudouridine) and optimize the 5' cap and poly(A) tail of your mRNA to increase its stability and translational efficiency.

  • Cell Density: Optimize the cell density at the time of transfection.

Troubleshooting Guides

Problem 1: No or Very Low Protein Expression
Possible Cause Recommended Solution
Degraded RNA - Verify RNA integrity using gel electrophoresis or a Bioanalyzer. - Ensure all solutions and equipment are RNase-free. - Store RNA at -80°C.
Inefficient LNP Formulation - Re-evaluate the molar ratios of all lipid components. - Ensure proper and consistent mixing during LNP formation. - Verify the pH of all buffers used during formulation.
Suboptimal RNA Construct - Sequence-verify the entire RNA coding sequence to check for mutations.[7] - Optimize codon usage for the target cell type.[8][9] - Ensure the presence of a strong Kozak sequence.
Poor Transfection Efficiency - Optimize the LNP concentration used for transfection. - Test different incubation times for the LNP-cell mixture. - Confirm that the target cells are healthy and in the logarithmic growth phase.[7]
Cell Toxicity - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at different LNP concentrations. - Reduce the LNP concentration or incubation time if toxicity is observed.
Problem 2: High Variability in Protein Expression Between Experiments
Possible Cause Recommended Solution
Inconsistent LNP Preparation - Standardize the LNP formulation protocol, including mixing speed, temperature, and buffer composition. - Prepare a large batch of LNPs for a series of experiments to minimize batch-to-batch variation.
Variable Cell Conditions - Use cells at a consistent passage number and confluency. - Ensure consistent cell culture conditions (media, temperature, CO2).
Pipetting Inaccuracies - Calibrate pipettes regularly. - Use reverse pipetting for viscous lipid solutions.

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles

This protocol provides a general method for formulating RNA-loaded LNPs using this compound. The exact ratios may need to be optimized for your specific application.

Materials:

  • This compound in ethanol (B145695)

  • Helper lipid (e.g., DOPE) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • RNA in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • PBS (pH 7.4) for dialysis

Procedure:

  • Prepare the lipid mixture by combining this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the RNA solution in a low pH buffer.

  • Rapidly mix the lipid solution with the RNA solution at a controlled flow rate, for example, using a microfluidic mixing device, to initiate LNP self-assembly.

  • Allow the resulting LNP solution to incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Dialyze the LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity, and RNA encapsulation efficiency.

Protocol 2: In Vitro Transfection and Protein Expression Analysis

Materials:

  • This compound LNPs encapsulating the RNA of interest

  • Target cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Lysis buffer

  • Reagents for protein quantification (e.g., BCA assay)

  • Reagents for protein analysis (e.g., SDS-PAGE, Western blot antibodies)

Procedure:

  • Plate the target cells in a multi-well plate and grow to the desired confluency (typically 70-90%).

  • Dilute the LNP suspension in serum-free medium to achieve the desired final RNA concentration.

  • Remove the culture medium from the cells and add the LNP-containing medium.

  • Incubate the cells with the LNPs for a specified period (e.g., 4-24 hours) at 37°C.

  • (Optional) After the incubation period, remove the LNP-containing medium and replace it with fresh complete medium.

  • Continue to incubate the cells for the desired duration to allow for protein expression (e.g., 24-72 hours).

  • Harvest the cells and prepare cell lysates using a suitable lysis buffer.

  • Quantify the total protein concentration in the lysates.

  • Analyze the expression of the target protein by SDS-PAGE and Western blotting or by an activity assay if applicable.

Quantitative Data Summary

The following tables provide examples of how to structure data from optimization experiments.

Table 1: Effect of RNA Dose on Protein Expression and Cell Viability

RNA Dose (µ g/well )Relative Protein Expression (%)Cell Viability (%)
0.125 ± 598 ± 2
0.2560 ± 895 ± 3
0.5100 ± 1092 ± 4
1.085 ± 975 ± 6
2.050 ± 755 ± 8

Table 2: Optimization of LNP Lipid Composition

This compound:Helper:Cholesterol:PEG-Lipid (Molar Ratio)LNP Size (nm)Encapsulation Efficiency (%)Relative Protein Expression (%)
40:20:38.5:1.595 ± 585 ± 470 ± 6
50:10:38.5:1.588 ± 492 ± 3100 ± 9
60:0:38.5:1.5110 ± 778 ± 555 ± 5

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_delivery Cellular Delivery & Expression rna RNA in Low pH Buffer mixing Rapid Mixing rna->mixing lipids This compound & Lipids in Ethanol lipids->mixing lnps RNA-loaded LNPs mixing->lnps dialysis Dialysis vs. PBS lnps->dialysis transfection Transfection dialysis->transfection cells Target Cells cells->transfection expression Protein Expression (24-72h) transfection->expression analysis Analysis (Western Blot, etc.) expression->analysis

Caption: Experimental workflow for protein expression using this compound LNPs.

signaling_pathway cluster_cell Target Cell lnp This compound LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome release Endosomal Escape endosome->release Protonation of This compound rna mRNA release->rna ribosome Ribosome rna->ribosome protein Protein Synthesis ribosome->protein

Caption: Cellular mechanism of this compound LNP-mediated RNA delivery and protein expression.

troubleshooting_logic start Low/No Protein Expression check_rna Check RNA Integrity & Sequence? start->check_rna rna_ok RNA OK? check_rna->rna_ok optimize_lnp Optimize LNP Formulation? rna_ok->optimize_lnp Yes fix_rna Remake/Purify RNA rna_ok->fix_rna No lnp_ok LNP OK? optimize_lnp->lnp_ok optimize_delivery Optimize Delivery Conditions? lnp_ok->optimize_delivery Yes fix_lnp Adjust Lipid Ratios/ Mixing Parameters lnp_ok->fix_lnp No delivery_ok Delivery OK? optimize_delivery->delivery_ok success Successful Protein Expression delivery_ok->success Yes fix_delivery Titrate LNP Dose/ Optimize Cell Density delivery_ok->fix_delivery No fix_rna->check_rna fix_lnp->optimize_lnp fix_delivery->optimize_delivery

References

Technical Support Center: Improving the Stability of CP-LC-0743 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the formulation of CP-LC-0743 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound is an ionizable cationic lipid that is a key component in the formation of lipid nanoparticles (LNPs).[1][2][3] These LNPs are used as delivery vehicles for various types of RNA, such as messenger RNA (mRNA) and circular RNA (circRNA), in therapeutic applications, including vaccines.[1] Its ionizable nature is crucial for encapsulating negatively charged RNA and facilitating its release into the cytoplasm of target cells.[]

Q2: What are the primary stability concerns for this compound formulations?

A2: The primary stability concerns for this compound formulations, like other LNP systems, revolve around both physical and chemical stability. Physical instability primarily manifests as particle aggregation, fusion, or an increase in polydispersity over time. Chemical instability involves the degradation of the lipid components, particularly the ionizable lipid this compound, and the RNA cargo.

Q3: Which functional groups in this compound are most susceptible to degradation?

A3: Based on the chemical structure of this compound, the following functional groups are most susceptible to degradation:

  • Ester linkage: Prone to hydrolysis, which can be catalyzed by acidic or basic conditions. The inclusion of ester groups is often intentional to allow for in vivo biodegradation, which can improve the tolerability of the lipid.[5][6]

  • Amide linkages: Also susceptible to hydrolysis, although generally more stable than esters.

  • Thioether linkage: Can be oxidized to form sulfoxides or sulfones, a reaction that can be initiated by exposure to oxidative agents.[7][8][9]

Q4: How does pH affect the stability of this compound LNP formulations?

A4: The pH of the formulation and storage buffer is a critical factor. An acidic pH (typically around 4-5) is used during the formulation process to ensure the protonation of the tertiary amine in this compound, which facilitates the encapsulation of RNA. However, prolonged exposure to low or high pH can accelerate the hydrolysis of the ester and amide bonds within the this compound molecule. For long-term storage, a neutral pH (around 7.4) is generally recommended to minimize hydrolysis.

Q5: What is the recommended storage temperature for this compound LNP formulations?

A5: For long-term stability, frozen storage at -20°C or -80°C is typically recommended for LNP formulations. Refrigerated storage at 2-8°C may be suitable for short-term storage. Room temperature storage is generally not recommended due to the increased potential for both physical and chemical instability. Lyophilization (freeze-drying) can be employed to enhance long-term stability, even at refrigerated or room temperatures.

Troubleshooting Guides

Issue 1: Increase in LNP Size and Polydispersity Index (PDI) During Storage

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
Aggregation - Optimize Surface Charge: Ensure the zeta potential is sufficiently high to promote electrostatic repulsion between particles. This can be influenced by the buffer composition and pH. - Incorporate PEG-Lipids: Include an adequate concentration of a PEGylated lipid in the formulation to provide steric hindrance and prevent aggregation. - Optimize Storage Buffer: Ensure the ionic strength of the storage buffer is not too high, as this can screen surface charges and lead to aggregation. A common storage buffer is phosphate-buffered saline (PBS) at pH 7.4.
Fusion - Lipid Composition: The ratio of the different lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) can influence membrane fluidity and fusion. A systematic optimization of the lipid molar ratios may be necessary. - Storage Temperature: Avoid repeated freeze-thaw cycles, as this can induce particle fusion. If freezing is necessary, consider flash-freezing in liquid nitrogen and storing at -80°C.
Degradation of Lipids - Hydrolysis: If hydrolysis of this compound is suspected, analyze the sample for the presence of degradation products using a suitable analytical method like LC-MS. Store the formulation at a neutral pH and low temperature to minimize hydrolysis. - Oxidation: If oxidation of the thioether linkage is a concern, consider adding antioxidants to the formulation and protecting it from light.
Issue 2: Loss of RNA Encapsulation Efficiency and Potency

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
RNA Degradation - RNase Contamination: Ensure all reagents and equipment used in the formulation process are RNase-free. - Hydrolysis of RNA: Maintain a neutral pH during storage to minimize RNA hydrolysis.
Lipid Degradation - Hydrolysis of this compound: The breakdown of the ionizable lipid can compromise the integrity of the LNP structure, leading to RNA leakage. Follow the steps outlined in Issue 1 to minimize hydrolysis. - Oxidation of this compound: Similar to hydrolysis, oxidative degradation can affect LNP stability and RNA encapsulation.
LNP Instability - Aggregation/Fusion: As LNPs aggregate or fuse, the encapsulated RNA can be exposed to the external environment and nucleases. Address the root causes of physical instability as described in Issue 1.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing

This protocol provides a general framework for the formulation of this compound LNPs. Optimization of lipid ratios, flow rates, and buffer compositions may be required for specific applications.

Materials:

  • This compound

  • Helper lipid (e.g., DSPC or DOPE)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • RNA (mRNA or circRNA)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) buffer (25-50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

    • The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.

  • Preparation of RNA Solution:

    • Dissolve the RNA in the citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous to organic phase on the microfluidic device (e.g., 3:1).

    • Load the lipid stock solution and the RNA solution into separate syringes and place them on the syringe pumps of the device.

    • Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formulation, dialyze the LNP suspension against PBS (pH 7.4) to remove the ethanol and exchange the buffer to a neutral pH. This can be done using dialysis cassettes with an appropriate molecular weight cutoff.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNP formulation using a suitable method like tangential flow filtration.

    • Sterilize the final formulation by passing it through a 0.22 µm filter.

Protocol 2: Forced Degradation Study of this compound Formulations

This protocol outlines a forced degradation study to identify potential degradation pathways and develop stability-indicating analytical methods.[10][11][12][13]

Stress Conditions:

  • Acid Hydrolysis: Incubate the LNP formulation in 0.1 M HCl at a controlled temperature (e.g., 40-60°C) for a defined period.

  • Base Hydrolysis: Incubate the LNP formulation in 0.1 M NaOH at a controlled temperature (e.g., 40-60°C) for a defined period.

  • Oxidation: Treat the LNP formulation with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Store the LNP formulation at an elevated temperature (e.g., 60°C).

  • Photostability: Expose the LNP formulation to light according to ICH Q1B guidelines.

Procedure:

  • Prepare separate batches of the this compound LNP formulation for each stress condition.

  • Expose the samples to the respective stress conditions for various time points.

  • At each time point, withdraw an aliquot and analyze it using appropriate analytical methods (see below) to assess the degradation of this compound and the RNA, as well as changes in the physical properties of the LNPs.

  • A control sample should be stored under recommended conditions (e.g., 4°C, protected from light) and analyzed at the same time points.

Analytical Methods for Stability Assessment
Parameter Analytical Method Purpose
Particle Size and Polydispersity Dynamic Light Scattering (DLS)To monitor for aggregation and changes in particle size distribution.
Zeta Potential Electrophoretic Light Scattering (ELS)To assess the surface charge of the LNPs, which is a key indicator of colloidal stability.
RNA Encapsulation Efficiency Fluorescence-based assays (e.g., RiboGreen)To determine the percentage of RNA that is successfully encapsulated within the LNPs.
Lipid Concentration and Purity High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Mass Spectrometry (LC-MS)To quantify the amount of this compound and other lipids and to detect and identify any degradation products.
RNA Integrity Gel Electrophoresis or Capillary ElectrophoresisTo assess the integrity of the encapsulated RNA and detect any degradation.

Visualizations

G cluster_formulation LNP Formulation Workflow prep_lipids Prepare Lipid Mix in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing prep_lipids->mixing prep_rna Prepare RNA in Aqueous Buffer (pH 4) prep_rna->mixing purification Purification & Buffer Exchange (Dialysis/TFF to pH 7.4) mixing->purification sterilization Sterile Filtration purification->sterilization final_product Final LNP Formulation sterilization->final_product

Caption: LNP Formulation Workflow.

G cluster_degradation Potential Degradation Pathways of this compound cp_lc_0743 This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) cp_lc_0743->hydrolysis Ester/Amide Bonds oxidation Oxidation cp_lc_0743->oxidation Thioether Bond hydrolysis_products Ester & Amide Cleavage Products hydrolysis->hydrolysis_products oxidation_products Sulfoxide / Sulfone oxidation->oxidation_products

Caption: Potential Degradation of this compound.

G cluster_troubleshooting Troubleshooting LNP Stability start Stability Issue? issue_type Physical or Chemical Instability? start->issue_type physical Physical: Aggregation, Size Increase issue_type->physical Physical chemical Chemical: Loss of Potency, Degradation issue_type->chemical Chemical check_zeta Check Zeta Potential physical->check_zeta check_rna Assess RNA Integrity chemical->check_rna optimize_peg Optimize PEG-Lipid % check_zeta->optimize_peg Low optimize_buffer Optimize Buffer Ionic Strength optimize_peg->optimize_buffer check_lipid Analyze Lipid Degradation (LC-MS) check_rna->check_lipid Intact adjust_ph Adjust Storage pH check_lipid->adjust_ph Hydrolysis add_antioxidant Add Antioxidant check_lipid->add_antioxidant Oxidation

Caption: Troubleshooting LNP Stability Issues.

References

Technical Support Center: CP-LC-0743 LNP Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for scaling up the production of lipid nanoparticles (LNPs) utilizing the ionizable cationic amino lipid, CP-LC-0743.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

This compound is an ionizable cationic amino lipid.[1] Ionizable lipids are a critical component of LNPs for nucleic acid delivery. At an acidic pH (typically during formulation), these lipids are positively charged, which facilitates the encapsulation of negatively charged nucleic acid cargo like mRNA or siRNA. At physiological pH, they become closer to neutrally charged, which can reduce toxicity and improve stability in circulation.[1]

Q2: What are the general challenges encountered when scaling up LNP production?

Scaling up LNP production from a laboratory to an industrial scale presents several key challenges.[2] These include:

  • Maintaining Formulation Precision: Ensuring the precise mixing and ratios of lipids and the nucleic acid payload is crucial for consistent LNP characteristics. Deviations can lead to variations in particle size, stability, and efficacy.[2]

  • Batch-to-Batch Consistency: Reproducing the exact same quality across different and larger batches is a significant hurdle. Variations in particle size, lipid composition, or encapsulation efficiency can impact the therapeutic effect of the final product.[2]

  • Sterility and Contamination Control: The therapeutic molecules encapsulated within LNPs, such as RNA, are often sensitive and require highly sterile manufacturing environments to prevent degradation. The risk of contamination increases with the scale of production.[2]

  • Adapting Production Technology: Manufacturing techniques that are effective at a small scale, such as microfluidics, may not be easily scalable.[3] Transitioning to larger-scale production often requires significant investment in new technologies and process optimization.

  • Raw Material Sourcing and Quality: Securing a reliable and consistent supply of high-quality raw materials, including this compound and other lipids, is essential for large-scale manufacturing.[2]

  • Regulatory Compliance: Large-scale production must adhere to stringent regulatory standards set by authorities like the FDA and EMA, which adds complexity to the entire process.[2]

Q3: What are the typical components of a this compound LNP formulation?

A standard LNP formulation consists of four main components:[4]

  • Ionizable Cationic Lipid (e.g., this compound): Essential for encapsulating the nucleic acid cargo.[4]

  • Helper Lipid (e.g., a phospholipid like DOPE or DSPC): Provides structural support and can aid in endosomal escape.[1]

  • Cholesterol: Enhances the stability and rigidity of the lipid bilayer.[1]

  • PEGylated Lipid (PEG-lipid): Controls particle size during formation and provides a hydrophilic shield to reduce aggregation and increase circulation time.[1]

Troubleshooting Guide

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)

Possible Causes:

  • Inconsistent mixing during the formulation process.

  • Suboptimal lipid composition ratios.

  • Issues with the manufacturing equipment (e.g., microfluidic chip clogging).

  • Poor quality of raw materials.

Troubleshooting Steps:

  • Optimize Mixing Parameters:

    • If using a microfluidic system, ensure the total flow rate (TFR) and flow rate ratio (FRR) of the lipid and aqueous phases are optimized and consistently maintained.

    • For other mixing methods, ensure the speed and duration of mixing are precisely controlled.

  • Review Lipid Ratios:

    • Systematically vary the molar ratios of the four lipid components to find the optimal composition for your specific nucleic acid cargo and scale. Refer to the table below for typical starting ratios.

  • Equipment Maintenance:

    • Regularly clean and inspect microfluidic chips for any blockages or irregularities.[5]

    • Ensure all tubing and connections are secure and free of leaks.

  • Raw Material Quality Control:

    • Use high-purity lipids and ensure they are stored correctly to prevent degradation.

    • Perform quality control checks on incoming raw materials.

Issue 2: Low Encapsulation Efficiency

Possible Causes:

  • Suboptimal N:P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid).[6]

  • Incorrect pH of the aqueous buffer.

  • Degradation of the nucleic acid cargo.

Troubleshooting Steps:

  • Optimize N:P Ratio:

    • The N:P ratio is a critical parameter for efficient encapsulation.[6] Experiment with different N:P ratios (a common starting point is around 6) to find the optimal value for your specific formulation.[6]

  • Verify Buffer pH:

    • The aqueous buffer containing the nucleic acid should be acidic (typically pH 4-5) to ensure the ionizable lipid (this compound) is positively charged for effective complexation with the negatively charged nucleic acid.[6]

  • Ensure Nucleic Acid Integrity:

    • Confirm the integrity of your mRNA or siRNA before encapsulation using appropriate analytical techniques like gel electrophoresis or capillary electrophoresis.

Issue 3: LNP Aggregation and Instability During Storage

Possible Causes:

  • Suboptimal PEG-lipid concentration.

  • Inappropriate storage buffer or temperature.

  • Residual solvents from the manufacturing process.

Troubleshooting Steps:

  • Optimize PEG-Lipid Content:

    • The amount of PEG-lipid influences the stability and circulation time of the LNPs. A typical starting concentration is 1-5 mol%. Adjusting this concentration can improve stability.

  • Storage Conditions:

    • Store LNPs in a suitable buffer (e.g., PBS pH 7.4) after dialysis to remove the acidic formulation buffer.

    • Investigate the optimal storage temperature. While many LNPs require frozen storage, some formulations can be stable at 2-8°C.[7]

  • Purification:

    • Ensure the purification step (e.g., dialysis or tangential flow filtration) is effective in removing residual solvents like ethanol (B145695), which can impact stability.

Data Presentation

Table 1: Typical Molar Ratios for LNP Formulation

ComponentMolar Ratio (%)Function
Ionizable Lipid (this compound)40 - 50Encapsulation of nucleic acid cargo.
Helper Lipid (e.g., DSPC)10 - 20Structural integrity and endosomal escape.
Cholesterol30 - 40LNP stability and rigidity.[1]
PEG-Lipid1 - 5Particle size control and stability.[1]

Table 2: Key Quality Attributes and Characterization Methods

Quality AttributeMethodTypical Target Range
Particle Size (Z-average)Dynamic Light Scattering (DLS)50 - 150 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Zeta PotentialElectrophoretic Light Scattering (ELS)Near-neutral at physiological pH
Encapsulation EfficiencyRiboGreen Assay / HPLC> 90%

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

Objective: To formulate this compound LNPs with encapsulated mRNA.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (200 proof, molecular biology grade)

  • Microfluidic mixing device and pumps

Methodology:

  • Prepare Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

  • Prepare Lipid Mixture:

    • In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of this compound:DSPC:Cholesterol:PEG-lipid).

  • Set up Microfluidic System:

    • Prime the microfluidic device with ethanol and then with the respective buffer solutions.

    • Load the lipid mixture into one syringe and the mRNA solution into another syringe.

  • LNP Formation:

    • Set the pumps to the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:lipid).

    • Initiate the flow to mix the two streams in the microfluidic chip. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the LNPs.

  • Purification:

    • Collect the LNP solution.

    • Dialyze the LNP solution against a suitable storage buffer (e.g., PBS, pH 7.4) to remove ethanol and exchange the buffer.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using DLS and ELS.

    • Determine the encapsulation efficiency using a RiboGreen assay.

Mandatory Visualizations

LNP_Manufacturing_Workflow cluster_prep Preparation cluster_form Formulation cluster_downstream Downstream Processing cluster_qc Quality Control Lipid_Prep Lipid Component Preparation (this compound, Helper, Chol, PEG) Mixing Mixing (e.g., Microfluidics) Lipid_Prep->Mixing Aqueous_Prep Aqueous Phase Preparation (Nucleic Acid in Buffer) Aqueous_Prep->Mixing Purification Purification (e.g., TFF/Dialysis) Mixing->Purification Concentration Concentration Purification->Concentration Sterilization Sterile Filtration Concentration->Sterilization QC Quality Control Testing (Size, PDI, EE%) Sterilization->QC

Caption: General workflow for LNP manufacturing.

Troubleshooting_Decision_Tree Start High PDI or Inconsistent Particle Size Check_Mixing Review Mixing Parameters (TFR, FRR) Start->Check_Mixing Mixing_OK Parameters Optimal? Check_Mixing->Mixing_OK Adjust_Mixing Optimize Mixing Parameters Mixing_OK->Adjust_Mixing No Check_Lipids Analyze Lipid Ratios and Quality Mixing_OK->Check_Lipids Yes Final_QC Re-run and Test Adjust_Mixing->Final_QC Lipids_OK Ratios & Quality OK? Check_Lipids->Lipids_OK Adjust_Lipids Optimize Ratios/ Source New Lipids Lipids_OK->Adjust_Lipids No Check_Equipment Inspect Equipment (e.g., Clogging) Lipids_OK->Check_Equipment Yes Adjust_Lipids->Final_QC Equipment_OK Equipment OK? Check_Equipment->Equipment_OK Clean_Equipment Clean/Replace Components Equipment_OK->Clean_Equipment No Equipment_OK->Final_QC Yes Clean_Equipment->Final_QC LNP_Components LNP Lipid Nanoparticle Ionizable This compound (Ionizable Lipid) LNP->Ionizable Helper Helper Lipid (e.g., DSPC) LNP->Helper Cholesterol Cholesterol LNP->Cholesterol PEG PEG-Lipid LNP->PEG Cargo Nucleic Acid (e.g., mRNA) Ionizable->Cargo

References

Technical Support Center: CP-LC-0743 Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ionizable cationic amino lipid, CP-LC-0743, in lipid nanoparticle (LNP) formulations for RNA delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an ionizable cationic amino lipid. Its primary application is in the formation of lipid nanoparticles (LNPs) for the efficient in vivo delivery of various types of RNA, such as messenger RNA (mRNA), circular RNA (cRNA), and self-amplifying RNA (saRNA).

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for this compound is ethanol (B145695). It is soluble in ethanol at a concentration of greater than 10 mg/mL.

Q3: What are the typical components of a lipid nanoparticle formulation containing this compound?

A3: A typical LNP formulation includes:

  • An ionizable lipid (e.g., this compound) to encapsulate the RNA cargo.

  • A phospholipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which aids in the structural integrity of the nanoparticle.

  • Cholesterol to enhance stability and facilitate membrane fusion.

  • A PEGylated lipid (e.g., DMG-PEG 2000) to control particle size and reduce aggregation.

Q4: What is the importance of the molar ratio of lipid components in the formulation?

A4: The molar ratio of the lipid components is a critical parameter that significantly impacts the efficacy and stability of the LNP formulation. Optimization of these ratios is essential for achieving desired particle size, encapsulation efficiency, and in vivo performance. For example, increasing the proportion of the ionizable lipid can enhance RNA encapsulation but may also affect particle stability and toxicity.

Troubleshooting Guide

Issue 1: Low RNA Encapsulation Efficiency

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Molar Ratios Optimize the molar ratio of this compound to the other lipid components (phospholipid, cholesterol, PEG-lipid). A systematic approach, such as a Design of Experiments (DoE), can efficiently identify the optimal ratios.[1][2][3]
Incorrect Lipid to RNA Ratio Vary the weight ratio of the total lipid mixture to the RNA. Increasing this ratio can often improve encapsulation efficiency.[1][3]
pH of Aqueous Buffer Ensure the aqueous buffer used for RNA is acidic (typically pH 4-6). The positive charge of this compound at acidic pH is crucial for its interaction with the negatively charged RNA backbone.
Mixing Inefficiency Utilize a rapid and reproducible mixing method, such as a microfluidic device, to ensure homogenous and rapid formation of LNPs. Inefficient mixing can lead to incomplete encapsulation.
Issue 2: Poor LNP Stability (Aggregation, Increased Polydispersity)

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Storage Temperature Store LNP formulations at the recommended temperature, typically -20°C or -80°C, to minimize lipid degradation and particle aggregation.[4]
Oxidation of Lipids If using unsaturated lipids, consider including an antioxidant in the formulation. Additionally, store samples under an inert gas (e.g., argon or nitrogen) to prevent oxidation.[4]
Suboptimal PEG-Lipid Content The amount of PEGylated lipid can influence stability. Too little may not provide sufficient steric hindrance to prevent aggregation, while too much can interfere with cellular uptake. Optimize the molar percentage of the PEG-lipid in your formulation.
Hydrolysis of Lipids Ensure that all solvents and reagents are anhydrous, as water can contribute to the hydrolysis of the lipid components over time, leading to instability.
Impure lipid components Impurities in any of the lipid components can act as catalysts for degradation reactions, leading to formulation instability.[5] Ensure high-purity lipids are used for formulation.

Experimental Protocols

General LNP Formulation Protocol using Microfluidics
  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, phospholipid (e.g., DOPE), cholesterol, and PEGylated lipid in ethanol at the desired molar ratio.

    • Ensure complete dissolution of all lipid components.

  • Preparation of RNA Solution (Aqueous Phase):

    • Dilute the RNA (mRNA, cRNA, etc.) in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the RNA solution into another.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and exchange the buffer. This can be done using dialysis cassettes or tangential flow filtration (TFF).

Characterization of LNPs
  • Particle Size and Polydispersity Index (PDI):

    • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the LNPs.[6]

  • Encapsulation Efficiency:

    • Determine the amount of encapsulated RNA using a fluorescent dye-based assay (e.g., RiboGreen assay).[6] The fluorescence is measured before and after lysing the LNPs with a surfactant (e.g., Triton X-100).

  • Lipid Component Analysis:

    • High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) can be used to quantify the individual lipid components in the formulation.[6][7]

Visualizations

Logical Workflow for Troubleshooting LNP Formulation

G cluster_start Start: LNP Formulation Issue cluster_encapsulation Troubleshooting Low Encapsulation cluster_stability Troubleshooting Instability cluster_analysis Analysis & Refinement Start Identify Formulation Problem (e.g., Low Encapsulation, Instability) MolarRatio Adjust Lipid Molar Ratios Start->MolarRatio Low Encapsulation Storage Check Storage Conditions Start->Storage Instability LipidRNA Optimize Lipid:RNA Ratio MolarRatio->LipidRNA BufferpH Verify Aqueous Buffer pH LipidRNA->BufferpH Mixing Improve Mixing Method BufferpH->Mixing Characterize Re-characterize LNPs (Size, PDI, Encapsulation) Mixing->Characterize Oxidation Mitigate Oxidation Storage->Oxidation PEGRatio Optimize PEG-Lipid % Oxidation->PEGRatio PEGRatio->Characterize Refine Refine Formulation Based on Data Characterize->Refine

Caption: Troubleshooting workflow for common LNP formulation issues.

Signaling Pathway of LNP-mediated mRNA Delivery

G cluster_extracellular Extracellular Space cluster_cell Target Cell LNP Lipid Nanoparticle (LNP) with mRNA cargo Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Ionizable lipid protonation & membrane disruption Translation mRNA Translation (Ribosome) Escape->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular pathway of LNP-mediated mRNA delivery and protein expression.

References

Technical Support Center: CP-LC-0743 Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in reducing the polydispersity of CP-LC-0743 nanoparticles. A narrow size distribution (low polydispersity index, PDI) is critical for the in vivo performance and reproducibility of lipid nanoparticle (LNP) formulations.

Troubleshooting Guide: High Polydispersity Index (PDI)

High PDI is a common issue in nanoparticle synthesis, indicating a broad range of particle sizes within the formulation. A PDI value of 0.3 or below is generally considered acceptable for lipid-based drug delivery systems, though lower values are often desirable.[1][2] This guide addresses potential causes of high PDI and provides systematic solutions.

Question: My this compound nanoparticles have a high PDI (>0.3). What are the potential causes and how can I resolve this?

Answer: High polydispersity in this compound LNP formulations can stem from several factors related to the formulation components, the assembly process, and post-formulation handling. Below is a step-by-step troubleshooting workflow.

Step 1: Verify Formulation Components and Preparation

Incorrect preparation of the lipid and aqueous phases is a primary source of variability.

Potential CauseRecommended Action
Lipid Stock Inhomogeneity Ensure all lipids, including this compound, DSPC, cholesterol, and the PEG-lipid, are fully dissolved in ethanol (B145695).[3] Gentle heating (e.g., 60-65°C) may be required for complete solubilization of some components like DSPC and cholesterol.[3] Vortex the lipid mixture thoroughly before use.
Poor Quality of Reagents Use high-purity lipids and fresh, RNase-free buffers. Degraded lipids or contaminated buffers can lead to inconsistent nanoparticle formation.
Incorrect Buffer pH The pH of the aqueous buffer is critical for the protonation of the ionizable lipid this compound, which drives RNA encapsulation and particle formation.[4][5] Prepare the acidic buffer (e.g., sodium acetate (B1210297) or citrate) at the precise target pH (typically pH 4-5).[5]
Step 2: Optimize the Nanoparticle Assembly Process

The method of mixing the lipid and aqueous phases is crucial for controlling the nanoparticle self-assembly and achieving a uniform size distribution. Microfluidic mixing is a highly reproducible method for producing LNPs with low PDI.[6]

Potential CauseRecommended Action
Inconsistent Mixing If using manual methods (e.g., rapid injection), ensure the injection rate and mixing speed are consistent between batches. For reproducible results, a microfluidic mixing device is highly recommended.[6]
Suboptimal Flow Rate Ratio (FRR) The ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate significantly impacts particle size and PDI.[7] Systematically vary the FRR (e.g., from 2:1 to 4:1) to find the optimal ratio for your specific formulation. A common starting point is a 3:1 ratio.[8]
Low Total Flow Rate (TFR) A higher TFR generally leads to more rapid and uniform mixing, resulting in smaller and more monodisperse nanoparticles.[9] If your PDI is high, consider increasing the TFR while maintaining the optimal FRR.
Step 3: Evaluate Post-Formulation Processing

Post-assembly steps are necessary to remove the organic solvent and non-encapsulated components, and can also influence the final PDI.

Potential CauseRecommended Action
Inefficient Dialysis or Purification Dialyze the nanoparticle suspension against a neutral buffer (e.g., PBS, pH 7.4) immediately after formation to remove ethanol and raise the pH.[3][5] Ensure the dialysis membrane has an appropriate molecular weight cutoff and allow sufficient time for buffer exchange.
Particle Aggregation Aggregation post-formulation can lead to a bimodal size distribution and an increased PDI. This can be caused by suboptimal lipid composition (e.g., insufficient PEG-lipid) or improper storage conditions.[9]
Inappropriate Storage Store the final LNP formulation at the recommended temperature (typically 4°C for short-term and -80°C for long-term storage).[5] Avoid repeated freeze-thaw cycles, as this can lead to particle fusion and an increase in size and PDI.[10]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable PDI for this compound nanoparticles?

A PDI of 0.3 or below is generally considered acceptable for LNP formulations in drug delivery applications.[2] However, for optimal in vivo performance and batch-to-batch consistency, a PDI of 0.2 or lower is highly desirable.[2]

Q2: How does the lipid composition affect the PDI of my this compound nanoparticles?

Each lipid component plays a role in the stability and size distribution of the final nanoparticles:

  • This compound (Ionizable Lipid): The ratio of the ionizable lipid to the nucleic acid cargo (N:P ratio) is crucial for efficient encapsulation and particle formation. An N:P ratio of around 6 is common for LNPs.[8]

  • PEG-Lipid: The PEGylated lipid helps to control particle size and provides steric stability, preventing aggregation.[11][12] The molar percentage of the PEG-lipid (typically 1.5-3%) can be adjusted to optimize size and PDI.[3][13] Insufficient PEG-lipid can lead to larger, more polydisperse particles.[13]

  • Cholesterol and Helper Lipid (e.g., DSPC): These lipids contribute to the structural integrity and stability of the nanoparticles.[4][11] The molar ratios of these components are critical for forming stable, well-defined particles.

Q3: Can the type of nucleic acid cargo influence PDI?

While the primary drivers of PDI are the lipid composition and formulation process, the size and concentration of the nucleic acid cargo (mRNA, siRNA, etc.) can have an effect. It is important to maintain a consistent nucleic acid concentration and quality between experiments.

Q4: My PDI is low immediately after formulation but increases over time. What could be the cause?

An increase in PDI upon storage suggests particle instability and aggregation. This could be due to:

  • Suboptimal Lipid Composition: The amount of PEG-lipid may be insufficient to prevent aggregation in the storage buffer.

  • Improper Storage Conditions: Storage at an incorrect temperature or repeated freeze-thaw cycles can compromise nanoparticle integrity.[10]

  • Buffer Composition: The ionic strength and pH of the final storage buffer can impact nanoparticle stability.

Q5: What is the recommended method for measuring the PDI of this compound nanoparticles?

Dynamic Light Scattering (DLS) is the most common technique for measuring the size and PDI of nanoparticles.[1] It is important to ensure that the sample is sufficiently diluted to avoid multiple scattering effects and that the instrument is properly calibrated.

Experimental Protocols

Representative Protocol for this compound LNP Formulation

This protocol describes a general method for formulating this compound nanoparticles using a microfluidic mixing device.

1. Preparation of Solutions:

  • Lipid Stock (Organic Phase): Prepare a 25 mM total lipid stock solution in ethanol. A representative molar ratio is 50:10:38.5:1.5 of this compound : DSPC : Cholesterol : PEG-lipid.[3][14] Ensure all lipids are fully dissolved. Gentle warming may be necessary.[3]
  • Aqueous Phase: Dissolve the nucleic acid cargo (e.g., mRNA) in an RNase-free acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).

2. Microfluidic Mixing:

  • Set up the microfluidic mixing system (e.g., NanoAssemblr®).
  • Load the lipid stock into the organic phase inlet syringe and the nucleic acid solution into the aqueous phase inlet syringe.
  • Set the desired total flow rate (TFR) and flow rate ratio (FRR). A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
  • Initiate mixing to produce the nanoparticle suspension.

3. Purification and Buffer Exchange:

  • Immediately after collection, dialyze the LNP suspension against sterile, RNase-free PBS (pH 7.4) for at least 6 hours at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.
  • Sterile filter the final LNP formulation through a 0.22 µm filter.

4. Characterization:

  • Measure the particle size and PDI of the final formulation using Dynamic Light Scattering (DLS).

Visualizations

Troubleshooting Workflow for High PDI

G start High PDI (>0.3) Observed check_lipids Step 1: Verify Formulation Components start->check_lipids lipids_dissolved Are all lipids fully dissolved? check_lipids->lipids_dissolved check_process Step 2: Optimize Assembly Process mixing_method Is mixing consistent (microfluidics)? check_process->mixing_method check_post Step 3: Evaluate Post-Formulation purification_ok Is purification method adequate? check_post->purification_ok pdi_ok PDI ≤ 0.3 reagent_quality Are reagents high purity and fresh? lipids_dissolved->reagent_quality Yes dissolve_lipids Action: Ensure complete dissolution (gentle heating/vortexing) lipids_dissolved->dissolve_lipids No buffer_ph Is aqueous buffer pH correct? reagent_quality->buffer_ph Yes use_fresh_reagents Action: Use new, high-purity reagents reagent_quality->use_fresh_reagents No buffer_ph->check_process Yes correct_ph Action: Remake buffer with correct pH buffer_ph->correct_ph No dissolve_lipids->check_lipids use_fresh_reagents->check_lipids correct_ph->check_lipids frr_optimized Is Flow Rate Ratio (FRR) optimized? mixing_method->frr_optimized Yes use_microfluidics Action: Use microfluidic device mixing_method->use_microfluidics No tfr_optimized Is Total Flow Rate (TFR) sufficient? frr_optimized->tfr_optimized Yes optimize_frr Action: Systematically vary FRR (e.g., 2:1 to 4:1) frr_optimized->optimize_frr No tfr_optimized->check_post Yes increase_tfr Action: Increase TFR tfr_optimized->increase_tfr No use_microfluidics->check_process optimize_frr->check_process increase_tfr->check_process storage_ok Are storage conditions correct? purification_ok->storage_ok Yes optimize_dialysis Action: Optimize dialysis time/buffer purification_ok->optimize_dialysis No storage_ok->pdi_ok Yes check_storage Action: Store at 4°C (short-term) or -80°C (long-term). Avoid freeze-thaw. storage_ok->check_storage No optimize_dialysis->check_post check_storage->check_post

Caption: Troubleshooting workflow for high PDI in this compound nanoparticles.

Key Factors Influencing Nanoparticle Polydispersity

G center Nanoparticle Polydispersity (PDI) Lipid Ratios Lipid Ratios center->Lipid Ratios Lipid Quality Lipid Quality center->Lipid Quality Buffer pH Buffer pH center->Buffer pH Nucleic Acid Conc. Nucleic Acid Conc. center->Nucleic Acid Conc. Mixing Method Mixing Method center->Mixing Method Flow Rate Ratio Flow Rate Ratio center->Flow Rate Ratio Total Flow Rate Total Flow Rate center->Total Flow Rate Temperature Temperature center->Temperature Purification Method Purification Method center->Purification Method Storage Conditions Storage Conditions center->Storage Conditions Buffer Exchange Buffer Exchange center->Buffer Exchange

References

Technical Support Center: Optimizing CP-LC-0743 LNP Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formulation and use of CP-LC-0743-based lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the key lipid components of a this compound LNP formulation and what are their functions?

A1: A typical this compound LNP formulation consists of four key lipid components:

  • Ionizable Cationic Lipid (this compound): This is the core functional component. At a low pH during formulation, it is positively charged and facilitates the encapsulation of negatively charged nucleic acid cargo (like mRNA or siRNA).[1] In the physiological pH of the bloodstream, it is nearly neutral, reducing toxicity.[2][3][4] Upon cellular uptake into the acidic environment of the endosome, it becomes positively charged again, which is crucial for endosomal escape and the release of the cargo into the cytoplasm.[1][2][4]

  • Helper Lipid (e.g., DSPC, DOPE): These are typically phospholipids (B1166683) that contribute to the structural integrity and stability of the LNP.[1][5][6] Helper lipids can also influence the fusogenicity of the LNP membrane, aiding in endosomal escape.[5][7] The choice of helper lipid can impact transfection efficiency and the in vivo distribution of the LNPs.[7][8][9]

  • Cholesterol: This structural lipid enhances LNP stability, particularly in the bloodstream, and can influence the fluidity and rigidity of the lipid bilayer.[3][5][6] It plays a role in facilitating membrane fusion and can impact the overall morphology of the LNP.

  • PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene (B3416737) glycol-conjugated lipid that controls the particle size during formulation and provides a hydrophilic shield on the LNP surface.[3] This "stealth" coating reduces interactions with plasma proteins, prolonging circulation time and preventing rapid clearance by the immune system.[3]

Q2: How does the molar ratio of lipid components affect LNP performance?

A2: The molar ratio of the lipid components is a critical parameter that significantly impacts the physicochemical properties and biological activity of this compound LNPs. Optimization of these ratios is essential for achieving desired performance characteristics such as high encapsulation efficiency, optimal particle size, good stability, and potent transfection efficiency. Each component's ratio influences the others, making formulation a balancing act. For instance, the amount of PEG-lipid can affect particle size, but too much can hinder cellular uptake.[3]

Q3: What is the N:P ratio and why is it important?

A3: The N:P ratio refers to the molar ratio of the protonatable nitrogen atoms (N) in the ionizable lipid (this compound) to the phosphate (B84403) groups (P) in the nucleic acid backbone.[10] This ratio is a key factor influencing the encapsulation efficiency and the overall charge of the LNP. An optimal N:P ratio is crucial for efficient complexation of the nucleic acid cargo and for ensuring the stability of the formulated LNPs.[10]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (<80%)

Low encapsulation of your nucleic acid cargo is a common issue that can significantly reduce the potency of your LNP formulation.

Potential Cause Recommended Solution
Suboptimal N:P Ratio The ratio of this compound to your nucleic acid is critical. A low N:P ratio may not provide enough positive charge to fully complex the negatively charged cargo. Systematically screen a range of N:P ratios (e.g., 3:1, 6:1, 10:1) to find the optimal ratio for your specific cargo and formulation.[10]
Incorrect pH of Aqueous Buffer The ionizable lipid this compound requires an acidic environment (typically pH 3-5) to be sufficiently protonated for efficient nucleic acid complexation. Ensure the pH of your aqueous buffer is within the optimal range for this compound. Verify the pH of your buffer before each use.
Inadequate Mixing During Formulation Rapid and efficient mixing of the lipid-ethanol and aqueous phases is essential for LNP self-assembly and cargo encapsulation. If using a microfluidic system, ensure the total flow rate and flow rate ratio are optimized. For manual mixing, ensure the process is rapid and reproducible.
Poor Quality of Lipids or Nucleic Acid Degraded lipids or nucleic acid can lead to poor encapsulation. Use high-quality lipids and ensure the integrity of your nucleic acid cargo before formulation.
Issue 2: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)

Particle size and uniformity are critical for in vivo performance, affecting biodistribution and cellular uptake.[10]

Potential Cause Recommended Solution
Suboptimal PEG-Lipid Concentration The concentration of the PEG-lipid is a primary determinant of LNP size.[3] Increasing the molar percentage of the PEG-lipid can lead to smaller particle sizes. However, excessive PEG-lipid can negatively impact transfection efficiency.[3] It is recommended to test a range of PEG-lipid concentrations (e.g., 0.5 mol% to 3 mol%).
Slow Mixing or Inefficient Mixing System The speed of mixing during the nanoprecipitation process directly influences particle size. Faster mixing generally results in smaller, more uniform particles. Optimize the total flow rate and flow rate ratio on your microfluidic device. If not using microfluidics, consider alternative rapid mixing techniques.
Lipid Aggregation Post-Formulation LNPs can aggregate after formation, leading to an increase in apparent size and PDI. This can be caused by suboptimal lipid ratios or improper buffer conditions. Ensure the final buffer is at a physiological pH and consider the impact of ionic strength.
Low Helper Lipid to Ionizable Lipid Ratio The ratio of helper lipid to this compound can influence the curvature and stability of the LNP, which can in turn affect particle size. Experiment with different ratios of helper lipid while keeping other components constant.
Issue 3: Poor In Vitro Transfection Efficiency

Low protein expression or gene silencing in your cell-based assays can be due to several factors related to the LNP formulation.

Potential Cause Recommended Solution
Inefficient Endosomal Escape The composition of the LNP, particularly the ionizable and helper lipids, is crucial for endosomal escape. The pKa of this compound is designed to facilitate this process. The choice of helper lipid (e.g., DOPE is known to promote a hexagonal phase that can destabilize the endosomal membrane) can also significantly impact endosomal release.[5][7] Consider screening different helper lipids.
High PEG-Lipid Content (PEG Dilemma) While PEG-lipids are essential for stability and size control, a high density of PEG on the LNP surface can shield the particle from interacting with the cell membrane, thereby reducing cellular uptake and transfection efficiency.[3] This is often referred to as the "PEG dilemma". If in vitro performance is low, try reducing the molar percentage of the PEG-lipid.
Suboptimal Helper Lipid to Cholesterol Ratio The balance between the helper lipid and cholesterol can affect the fusogenicity of the LNP membrane. A membrane that is too rigid (high cholesterol) or too fluid can impair the interaction with the endosomal membrane. Systematically vary the ratio of helper lipid to cholesterol to find the optimal balance for transfection.
Particle Instability in Culture Media LNPs may aggregate or become destabilized in the presence of serum proteins in cell culture media. Evaluate the stability of your LNPs in your specific culture medium over the time course of your experiment.

Illustrative Data on Lipid Ratio Optimization

The following tables provide illustrative data based on general principles of LNP formulation to demonstrate the impact of varying lipid ratios on key performance indicators for a hypothetical this compound LNP system encapsulating mRNA.

Table 1: Effect of Helper Lipid Type and Ratio on LNP Performance

Conditions: this compound:Cholesterol:PEG-Lipid held constant at 50:38.5:1.5 molar ratio.

Formulation IDHelper LipidHelper Lipid (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)In Vitro Transfection (RLU)
CPLNP-01DSPC10950.11921.5 x 10^6
CPLNP-02DSPC15920.10941.8 x 10^6
CPLNP-03DOPE101050.15955.2 x 10^6
CPLNP-04DOPE151020.13966.5 x 10^6

Table 2: Effect of PEG-Lipid Molar Ratio on LNP Performance

Conditions: this compound:DOPE:Cholesterol held constant at 50:10:38.5 molar ratio.

Formulation IDPEG-Lipid (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)In Vitro Transfection (RLU)
CPLNP-050.51250.18967.0 x 10^6
CPLNP-061.01050.14956.8 x 10^6
CPLNP-071.5900.11945.5 x 10^6
CPLNP-082.0820.10924.1 x 10^6

Table 3: Effect of Cholesterol Molar Ratio on LNP Performance

Conditions: this compound:DSPC:PEG-Lipid held constant at 50:10:1.5 molar ratio.

Formulation IDCholesterol (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)LNP Stability (Size change after 7 days at 4°C)
CPLNP-0930.0980.1390+15%
CPLNP-1038.5950.1192+5%
CPLNP-1145.0930.1094+3%

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device.

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid in absolute ethanol (B145695) to achieve the desired molar ratio.

    • A typical starting molar ratio could be 50:10:38.5:1.5 (this compound:Helper:Cholesterol:PEG-Lipid).

    • The total lipid concentration in the ethanolic solution is typically between 10-25 mg/mL.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The acidic pH is crucial for the protonation of this compound.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.

    • Set the total flow rate (TFR). A higher TFR generally results in smaller particles. A typical starting TFR is 12 mL/min.

    • Initiate the flow and collect the LNP dispersion from the outlet. Discard the initial and final volumes to ensure the collection of a homogenous sample.

  • Buffer Exchange and Concentration:

    • The collected LNP solution contains ethanol and is at a low pH. Buffer exchange is required to a physiologically compatible buffer (e.g., PBS, pH 7.4).

    • This is typically achieved by tangential flow filtration (TFF) or dialysis.

    • This step also serves to concentrate the LNP solution to the desired final concentration.

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

    • Store the sterile LNP solution at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the Z-average particle size and PDI.

    • Dilute the LNP sample in the final formulation buffer (e.g., PBS) to a suitable concentration for DLS analysis.

    • Perform the measurement at a controlled temperature (e.g., 25°C).

  • Encapsulation Efficiency Quantification:

    • The encapsulation efficiency is typically determined using a fluorescent dye that binds to nucleic acids (e.g., RiboGreen for RNA).

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

    • The fluorescence before lysis represents the unencapsulated nucleic acid. The fluorescence after lysis represents the total nucleic acid.

    • Calculate the encapsulation efficiency (%) as: ((Total Fluorescence - Unencapsulated Fluorescence) / Total Fluorescence) * 100.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Concentration cluster_final Final Product lipid_stock Lipid Stock (this compound, Helper, Cholesterol, PEG-Lipid) in Ethanol microfluidic Microfluidic Mixing lipid_stock->microfluidic Organic Phase na_solution Nucleic Acid in Low pH Buffer (e.g., pH 4) na_solution->microfluidic Aqueous Phase buffer_exchange Buffer Exchange (e.g., TFF/Dialysis) to pH 7.4 microfluidic->buffer_exchange LNP Dispersion sterile_filtration Sterile Filtration (0.22 µm) buffer_exchange->sterile_filtration final_lnp Final LNP Formulation sterile_filtration->final_lnp

Caption: Workflow for this compound LNP Formulation.

Lipid_Ratio_Impact lipid_ratios Lipid Molar Ratios (this compound, Helper, Cholesterol, PEG-Lipid) size_pdi Particle Size & PDI lipid_ratios->size_pdi Impacts encapsulation Encapsulation Efficiency lipid_ratios->encapsulation Impacts stability Stability lipid_ratios->stability Impacts transfection Transfection Efficiency lipid_ratios->transfection Impacts performance Overall LNP Performance size_pdi->performance encapsulation->performance stability->performance transfection->performance

References

Technical Support Center: CP-LC-0743 Formulations & RNA Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent RNA degradation in CP-LC-0743 lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an LNP formulation and how does it protect the RNA?

This compound is an ionizable cationic amino lipid.[1][2][3] In LNP formulations, its primary role is to encapsulate and protect the RNA payload. At a low pH during formulation, this compound is positively charged, facilitating its interaction with the negatively charged RNA backbone. As the pH is neutralized, the lipid becomes more neutral, leading to the formation of a stable nanoparticle with the RNA protected within its core. This encapsulation shields the fragile RNA from degradation by ribonucleases (RNases) and hydrolysis.[4]

Q2: My RNA is degrading despite being encapsulated. What are the common causes?

Several factors can contribute to RNA degradation even within an LNP formulation:

  • RNase Contamination: RNases are ubiquitous and can be introduced through contaminated labware, reagents, or improper handling. It is crucial to maintain an RNase-free environment.

  • Suboptimal Formulation Parameters: Incorrect pH, buffer composition, or lipid ratios can lead to incomplete or unstable encapsulation, leaving the RNA exposed.[5][6]

  • Improper Storage Conditions: Exposure to high temperatures or repeated freeze-thaw cycles can compromise LNP integrity and lead to RNA degradation.[7][8][9]

  • Lipid Degradation: The chemical stability of the lipids themselves, including this compound, can impact the stability of the entire LNP and the encapsulated RNA. Hydrolysis or oxidation of lipids can occur over time.[10]

  • Low Encapsulation Efficiency: If a significant portion of the RNA is not successfully encapsulated, it will be susceptible to degradation.

Q3: What are the ideal storage conditions for this compound LNP formulations?

While specific stability data for this compound formulations is not extensively published, general best practices for LNP storage should be followed. Long-term storage at low temperatures is recommended.[7] For many LNP formulations, storage at -80°C is standard.[7][8] Refrigerated storage at 4°C may be suitable for short-term use, but stability should be carefully monitored as some formulations can lose effectiveness within weeks at this temperature.[11] Repeated freeze-thaw cycles should be avoided as they can lead to particle aggregation and loss of efficacy.[8] The use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can help maintain stability during freezing and thawing.[7][8]

Q4: How can I assess the integrity of the RNA in my this compound formulation?

Several analytical techniques can be used to evaluate RNA integrity:

  • Gel Electrophoresis: Agarose (B213101) or polyacrylamide gel electrophoresis can provide a qualitative assessment of RNA integrity. A sharp, clear band indicates intact RNA, while smearing suggests degradation.

  • Capillary Gel Electrophoresis (CGE): CGE offers high-resolution analysis of RNA integrity and can quantify the percentage of intact RNA versus degraded fragments.[12]

  • Fluorescence-Based Assays: Assays like the RiboGreen™ assay can be used to quantify the amount of encapsulated RNA.[11][13] By comparing the fluorescence before and after lysing the LNPs, the encapsulation efficiency can be determined.

  • Chromatography: Techniques like size-exclusion chromatography (SEC) and ion-pair reversed-phase liquid chromatography (IP-RP-HPLC) can also be used to assess RNA integrity and purity.[10][13][14]

Q5: What are critical process parameters to control during formulation to ensure RNA stability?

To maximize RNA stability, the following parameters during the formulation process are critical:

  • pH of Buffers: The pH of the aqueous buffer used to dissolve the RNA is crucial for the initial complexation with the ionizable lipid.[5][6]

  • Flow Rates and Mixing: The method and speed of mixing the lipid and RNA phases can significantly impact LNP size, polydispersity, and encapsulation efficiency.[5][15] Microfluidic mixing is often used for precise control.[16]

  • Lipid Ratios: The molar ratio of the different lipids in the formulation is critical for forming stable LNPs with high encapsulation efficiency.[6][15]

  • N:P Ratio: The ratio of the protonatable nitrogen atoms in the ionizable lipid (N) to the phosphate (B84403) groups in the RNA (P) influences encapsulation and transfection efficiency.[11]

  • Post-Formulation Purification: Methods like tangential flow filtration (TFF) are used to remove solvents (e.g., ethanol) and unencapsulated RNA, which is crucial for the stability and safety of the final product.[16]

Troubleshooting Guide

This table provides a summary of potential issues, their likely causes, and recommended solutions to prevent RNA degradation in your this compound formulations.

Observed Problem Potential Cause Recommended Solution
Smearing of RNA band on gel electrophoresis RNA degradation due to RNase contamination.Use certified RNase-free reagents, tips, and tubes. Treat surfaces with RNase decontamination solutions. Wear gloves at all times.
RNA degradation due to improper storage.Store LNP formulations at -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting samples. Use cryoprotectants if freezing is necessary.[8]
Incomplete encapsulation of RNA.Optimize the LNP formulation process, including mixing speed, buffer pH, and lipid ratios.[5][6][15]
Low encapsulation efficiency (<80%) Suboptimal N:P ratio.Adjust the ratio of this compound to RNA to improve complexation.[11]
Incorrect pH of the aqueous buffer.Ensure the pH of the RNA-containing buffer is optimal for the protonation of this compound (typically in the acidic range).[5][6]
Inefficient mixing of lipid and aqueous phases.If using manual mixing, ensure it is rapid and consistent. Consider using a microfluidic mixing device for better control and reproducibility.[16]
Increase in LNP particle size and PDI over time Aggregation of LNPs.Optimize buffer conditions (e.g., ionic strength).[5] Store at recommended low temperatures.[7] If freezing, include cryoprotectants like sucrose or trehalose.[8]
Fusion of lipid particles.Ensure proper lipid composition and ratios to maintain LNP stability.
Loss of biological activity (e.g., protein expression) Degradation of RNA to a point where it's no longer functional.Address all potential causes of RNA degradation (RNase contamination, storage, formulation).
Formation of lipid-RNA adducts.Ensure high purity of lipids and minimize exposure to conditions that could lead to lipid degradation (e.g., oxidation).[10]
Issues with cellular uptake or endosomal escape.While less related to RNA degradation, ensure the overall LNP composition is appropriate for the target cells.

Experimental Protocols

Protocol 1: RNA Integrity Analysis by Agarose Gel Electrophoresis

  • Preparation of LNP Sample:

    • Thaw the this compound LNP formulation on ice.

    • To release the encapsulated RNA, lyse the LNPs by adding a surfactant like Triton X-100 to a final concentration of 0.2-2% and incubating at 70°C for 10 minutes.[12]

  • Gel Preparation:

    • Prepare a 1-1.5% agarose gel in an RNase-free buffer (e.g., MOPS or TBE).

    • Add an RNA stain (e.g., SYBR Safe or ethidium (B1194527) bromide) to the molten agarose.

  • Sample Loading and Electrophoresis:

    • Mix the lysed LNP sample with an RNA loading dye.

    • Load the samples and an appropriate RNA ladder into the wells of the gel.

    • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization:

    • Visualize the RNA bands under UV light.

    • Intact RNA should appear as a sharp, distinct band at the expected size. Degraded RNA will appear as a smear or as bands of lower molecular weight.

Protocol 2: Determination of RNA Encapsulation Efficiency using a Fluorescence-Based Assay

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent RNA-binding dye (e.g., RiboGreen™) according to the manufacturer's instructions, using an RNase-free buffer (e.g., TE buffer).

  • Measurement of Unencapsulated RNA:

    • Dilute the this compound LNP formulation in the assay buffer.

    • Add the fluorescent dye to the diluted sample and incubate for the recommended time.

    • Measure the fluorescence (Fluorescence_A). This represents the unencapsulated RNA.

  • Measurement of Total RNA:

    • In a separate sample, lyse the diluted LNPs using a surfactant (e.g., Triton X-100) to release the encapsulated RNA.

    • Add the fluorescent dye and incubate.

    • Measure the fluorescence (Fluorescence_B). This represents the total RNA (encapsulated + unencapsulated).

  • Calculation:

    • Encapsulation Efficiency (%) = [(Fluorescence_B - Fluorescence_A) / Fluorescence_B] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & QC Aqueous_Phase Aqueous Phase (RNA in low pH buffer) Mixing Rapid Mixing (e.g., Microfluidics) Aqueous_Phase->Mixing Organic_Phase Organic Phase (this compound & other lipids in ethanol) Organic_Phase->Mixing Purification Purification (e.g., TFF to remove ethanol & unencapsulated RNA) Mixing->Purification Self-assembly QC Quality Control (Size, PDI, Encapsulation, RNA Integrity) Purification->QC Final_LNP Sterile-filtered This compound LNP Formulation QC->Final_LNP Pass

Caption: Workflow for the formulation of this compound RNA-LNPs.

RNA_Degradation_Pathway cluster_causes Causes of Degradation Intact_RNA Intact RNA Degraded_RNA Degraded RNA Fragments Intact_RNA->Degraded_RNA Degradation RNases RNase Contamination RNases->Intact_RNA Hydrolysis Hydrolysis (e.g., high temp, improper pH) Hydrolysis->Intact_RNA Lipid_Issues LNP Instability (e.g., freeze-thaw, lipid oxidation) Lipid_Issues->Intact_RNA LNP_Protection LNP Encapsulation (this compound) LNP_Protection->Intact_RNA Protects

Caption: Factors leading to RNA degradation and the protective role of LNPs.

Troubleshooting_Tree Start RNA Degradation Observed Check_Environment RNase-free environment? Start->Check_Environment Check_Storage Proper storage conditions? Check_Environment->Check_Storage Yes Solution_RNase Implement strict RNase-free techniques. Check_Environment->Solution_RNase No Check_Formulation Optimized formulation protocol? Check_Storage->Check_Formulation Yes Solution_Storage Store at -80°C, aliquot, use cryoprotectants. Check_Storage->Solution_Storage No Check_Lipids High-quality lipids used? Check_Formulation->Check_Lipids Yes Solution_Formulation Optimize pH, mixing, and lipid ratios. Check_Formulation->Solution_Formulation No Solution_Lipids Source high-purity lipids and store properly. Check_Lipids->Solution_Lipids No

Caption: Troubleshooting decision tree for RNA degradation in LNP formulations.

References

Technical Support Center: Optimizing Buffer Conditions for CP-LC-0743 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions for lipid nanoparticles (LNPs) formulated with the ionizable lipid CP-LC-0743. The guidance provided is based on established principles for ionizable lipid-based LNP formulation and stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the initial formulation of this compound LNPs?

A1: For the initial formulation, an acidic buffer is required to ensure the protonation of the tertiary amine in this compound. This positive charge is crucial for the efficient encapsulation of negatively charged RNA. Based on common protocols for similar ionizable lipids, a citrate or acetate (B1210297) buffer with a pH in the range of 4.0 to 5.5 is recommended as a starting point.[1][2][3] The optimal pH within this range should be determined empirically for your specific RNA cargo and lipid composition.

Q2: What buffer should I use for dialysis and final storage of this compound LNPs?

A2: After formulation, the acidic buffer must be exchanged for a neutral or slightly basic buffer for in vivo applications and storage. Common choices include:

  • Phosphate-Buffered Saline (PBS), pH 7.4: Widely used and physiologically relevant.[4]

  • Tris-Buffered Saline (TBS), pH 7.4: An alternative to PBS that may offer better cryoprotection.[5]

  • HEPES-Buffered Saline (HBS), pH 7.4: Another alternative that has shown good performance in preserving LNP stability.[5]

Some studies have indicated that a slightly basic buffer (e.g., Tris pH 8.0-8.5) may improve the stability of LNPs during storage by minimizing hydrolysis of ester-containing lipids.[6]

Q3: My this compound LNPs are aggregating. What are the potential buffer-related causes?

A3: Aggregation can be a significant issue. Potential buffer-related causes include:

  • Incomplete Neutralization: Residual acidic buffer after dialysis can lead to particle instability. Ensure a thorough buffer exchange.

  • Freeze-Thaw Cycles: Freezing and thawing LNPs in standard buffers like PBS can cause aggregation.[4] The use of cryoprotectants is highly recommended.

  • Suboptimal Storage pH: The stability of LNPs is pH-dependent. An empirical evaluation of the optimal storage pH is recommended.[7][8]

Q4: How does the storage buffer affect the stability of my LNPs at different temperatures?

A4: Temperature and buffer composition are interlinked. For refrigerated storage (2-8°C), a buffer at pH 7.4 has been shown to maintain LNP stability for extended periods.[4] However, for some formulations, a lower pH (e.g., 5.0) might better preserve gene expression at 4°C.[7] For frozen storage (-20°C or -80°C), the inclusion of a cryoprotectant like sucrose (B13894) or trehalose (B1683222) (typically 5-10% w/v) in the storage buffer is critical to prevent aggregation upon thawing.[4]

Troubleshooting Guides

Issue 1: Low RNA Encapsulation Efficiency (<80%)
Potential Cause Recommended Action
Formulation buffer pH is too high. The ionizable lipid this compound may not be sufficiently protonated. Prepare fresh formulation buffer and verify the pH is within the 4.0-5.5 range. Consider testing a lower pH within this range.
Incorrect buffer salt concentration. The ionic strength of the formulation buffer can influence RNA-lipid interactions. Ensure the buffer concentration (e.g., 50 mM citrate) is correct.[1]
Degraded RNA. Ensure your RNA is intact and free of RNases. Use RNase-free buffers and consumables throughout the process.
Issue 2: LNP Aggregation or Increased Polydispersity Index (PDI)
Potential Cause Recommended Action
Inefficient buffer exchange. Incomplete removal of ethanol (B145695) and acidic buffer can lead to instability. Increase the dialysis volume and/or duration.
Inappropriate storage buffer. For frozen storage, ensure the buffer contains a cryoprotectant (e.g., 10% sucrose). Consider screening different storage buffers (PBS, TBS, HBS) to find the most suitable one for your formulation.[4][5]
pH-induced instability. The storage pH may not be optimal. Perform a stability study by storing aliquots of your LNPs in buffers of varying pH (e.g., 6.5, 7.4, 8.0) and monitor size and PDI over time.[6][7]

Data Summary

The following tables summarize quantitative data from studies on LNP formulations with ionizable lipids similar to this compound. These should serve as a reference for expected outcomes during your optimization experiments.

Table 1: Effect of Storage Buffer on LNP Stability (DLin-MC3-DMA LNPs)

Storage BufferStorage ConditionChange in Size (nm)Change in PDIIn Vitro Transfection Efficiency
PBS, pH 7.43 weeks at -20°CSignificant IncreaseSignificant IncreaseReduced
TBS, pH 7.43 weeks at -20°CMinimal IncreaseMinimal IncreaseMaintained
HBS, pH 7.43 weeks at -20°CMinimal IncreaseMinimal IncreaseMaintained
Adapted from findings suggesting Tris and HEPES offer better cryoprotection than PBS.[5]

Table 2: Effect of Storage pH and Temperature on LNP Stability

Storage pHStorage TemperatureChange in Size (nm) after 150 days
3.02°CMinimal
7.42°CMinimal
9.02°CMinimal
7.4-20°CSignificant Increase (Aggregation)
7.425°CModerate Increase
Based on a study showing refrigeration at 2°C provided the best stability for LNPs in aqueous solution.[4]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs

This protocol describes a general method for formulating this compound LNPs using microfluidic mixing.

  • Preparation of Solutions:

    • Lipid Phase (Organic): Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5.[1][5]

    • Aqueous Phase: Dilute the RNA cargo in an RNase-free formulation buffer (e.g., 50 mM sodium citrate, pH 4.0).[1]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system.

    • Load the lipid phase and aqueous phase into separate syringes.

    • Pump the two phases through the microfluidic cartridge at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate.

  • Dialysis and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • Dialyze the LNPs against the chosen storage buffer (e.g., PBS pH 7.4 with 10% sucrose) using an appropriate molecular weight cutoff (MWCO) dialysis cassette to remove ethanol and exchange the buffer.

  • Characterization:

    • Measure the LNP size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the RNA encapsulation efficiency using a RiboGreen assay or similar method.[9]

Protocol 2: Buffer Screening for Optimal LNP Stability
  • Formulation: Prepare a single, large batch of this compound LNPs following Protocol 1 up to the point before dialysis.

  • Aliquoting: Divide the LNP formulation into equal aliquots.

  • Parallel Dialysis: Dialyze each aliquot against a different candidate storage buffer. Suggested buffers to screen:

    • PBS, pH 7.4

    • TBS, pH 7.4

    • HBS, pH 7.4

    • Tris Buffer, pH 8.0

    • PBS, pH 7.4 + 10% Sucrose

  • Initial Characterization (T=0): For each buffer condition, measure and record the initial size, PDI, and encapsulation efficiency.

  • Stability Study: Store the aliquots under desired conditions (e.g., 4°C and -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), remove a sample from each condition and re-characterize the size and PDI. For frozen samples, ensure they are thawed consistently before measurement.

  • Data Analysis: Plot the change in size and PDI over time for each buffer condition to identify the buffer that best maintains the physical stability of the LNPs.

Visualizations

LNP_Formulation_Workflow cluster_formulation Formulation cluster_purification Purification & Final Formulation cluster_qc Quality Control Aqueous RNA in Acidic Buffer (pH 4.0) Mixing Microfluidic Mixing Aqueous->Mixing Organic Lipids (this compound, etc.) in Ethanol Organic->Mixing Dialysis Dialysis vs. Storage Buffer (pH 7.4) Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization QC Characterization (Size, PDI, EE%) Sterilization->QC Troubleshooting_Aggregation Start High PDI or Visible Aggregation Q_Storage Are you storing the LNPs frozen? Start->Q_Storage A_Cryo Add Cryoprotectant (e.g., 10% Sucrose) to storage buffer. Q_Storage->A_Cryo Yes A_NoCryo Proceed to next check. Q_Storage->A_NoCryo No Q_Buffer Have you screened storage buffers? A_Cryo->Q_Buffer A_NoCryo->Q_Buffer A_Screen Perform buffer screen (PBS vs. TBS vs. HBS) to find optimal buffer. Q_Buffer->A_Screen No Q_Dialysis Was buffer exchange thorough? Q_Buffer->Q_Dialysis Yes End Re-characterize LNPs A_Screen->End A_Dialysis Increase dialysis volume or time to ensure complete neutralization. Q_Dialysis->A_Dialysis No Q_Dialysis->End Yes A_Dialysis->End

References

Technical Support Center: In Vivo Delivery with CP-LC-0743

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the ionizable cationic amino lipid CP-LC-0743 for in vivo delivery of RNA therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is an ionizable cationic amino lipid designed for the efficient in vivo delivery of various types of RNA, including messenger RNA (mRNA) and circular RNA (circRNA).[1] It is a key component of lipid nanoparticles (LNPs) that encapsulate and protect the RNA payload, facilitating its delivery into cells.

Q2: What is the typical formulation for this compound LNPs?

A2: A common formulation involves combining this compound with a helper phospholipid (like DOPE), cholesterol, and a PEGylated lipid (like DMG-PEG2000) at a specific molar ratio, often 50:10:38.5:1.5 (this compound:DOPE:cholesterol:DMG-PEG2000). The RNA is encapsulated during the formation of the LNPs, typically using a microfluidic mixing method.[2]

Q3: What are the expected size and polydispersity index (PDI) for this compound LNPs?

A3: The size and PDI are critical quality attributes of LNPs. For in vivo applications, a particle size of around 80-100 nm with a PDI below 0.2 is generally desirable for good biodistribution and cellular uptake.

Q4: Is this compound associated with in vivo toxicity?

A4: Preliminary studies with a vaccine candidate containing novel ionizable lipids, including this compound, have shown a good safety profile, with no significant elevation in liver enzymes (AST and ALT) 24 hours post-vaccination.[2][3] Additionally, a lead candidate from the same family of lipids as this compound has been reported to have no in vivo toxicity in initial studies.[4] However, like other ionizable lipids, there is a potential for an inflammatory response, and it is crucial to perform dose-response studies to determine the optimal therapeutic window.

Troubleshooting Guide

Issue 1: Low Protein Expression In Vivo

Q: We are observing lower than expected protein expression after in vivo administration of our this compound LNPs. What are the potential causes and solutions?

A: Low protein expression can stem from several factors related to the LNP formulation, the RNA payload, or the experimental procedure.

Potential Causes & Solutions:

  • Suboptimal LNP Formulation:

    • Incorrect Lipid Ratios: The molar ratio of the lipid components is crucial for LNP stability and efficacy. Ensure you are using an optimized ratio, such as the commonly used 50:10:38.5:1.5 for this compound:DOPE:cholesterol:DMG-PEG2000.[2]

    • Poor RNA Encapsulation: Verify the encapsulation efficiency of your LNPs. Low encapsulation will lead to a lower effective dose of RNA being delivered.

  • Issues with RNA Integrity:

    • RNA Degradation: Ensure the quality and integrity of your RNA before encapsulation. Use RNase-free techniques and reagents throughout the process.

  • LNP Characterization:

    • Particle Size and PDI: Larger particles or a high PDI can lead to rapid clearance from circulation and reduced delivery to target tissues. Aim for a size between 80-100 nm and a PDI < 0.2.

  • Experimental Procedure:

    • Administration Route: The route of administration significantly impacts biodistribution and expression levels. For systemic delivery, intravenous injection is common, while intramuscular injection is often used for vaccines.

    • Dosage: The dose of RNA may be too low. Perform a dose-response study to find the optimal concentration for your application.

Issue 2: Observed In Vivo Toxicity or Inflammatory Response

Q: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) after LNP administration. How can we mitigate this?

A: In vivo toxicity is a known concern with lipid nanoparticles and is often related to the dose and the inflammatory response to the lipid components.

Potential Causes & Solutions:

  • High LNP Dose: The observed toxicity may be dose-dependent. Reduce the administered dose and perform a dose-escalation study to identify the maximum tolerated dose (MTD).

  • Inflammatory Response to Lipids: Ionizable lipids can trigger an innate immune response, leading to the release of pro-inflammatory cytokines.[3]

    • Assess Inflammatory Markers: Measure levels of cytokines such as TNF-α, IL-6, and IFN-γ in the serum of treated animals to quantify the inflammatory response.

    • Consider Co-administration of Immunosuppressants: In some therapeutic contexts, co-administration of a mild immunosuppressant may be considered, but this should be approached with caution as it can affect the therapeutic outcome.

  • Impurities in Formulation: Ensure that all lipid components and reagents are of high purity to avoid toxicity from contaminants.

Issue 3: Inconsistent Results Between Experiments

Q: We are seeing significant variability in protein expression and biodistribution between different batches of LNPs and experimental cohorts. What could be the reason?

A: Inconsistency in in vivo results often points to variability in the LNP formulation and characterization or the experimental execution.

Potential Causes & Solutions:

  • LNP Batch-to-Batch Variability:

    • Standardize Formulation Protocol: Use a standardized and well-controlled method for LNP formulation, such as a microfluidic mixing system, to ensure reproducibility.

    • Thorough Characterization: Characterize each batch of LNPs for size, PDI, zeta potential, and encapsulation efficiency before in vivo use. Only use batches that meet your predefined quality control specifications.

  • Animal Handling and Injection Technique:

    • Consistent Administration: Ensure that the injection volume and rate are consistent across all animals. For intravenous injections, proper tail vein injection technique is critical.

  • Biological Variability:

    • Animal Model: Use age- and sex-matched animals from a reputable supplier to minimize biological variability.

Quantitative Data Summary

Table 1: this compound LNP Formulation and Physicochemical Characteristics
ParameterValueReference
Lipid Composition (molar ratio) This compound:DOPE:Cholesterol:DMG-PEG2000 (50:10:38.5:1.5)[2]
Particle Size (Z-average) ~80 - 100 nm[5]
Polydispersity Index (PDI) < 0.2[5]
Encapsulation Efficiency > 90%[2]
Table 2: In Vivo Luciferase Expression (Intramuscular Injection in Mice)
Ionizable LipidPeak Expression TimeRelative Expression ProfileReference
This compound ~24-72 hoursSimilar to SM-102 initially, with a more pronounced decrease from 72h onwards[3][6]
SM-102 (comparator) ~24-72 hoursSustained expression over the initial 72 hours[3][6]

Note: Data is based on intramuscular injection of circRNA encoding luciferase.

Table 3: In Vivo Biodistribution of a CPVax-CoV Vaccine Candidate (containing novel ionizable lipids including this compound) via SPECT/CT in Mice
Time PointSignal at Injection Site (SUV)Signal in Presacral Lymph Node (SUV)Reference
1 hour~150~0[3][7]
3 hours~125~1[3][7]
6 hours~100~2[3][7]
24 hours~50~3[3][7]
48 hours~25~3[3][7]
72 hours~15~2.5[3][7]
168 hours~5~1[3][7]

Note: Data is based on intramuscular injection of an In-111 labeled vaccine candidate and represents the biodistribution of the LNP carrier.

Table 4: In Vivo Safety Profile of this compound Containing LNPs in Mice
Safety ParameterObservationReference
Liver Enzymes (AST, ALT) No significant increase 24 hours post-vaccination.[2][3]
IFN-γ Production (T-cell response) Notably higher in mice vaccinated with this compound containing LNPs compared to some other lipids.[3]
Pro-inflammatory Cytokines (in lungs post-challenge) Not upregulated in vaccinated groups after viral challenge.[3]

Experimental Protocols

Protocol 1: this compound LNP Formulation for In Vivo Delivery

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

Methodology:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in 100% ethanol to create individual stock solutions.

  • Prepare Lipid Mixture: In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DOPE:cholesterol:DMG-PEG2000). This will be the organic phase.

  • Prepare mRNA Solution: Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration. This will be the aqueous phase.

  • Microfluidic Mixing:

    • Set the total flow rate and the flow rate ratio on the microfluidic device (e.g., a 3:1 aqueous to organic phase ratio).

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Initiate the mixing process according to the manufacturer's instructions. The rapid mixing of the two phases will induce the self-assembly of the LNPs with encapsulated mRNA.

  • Dialysis:

    • Transfer the LNP solution to a dialysis cassette.

    • Perform dialysis against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated RNA. Change the dialysis buffer at least three times over a period of 12-24 hours.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

  • Characterization: Before in vivo use, characterize the LNPs for size, PDI, and encapsulation efficiency.

Visualizations

Caption: Experimental workflow for in vivo delivery with this compound LNPs and troubleshooting.

G cluster_formulation Formulation & Characterization cluster_rna RNA Payload cluster_protocol Experimental Protocol start Start: Low Protein Expression check_ee Encapsulation Efficiency > 90%? start->check_ee check_size Size ~80-100nm? PDI < 0.2? check_ee->check_size Yes solution Re-evaluate and Optimize check_ee->solution No check_rna_integrity RNA Integrity Confirmed? check_size->check_rna_integrity check_size->solution No check_dose Dose Optimized? check_rna_integrity->check_dose check_rna_integrity->solution No check_route Correct Admin Route? check_dose->check_route Yes check_dose->solution No check_route->solution success Problem Resolved check_route->success Yes solution->start

Caption: Decision tree for troubleshooting low protein expression.

G cluster_components LNP Components cluster_delivery In Vivo Delivery & Action cp_lc This compound (Ionizable Lipid) formulation Microfluidic Formulation cp_lc->formulation dope DOPE (Helper Lipid) dope->formulation chol Cholesterol chol->formulation peg DMG-PEG2000 peg->formulation rna mRNA/circRNA rna->formulation lnp This compound LNP formulation->lnp injection Systemic or Local Administration lnp->injection uptake Cellular Uptake (Endocytosis) injection->uptake escape Endosomal Escape uptake->escape translation Protein Translation escape->translation

Caption: Signaling pathway of this compound LNP-mediated protein expression.

References

Validation & Comparative

A Head-to-Head Comparison of CP-LC-0743 and DLin-MC3-DMA for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA-based therapeutics and vaccines has been rapidly evolving, with lipid nanoparticles (LNPs) emerging as the leading platform for effective delivery. The choice of ionizable lipid is a critical determinant of the efficacy and safety of these formulations. This guide provides an objective comparison of two prominent ionizable lipids: the clinically established DLin-MC3-DMA and the more recent CP-LC-0743. This comparison is based on available experimental data to assist researchers in selecting the optimal lipid for their specific mRNA delivery applications.

At a Glance: Key Differences

FeatureThis compoundDLin-MC3-DMA
Chemical Structure Derived from homocysteine, a naturally occurring amino acid.[1]Synthetic ionizable lipid.[2]
Primary Applications Reported mRNA, circular RNA (circRNA), and self-amplifying RNA (saRNA) delivery.[1]siRNA and mRNA delivery; a key component in the first FDA-approved siRNA therapeutic, Onpattro®.[3][4]
Key Physicochemical Property Ionizable cationic amino lipid.[1]Potent ionizable cationic lipid with a pKa of 6.44.[2]

Performance Data

Direct head-to-head comparative studies providing quantitative performance data for this compound versus DLin-MC3-DMA for mRNA delivery are limited in the public domain. However, by synthesizing data from various studies, we can construct a comparative overview of their performance characteristics.

In Vivo mRNA Delivery and Protein Expression

DLin-MC3-DMA has been extensively studied and has demonstrated potent in vivo mRNA delivery, primarily targeting the liver following intravenous administration.

  • Luciferase Expression: Intravenous injection of LNPs formulated with DLin-MC3-DMA and encapsulating luciferase mRNA results in robust luciferase expression, predominantly in the liver.[5][6] One study reported that DLin-MC3-DMA-based LNPs showed a 100-fold higher in vivo mRNA delivery to the liver compared to an imidazolium-based LNP.[5]

  • Biodistribution: Following intravenous administration, DLin-MC3-DMA formulated LNPs primarily accumulate in the liver, with some distribution to the spleen and lungs.[7][8] Intramuscular injection leads to localized expression at the injection site, with some systemic circulation and subsequent liver accumulation, particularly with smaller LNPs.[8][9]

This compound has shown promise in preclinical studies for efficient in vivo delivery of various RNA modalities.

  • Luciferase Expression: Intramuscular administration of LNPs containing this compound and encapsulating circRNA encoding a luciferase reporter has been shown to induce luciferase expression in mice.

  • Immune Response: Intramuscular administration of LNPs formulated with this compound and encapsulating mRNA encoding the SARS-CoV-2 spike glycoprotein (B1211001) induced both IgG and IFN-γ production in mice, indicating a robust immune response.

In Vitro Transfection Efficiency

Both lipids are effective for in vitro transfection, a crucial step for initial screening and mechanistic studies.

  • DLin-MC3-DMA: LNPs containing DLin-MC3-DMA have been shown to efficiently transfect various cell lines, leading to significant protein expression. However, some studies suggest that its in vitro transfection efficiency under serum-starved conditions can be reduced.[10] In some instances, other ionizable lipids have demonstrated higher in vitro luciferase expression compared to DLin-MC3-DMA.[11]

  • This compound: While specific quantitative in vitro transfection data for this compound is not as widely published as for DLin-MC3-DMA, its efficacy in vivo suggests a functional mechanism for cellular uptake and endosomal escape.

Experimental Methodologies

The following are detailed protocols for key experiments commonly used to evaluate the performance of ionizable lipids for mRNA delivery.

In Vitro mRNA Transfection Efficiency Assay

This protocol outlines the steps to assess the efficiency of LNP-mediated mRNA transfection in cultured cells using a luciferase reporter.

  • Cell Culture: Plate cells (e.g., HeLa, HEK293T, or HepG2) in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Incubate overnight at 37°C and 5% CO2.

  • LNP-mRNA Complex Formation: On the day of transfection, dilute the LNP-mRNA formulation in a serum-free medium, such as Opti-MEM™.

  • Transfection: Remove the culture medium from the cells and add the LNP-mRNA complexes. Incubate for 4-6 hours at 37°C.

  • Post-Transfection: After the incubation period, add fresh complete culture medium.

  • Luciferase Assay: At 24-48 hours post-transfection, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[12][13]

In Vivo Luciferase Assay in Mice

This protocol describes the procedure for evaluating the in vivo delivery efficiency of LNP-mRNA formulations in a mouse model.

  • Animal Preparation: Use BALB/c or C57BL/6 mice (6-8 weeks old).

  • LNP-mRNA Administration: Inject the LNP-mRNA formulation (typically containing 1-10 µg of luciferase mRNA) via the desired route (e.g., intravenous tail vein injection or intramuscular injection).[14]

  • Bioluminescence Imaging: At a specified time point (e.g., 6 hours post-injection), administer D-luciferin (the substrate for luciferase) to the mice via intraperitoneal injection.[13]

  • Image Acquisition: Anesthetize the mice and acquire bioluminescence images using an in vivo imaging system (IVIS).[13]

  • Ex Vivo Analysis: Following in vivo imaging, euthanize the mice and harvest organs of interest (liver, spleen, lungs, etc.). Perform ex vivo imaging of the organs to quantify luciferase expression in specific tissues.[7]

Visualizing the Mechanism of Action

Cellular Uptake and Endosomal Escape Pathway

The efficacy of both this compound and DLin-MC3-DMA is fundamentally linked to their ability to navigate the intracellular environment. The following diagram illustrates the generally accepted pathway for ionizable LNP-mediated mRNA delivery.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endocytic Pathway LNP LNP-mRNA EarlyEndosome Early Endosome (pH ~6.0-6.5) LNP->EarlyEndosome Endocytosis Translation mRNA Translation (Protein Production) mRNA mRNA mRNA->Translation LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation LateEndosome->mRNA Endosomal Escape (pH-dependent protonation of ionizable lipid) Lysosome Lysosome (Degradation) LateEndosome->Lysosome

Caption: Cellular uptake and endosomal escape of LNP-mRNA.

Experimental Workflow for LNP-mRNA Evaluation

The following diagram outlines a typical workflow for the formulation and evaluation of LNP-mRNA candidates.

G Formulation LNP-mRNA Formulation (Microfluidic Mixing) Characterization Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) Formulation->Characterization InVitro In Vitro Evaluation (Transfection Efficiency, Cytotoxicity) Characterization->InVitro InVivo In Vivo Evaluation (Biodistribution, Protein Expression) Characterization->InVivo Analysis Data Analysis and Lead Candidate Selection InVitro->Analysis InVivo->Analysis

Caption: Experimental workflow for LNP-mRNA evaluation.

Conclusion

Both this compound and DLin-MC3-DMA are potent ionizable lipids for mRNA delivery. DLin-MC3-DMA is a well-established and extensively characterized lipid with a proven track record in a clinically approved therapeutic. Its performance, particularly for liver-targeted delivery, is well-documented. This compound is a promising newer lipid with demonstrated efficacy for various RNA payloads and a strong potential for vaccine applications.

The choice between these two lipids will depend on the specific application, desired biodistribution, and the type of RNA to be delivered. For liver-directed mRNA therapies, DLin-MC3-DMA remains a strong benchmark. For applications requiring robust immune responses or the delivery of different RNA modalities, this compound presents a compelling alternative. Further direct comparative studies are warranted to delineate the specific advantages of each lipid in various therapeutic contexts.

References

A Comparative Guide to CP-LC-0743 and Other Ionizable Lipids for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics has underscored the critical role of effective delivery systems. Ionizable lipids are a cornerstone of lipid nanoparticle (LNP) formulations, facilitating the encapsulation, delivery, and intracellular release of RNA payloads. This guide provides an objective comparison of the novel ionizable lipid CP-LC-0743 against other widely used ionizable lipids, supported by experimental data to inform the selection of optimal delivery vehicles for research and therapeutic applications.

Performance Comparison of Ionizable Lipids

The efficacy of LNP-mediated RNA delivery is significantly influenced by the choice of ionizable lipid. Key performance indicators include the efficiency of RNA encapsulation, the level of protein expression from delivered mRNA, and the biodistribution of the nanoparticles in vivo. Below is a summary of the physicochemical properties and in vivo performance of this compound compared to the well-established ionizable lipid, SM-102.

Ionizable LipidLNP Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)In Vivo Luciferase Expression (AUC)
This compound ~80-100< 0.2> 90%Significantly higher than SM-102
SM-102 ~80-100< 0.2> 90%Baseline

AUC: Area Under the Curve, representing total protein expression over a measured period.

In Vivo Efficacy: A Head-to-Head Look

A direct comparison of LNPs formulated with this compound and SM-102 for the delivery of circular RNA (circRNA) encoding luciferase revealed a significant advantage for the novel lipid.[1] Following intramuscular administration in mice, LNPs containing this compound demonstrated markedly higher and more sustained luciferase expression over a six-day period compared to their SM-102 counterparts.[1] This suggests that this compound may offer enhanced efficiency in the delivery and subsequent translation of RNA cargo in vivo.

In the context of vaccine development, a lyophilized mRNA vaccine for SARS-CoV-2, named CPVax-CoV, was developed utilizing novel thiolactone-based ionizable lipids.[2][3] This vaccine, when administered to mice, elicited a robust immune response, including the production of IgG and IFN-γ, and demonstrated protective efficacy against SARS-CoV-2 variants.[2][3] While this study highlights the potential of this novel family of lipids, direct comparative data with this compound was not presented.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used in the evaluation of this compound and other ionizable lipids.

LNP Formulation

Lipid nanoparticles are typically formulated by rapidly mixing an ethanol (B145695) phase containing the lipids with an aqueous phase containing the RNA cargo.

Workflow for LNP Formulation

LNP_Formulation cluster_ethanol Ethanol Phase cluster_aqueous Aqueous Phase (Acidic Buffer) Ionizable_Lipid Ionizable Lipid (e.g., this compound, SM-102) Mixing Microfluidic Mixing Ionizable_Lipid->Mixing Helper_Lipid Helper Lipid (e.g., DSPC) Helper_Lipid->Mixing Cholesterol Cholesterol Cholesterol->Mixing PEG_Lipid PEG-Lipid PEG_Lipid->Mixing RNA mRNA or circRNA RNA->Mixing Purification Purification (e.g., Dialysis) Mixing->Purification Characterization Characterization (Size, PDI, Encapsulation) Purification->Characterization Final_LNP LNP Formulation Characterization->Final_LNP

Caption: Workflow for the formulation of RNA-loaded lipid nanoparticles.

A standard molar ratio for the lipid components (ionizable lipid:DSPC:cholesterol:PEG-lipid) is often 50:10:38.5:1.5. The mixture is then purified, typically through dialysis, to remove ethanol and non-encapsulated RNA. The resulting LNPs are characterized for size, polydispersity index (PDI), and RNA encapsulation efficiency.

In Vivo Evaluation of Luciferase Expression

To assess the in vivo delivery efficiency of the LNP formulations, mice are intramuscularly injected with LNPs encapsulating luciferase-encoding RNA.

Workflow for In Vivo Luciferase Assay

InVivo_Luciferase LNP_Injection Intramuscular Injection of RNA-LNPs into Mice Imaging Bioluminescence Imaging (e.g., IVIS) at various time points LNP_Injection->Imaging Luciferin Substrate Data_Analysis Quantification of Luminescence Signal Imaging->Data_Analysis AUC_Calculation Calculation of Area Under the Curve (AUC) Data_Analysis->AUC_Calculation Result In Vivo Protein Expression Profile AUC_Calculation->Result

Caption: Workflow for in vivo assessment of protein expression using a luciferase reporter.

Luminescence is monitored at various time points post-injection using an in vivo imaging system (IVIS). The total photon flux is quantified to determine the level and duration of protein expression.

Evaluation of Immune Response

For vaccine applications, the ability of mRNA-LNPs to elicit an immune response is evaluated.

Workflow for Immune Response Evaluation

Immune_Response Vaccination Vaccination of Mice with mRNA-LNPs Serum_Collection Serum Collection at different time points Vaccination->Serum_Collection Splenocyte_Isolation Splenocyte Isolation Vaccination->Splenocyte_Isolation ELISA ELISA for Antigen-Specific IgG Antibodies Serum_Collection->ELISA Immune_Response Characterization of Immune Response ELISA->Immune_Response ELISpot ELISpot Assay for IFN-γ Secretion Splenocyte_Isolation->ELISpot ELISpot->Immune_Response

Caption: Workflow for the evaluation of the immune response to mRNA-LNP vaccines.

Mice are immunized with mRNA-LNPs encoding a specific antigen (e.g., SARS-CoV-2 spike protein). Blood samples are collected to measure antigen-specific antibody titers (e.g., IgG) via ELISA. Splenocytes can also be isolated to assess T-cell responses, such as interferon-gamma (IFN-γ) secretion, using an ELISpot assay.

Intracellular Delivery Pathway and the Role of Ionizable Lipids

The successful delivery of RNA to the cytoplasm is a multi-step process. LNPs are internalized by cells through endocytosis. The acidic environment of the endosome protonates the ionizable lipid, leading to a net positive charge. This is thought to facilitate the disruption of the endosomal membrane and the release of the RNA cargo into the cytoplasm, a critical step known as endosomal escape.

Signaling Pathway of LNP-mediated RNA Delivery

LNP_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP Lipid Nanoparticle (LNP) Endosome Early Endosome (Acidic pH) LNP->Endosome Endocytosis Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Protonation of Ionizable Lipid Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm RNA Release Translation Translation (Ribosome) Cytoplasm->Translation Protein Protein Expression Translation->Protein Cell_Membrane Cell Membrane

Caption: Intracellular pathway of LNP-mediated RNA delivery and protein expression.

The efficiency of endosomal escape is a key determinant of the overall potency of an LNP formulation and is heavily influenced by the chemical structure of the ionizable lipid. The superior performance of this compound in vivo suggests it may facilitate more efficient endosomal escape compared to other lipids.

Conclusion

The selection of an appropriate ionizable lipid is paramount for the successful development of RNA-based therapeutics and vaccines. The available data indicates that the novel ionizable lipid this compound holds significant promise, demonstrating superior in vivo performance in terms of protein expression compared to the widely used SM-102. Further comprehensive studies directly comparing this compound with a broader range of clinically relevant ionizable lipids such as DLin-MC3-DMA and ALC-0315 are warranted to fully elucidate its performance profile and potential for clinical translation. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of next-generation RNA delivery systems.

References

A Head-to-Head Comparison of CP-LC-0743 and SM-102 for In Vivo mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of nucleic acid therapies, the choice of a lipid nanoparticle (LNP) delivery system is paramount to achieving optimal transfection efficiency and therapeutic outcomes. This guide provides a comprehensive comparison of two prominent ionizable lipids, CP-LC-0743 and SM-102, focusing on their performance in mRNA delivery, supported by available experimental data and detailed protocols.

This comparison guide delves into the transfection efficiency of LNPs formulated with either this compound or the widely-used SM-102. While direct head-to-head studies under identical conditions are limited, this guide synthesizes available data to offer valuable insights for selecting the appropriate lipid for your research needs.

Quantitative Comparison of Transfection Efficiency

The following table summarizes the in vivo luciferase expression data from studies utilizing LNPs formulated with lipids from the same family as this compound and with SM-102. It is important to note that the data for the CP-LC-related lipid (CP-LC-0867) was generated using circular RNA (circRNA), while the SM-102 data was generated using messenger RNA (mRNA). This difference in the RNA cargo may influence the expression kinetics and overall efficiency.

Ionizable LipidRNA TypeAnimal ModelDosingPeak Bioluminescence (photons/second)Time to PeakPersistence of Expression
CP-LC-0867 circRNA (Luciferase)MiceIntramuscular> 1 x 1010~48 hoursSustained for at least 14 days
SM-102 mRNA (Luciferase)BALB/c Mice1µg, Intramuscular~1 x 109~6 hoursDeclines significantly after 24-48 hours

Note: The data for CP-LC-0867 is based on a study by Broset et al. and suggests a higher and more sustained protein expression compared to what is typically observed with SM-102 formulated with linear mRNA. The peak bioluminescence for SM-102 is based on data from studies evaluating intramuscular delivery of luciferase mRNA.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting these protocols to specific research applications.

Lipid Nanoparticle (LNP) Formulation

1. This compound-based LNP Formulation (Inferred from related studies):

  • Lipid Composition: The precise molar ratio for this compound is not publicly available in the reviewed literature. However, formulations with related novel ionizable lipids often utilize a molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid of approximately 40-50%:10-20%:30-40%:1-2%.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in absolute ethanol (B145695) to achieve the desired molar ratio.

    • Gently vortex the solution until all lipids are fully dissolved. The solution should be clear.

  • Preparation of RNA Solution:

    • Dilute the mRNA or circRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • LNP Assembly (Microfluidic Mixing):

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate mixing to allow for the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C to remove ethanol and unencapsulated RNA.

    • Concentrate the LNP solution using an appropriate centrifugal filter device.

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

2. SM-102-based LNP Formulation:

  • Lipid Composition: A commonly used molar ratio for SM-102 LNPs is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000).[1]

  • Preparation of Lipid Stock Solution:

    • Dissolve SM-102, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol to achieve a 50:10:38.5:1.5 molar ratio.[1]

    • Ensure complete dissolution by gentle vortexing.

  • Preparation of mRNA Solution:

    • Dilute the luciferase mRNA to a final concentration of approximately 0.05 mg/mL in 50 mM citrate buffer (pH 4.0).

  • LNP Assembly (Microfluidic Mixing):

    • Utilize a microfluidic mixing system.

    • Load the SM-102 lipid mixture in ethanol and the mRNA solution in citrate buffer into separate syringes.

    • Set the flow rate ratio to 3:1 (aqueous:ethanolic).

    • Collect the resulting nanoparticle suspension.

  • Purification and Buffer Exchange:

    • Perform buffer exchange and concentration using dialysis against PBS (pH 7.4) or tangential flow filtration.

    • Sterile-filter the final formulation through a 0.22 µm syringe filter.

In Vivo Transfection Efficiency Assessment
  • Animal Model: BALB/c mice (6-8 weeks old) are a commonly used model.

  • Administration:

    • Administer the LNP-encapsulated luciferase mRNA (e.g., 1 µg of mRNA per mouse) via intramuscular injection into the hind limb.

  • Bioluminescence Imaging:

    • At various time points post-injection (e.g., 6, 24, 48, 72 hours, and up to 14 days), administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

    • After approximately 10-15 minutes, anesthetize the mice and image them using an in vivo imaging system (IVIS).

    • Quantify the bioluminescence signal (in photons per second) from the region of interest (injection site and distal organs).

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the in vivo transfection efficiency of LNPs formulated with this compound and SM-102.

G cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Evaluation prep_lipids_cp Prepare this compound Lipid Mix in Ethanol microfluidics Microfluidic Mixing prep_lipids_cp->microfluidics Organic Phase prep_lipids_sm Prepare SM-102 Lipid Mix in Ethanol prep_lipids_sm->microfluidics prep_rna Prepare Luciferase mRNA in Buffer prep_rna->microfluidics Aqueous Phase purification Purification & Buffer Exchange microfluidics->purification dls Size & PDI (DLS) purification->dls zeta Zeta Potential purification->zeta encapsulation Encapsulation Efficiency purification->encapsulation injection Intramuscular Injection in Mice encapsulation->injection Formulated LNPs imaging Bioluminescence Imaging (IVIS) injection->imaging analysis Data Analysis imaging->analysis

Caption: Experimental workflow for comparing LNP transfection efficiency.

Signaling Pathways and Mechanisms of Action

Both this compound and SM-102 are ionizable lipids, which are key components for the effective delivery of nucleic acids. Their mechanism of action follows a general pathway for LNP-mediated transfection:

G LNP Lipid Nanoparticle (LNP) Cell Target Cell LNP->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation Ionizable Lipid Protonation Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release Translation mRNA Translation Release->Translation Protein Luciferase Protein (Expression) Translation->Protein

Caption: General mechanism of LNP-mediated mRNA delivery and expression.

Upon administration, the LNPs are taken up by target cells through endocytosis. The acidic environment of the endosome protonates the tertiary amine group of the ionizable lipid (either this compound or SM-102). This charge switch is believed to disrupt the endosomal membrane, facilitating the release of the mRNA cargo into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the encoded protein, in this case, luciferase. The structural differences between this compound and SM-102 likely influence the efficiency of this endosomal escape process and the overall stability of the LNP, contributing to the observed differences in transfection efficiency and duration of protein expression.

References

A Comparative Guide to In Vivo Efficacy of CP-LC-0743 and ALC-0315 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of two ionizable lipids, CP-LC-0743 and ALC-0315, which are crucial components in lipid nanoparticle (LNP) formulations for messenger RNA (mRNA) delivery. The following sections detail their performance based on available experimental data, outline relevant experimental methodologies, and visualize key processes.

Executive Summary

Data Presentation: In Vivo Performance

The following tables summarize quantitative data from in vivo studies involving LNP formulations containing either ALC-0315 or this compound. It is important to note that these results are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vivo Luciferase Expression Mediated by ALC-0315-LNP

Animal ModelDosageRoute of AdministrationTime PointLuciferase Expression (Total Flux, photons/second)Organ with Highest ExpressionReference
BALB/c Mice1µg mRNAIntramuscular (IM)6 hours~1 x 10⁸Injection Site[1]
BALB/c Mice1µg mRNAIntramuscular (IM)24 hours~5 x 10⁷Injection Site[1]
C57BL/6 Mice0.1 mg/kg mRNAIntravenous (IV)6 hoursHigh (qualitative)Liver[3]

Data extracted from figures and text of the cited studies. Absolute values are approximate.

Table 2: In Vivo Reporter Gene Expression and Immune Response Mediated by this compound-LNP

Animal ModelPayloadRoute of AdministrationOutcomeReference
MicecircRNA encoding luciferaseIntramuscular (IM)Luciferase expression induced[4]
MicemRNA encoding SARS-CoV-2 spike glycoproteinIntramuscular (IM)IgG and IFN-γ production induced[4]

Quantitative expression levels for this compound are not specified in the available search results.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following are representative protocols for LNP formulation and in vivo evaluation.

Lipid Nanoparticle (LNP) Formulation

ALC-0315 LNP Formulation:

A common method for preparing LNPs containing ALC-0315 involves microfluidic mixing.[5][6]

  • Lipid Stock Preparation : Stock solutions of ALC-0315, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., ALC-0159) are prepared in ethanol (B145695).[5]

  • Lipid Mixture : The lipid stocks are combined in a specific molar ratio. A widely cited ratio for ALC-0315 based formulations is approximately 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:ALC-0159).[5]

  • Aqueous Phase : The mRNA payload is diluted in an aqueous buffer with a slightly acidic pH (e.g., citrate (B86180) buffer).

  • Microfluidic Mixing : The ethanolic lipid mixture and the aqueous mRNA solution are loaded into separate syringes and driven through a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[3][5]

  • Purification : The resulting LNP dispersion is then purified and concentrated, typically through dialysis or tangential flow filtration, to remove ethanol and non-encapsulated mRNA.[3][5]

This compound LNP Formulation:

While a specific, detailed public protocol for this compound LNP formulation was not found in the provided search results, it is expected to follow a similar microfluidic-based procedure as other ionizable lipid LNPs. The precise lipid molar ratios and process parameters would be specific to the formulation developed by its creators.

In Vivo Evaluation of LNP Efficacy

The following is a generalized protocol for assessing the in vivo efficacy of mRNA-LNP formulations in a mouse model.

  • Animal Models : BALB/c or C57BL/6 mice are commonly used.[1][3] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[7]

  • LNP Administration :

    • For systemic delivery, LNPs encapsulating mRNA (e.g., encoding a reporter protein like Firefly Luciferase) are typically administered via intravenous (IV) injection into the tail vein. A common dose is around 0.1 mg of mRNA per kg of body weight.[3]

    • For local expression, such as for vaccines, intramuscular (IM) injection is standard, with doses in the range of 1-5 µg of mRNA per mouse.[1][8]

  • In Vivo Imaging (for reporter genes) :

    • At specified time points post-injection (e.g., 6, 24, 48 hours), mice are anesthetized.[1]

    • If luciferase is the reporter, a D-luciferin substrate is administered via intraperitoneal injection.[9]

    • After a short incubation period for substrate distribution (around 10 minutes), bioluminescence is measured using an in vivo imaging system (IVIS).[1][9]

    • The signal intensity (total flux) is quantified for the whole body and specific organs.[1]

  • Immunogenicity Assessment :

    • For vaccine applications, blood samples can be collected at various time points to measure antibody titers (e.g., IgG) against the expressed antigen using methods like ELISA.[4]

    • Splenocytes can be isolated to assess T-cell responses (e.g., IFN-γ production) via techniques like ELISpot or intracellular cytokine staining.[2][4]

  • Biodistribution Studies :

    • At the end of the study, mice are euthanized, and major organs (liver, spleen, lungs, kidney, heart, etc.) are harvested.

    • Reporter gene expression in each organ can be quantified ex vivo using imaging or by homogenizing the tissue and performing a luciferase assay.[10]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks in LNP-mediated mRNA delivery.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Release mRNA Release Endosome->Release Protonation of Ionizable Lipid Translation Translation (Ribosome) Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: LNP-mediated mRNA delivery and protein expression pathway.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipids Lipids in Ethanol (this compound or ALC-0315) Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Aqueous Buffer mRNA->Mixing Purification Purification & Characterization Mixing->Purification Injection Animal Injection (IV or IM) Purification->Injection Analysis Efficacy Analysis Injection->Analysis Imaging In Vivo Imaging (e.g., IVIS) Analysis->Imaging Immuno Immunogenicity (ELISA, ELISpot) Analysis->Immuno

Caption: General experimental workflow for LNP formulation and in vivo testing.

References

A Comparative Guide to CP-LC-0743 for Therapeutic RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the ionizable cationic amino lipid, CP-LC-0743, for the delivery of therapeutic RNA. Through a detailed comparison with established alternatives, this document summarizes key performance data, outlines experimental protocols, and visualizes relevant biological and experimental workflows to aid researchers in making informed decisions for their RNA delivery platforms.

Introduction to this compound

This compound is a novel ionizable cationic amino lipid designed for the formulation of Lipid Nanoparticles (LNPs) to deliver various forms of therapeutic RNA, including messenger RNA (mRNA) and circular RNA (circRNA). Its efficacy has been demonstrated in preclinical models, positioning it as a promising candidate for next-generation RNA-based therapeutics and vaccines. This guide provides an objective comparison of this compound with other widely used ionizable lipids, namely SM-102 (a key component in the Moderna COVID-19 vaccine) and DLin-MC3-DMA (the ionizable lipid in the first FDA-approved siRNA-LNP therapeutic, Onpattro).

Comparative Performance Data

The following tables summarize the available in vivo performance data for LNPs formulated with this compound and its key alternatives. It is important to note that direct head-to-head quantitative comparisons for this compound are limited in publicly available literature. The data for this compound is primarily qualitative, drawn from initial studies, while extensive quantitative data exists for SM-102 and DLin-MC3-DMA.

Table 1: In Vivo Gene Expression (Luciferase Reporter)
Ionizable LipidRNA TypeAnimal ModelDosePeak Expression TimeLuciferase Expression Level (Total Flux, photons/sec)Data Source
This compound circRNAMiceNot SpecifiedNot SpecifiedSimilar to SM-102 initially, with a more pronounced decrease from 72h onward.[1]Broset, E., et al. (2025)
SM-102 mRNABALB/c Mice1 µg6 hours~1 x 10^8 to 1 x 10^9(Representative data from multiple sources)[1][2]
DLin-MC3-DMA mRNABALB/c Mice1 µg6-24 hours~5 x 10^7 to 5 x 10^8(Representative data from multiple sources)
Table 2: Vaccine Efficacy (SARS-CoV-2 mRNA Vaccine)
Ionizable LipidAnimal ModelVaccination RegimenPeak IgG TiterIFN-γ Response (SFCs/10^6 splenocytes)Data Source
This compound MiceNot SpecifiedData not publicly available.Data not publicly available.Mata, E., et al. (2025)[3][4]
SM-102 BALB/c MicePrime-boost~10^5 - 10^6 (endpoint titer)~500 - 1500(Representative data from multiple sources)[5][6]
DLin-MC3-DMA BALB/c MicePrime-boost~10^4 - 10^5 (endpoint titer)~300 - 1000(Representative data from multiple sources)
Table 3: Biodistribution and Toxicity Profile
Ionizable LipidPrimary Organ of Accumulation (IV injection)Known Toxicity Profile
This compound Data not publicly available.Data not publicly available.
SM-102 Liver, SpleenGenerally well-tolerated at therapeutic doses. Can induce transient inflammatory responses.[3]
DLin-MC3-DMA Liver, SpleenWell-tolerated at therapeutic doses. Higher doses can be associated with liver enzyme elevation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for key experiments cited in this guide.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., this compound, SM-102) solution in ethanol (B145695) (e.g., 25 mM)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) solution in ethanol (e.g., 10 mM)

  • Cholesterol solution in ethanol (e.g., 50 mM)

  • PEG-lipid (e.g., DMG-PEG 2000) solution in ethanol (e.g., 25 mM)

  • mRNA in citrate (B86180) buffer (e.g., 25 mM, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Sterile, RNase-free phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture in ethanol by combining the ionizable lipid, DSPC, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102).

  • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

  • Set the flow rate ratio on the microfluidic device (typically 3:1 aqueous:organic).

  • Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Luciferase Expression in Mice

This protocol outlines the procedure for assessing mRNA delivery and expression in vivo using a luciferase reporter gene.

Materials:

  • LNP-encapsulated luciferase mRNA

  • 6-8 week old BALB/c mice

  • D-luciferin potassium salt solution (15 mg/mL in sterile PBS)

  • In Vivo Imaging System (IVIS)

Procedure:

  • Administer the LNP-mRNA formulation to mice via the desired route (e.g., intramuscular or intravenous injection). A typical dose is 1-5 µg of mRNA per mouse.

  • At predetermined time points (e.g., 6, 24, 48, 72 hours post-injection), administer D-luciferin via intraperitoneal injection (e.g., 150 mg/kg).

  • Anesthetize the mice (e.g., using isoflurane).

  • Image the mice using an IVIS. Acquire bioluminescence images with an exposure time of 1-5 minutes.

  • Quantify the bioluminescent signal (total flux in photons/second) in regions of interest (ROIs) corresponding to specific organs or the injection site using the accompanying software.

Quantification of Antigen-Specific IgG by ELISA

This protocol details the measurement of SARS-CoV-2 spike protein-specific IgG antibodies in the serum of vaccinated mice.

Materials:

  • 96-well ELISA plates

  • Recombinant SARS-CoV-2 spike protein

  • Serum samples from vaccinated mice

  • HRP-conjugated anti-mouse IgG detection antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with recombinant SARS-CoV-2 spike protein overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Serially dilute the mouse serum samples and add them to the wells. Incubate for 2 hours at room temperature.

  • Wash the plate and add the HRP-conjugated anti-mouse IgG detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add the TMB substrate solution. Allow the color to develop in the dark.

  • Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader.

  • Calculate the antibody titers based on the dilution that gives a signal significantly above the background.

Quantification of IFN-γ Secreting T-cells by ELISpot

This protocol describes the enumeration of antigen-specific, IFN-γ-producing T-cells from the spleens of vaccinated mice.

Materials:

  • 96-well PVDF membrane plates pre-coated with anti-mouse IFN-γ antibody

  • Splenocytes isolated from vaccinated mice

  • SARS-CoV-2 spike protein peptide pool

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-HRP

  • AEC substrate solution

  • ELISpot plate reader

Procedure:

  • Isolate splenocytes from vaccinated mice.

  • Add the splenocytes to the wells of the pre-coated ELISpot plate.

  • Stimulate the cells with the SARS-CoV-2 spike peptide pool for 18-24 hours at 37°C. Include positive (e.g., Concanavalin A) and negative (medium only) controls.

  • Wash the plate to remove the cells.

  • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate.

  • Wash the plate and add Streptavidin-HRP.

  • Wash the plate and add the AEC substrate solution to develop the spots.

  • Stop the reaction by washing with water and allow the plate to dry.

  • Count the number of spot-forming cells (SFCs) using an ELISpot plate reader.

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and pathways relevant to the validation of this compound for therapeutic RNA delivery.

Experimental_Workflow cluster_formulation LNP Formulation cluster_evaluation In Vivo Evaluation Lipid Mix\n(this compound or Alternative) Lipid Mix (this compound or Alternative) Microfluidic Mixing Microfluidic Mixing Lipid Mix\n(this compound or Alternative)->Microfluidic Mixing Ethanol LNP Assembly LNP Assembly Microfluidic Mixing->LNP Assembly Therapeutic RNA\n(mRNA or circRNA) Therapeutic RNA (mRNA or circRNA) Therapeutic RNA\n(mRNA or circRNA)->Microfluidic Mixing Aqueous Buffer Purification\n(Dialysis) Purification (Dialysis) LNP Assembly->Purification\n(Dialysis) Animal Model\n(Mouse) Animal Model (Mouse) Purification\n(Dialysis)->Animal Model\n(Mouse) Efficacy Assessment Efficacy Assessment Animal Model\n(Mouse)->Efficacy Assessment Biodistribution & Toxicity Biodistribution & Toxicity Animal Model\n(Mouse)->Biodistribution & Toxicity Gene Expression\n(Luciferase Imaging) Gene Expression (Luciferase Imaging) Efficacy Assessment->Gene Expression\n(Luciferase Imaging) Immune Response\n(ELISA, ELISpot) Immune Response (ELISA, ELISpot) Efficacy Assessment->Immune Response\n(ELISA, ELISpot) Data Analysis Data Analysis Gene Expression\n(Luciferase Imaging)->Data Analysis Immune Response\n(ELISA, ELISpot)->Data Analysis Biodistribution & Toxicity->Data Analysis RNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LNP LNP (this compound) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Protonation of This compound Cytoplasm Cytoplasm Escape->Cytoplasm RNA Release Ribosome Ribosome Cytoplasm->Ribosome mRNA Protein Therapeutic Protein Ribosome->Protein Translation

References

A Comparative Guide to Lipid Nanoparticle Formulations for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comparative analysis including "CP-LC-0743" could not be performed as no public data or research articles were found pertaining to an LNP formulation with this designation. This guide provides a comparative framework using well-characterized and clinically relevant ionizable lipids—SM-102, ALC-0315, and DLin-MC3-DMA—to demonstrate how such an analysis should be conducted. The experimental data presented is a synthesis of findings from multiple research articles.

Introduction to LNP Formulations for mRNA Delivery

Lipid nanoparticles (LNPs) are the leading platform for delivering messenger RNA (mRNA) therapeutics and vaccines.[1][2] A typical LNP formulation consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[3] The ionizable lipid is a critical component that facilitates mRNA encapsulation and endosomal escape, ultimately determining the delivery efficiency.[3][4] This guide provides a comparative analysis of LNPs formulated with three well-established ionizable lipids: SM-102, ALC-0315, and DLin-MC3-DMA.

Physicochemical Characterization of LNP Formulations

The physical properties of LNPs, such as particle size, polydispersity index (PDI), and encapsulation efficiency, are critical quality attributes that influence their in vivo performance and stability.

Table 1: Physicochemical Properties of LNP Formulations

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
SM-102 80 - 100< 0.2> 90%
ALC-0315 70 - 100< 0.2> 90%
DLin-MC3-DMA 70 - 100< 0.2> 90%

Note: The values presented are typical ranges reported in the literature and can vary based on the specific formulation parameters and manufacturing process.[5][6]

In Vivo Performance: A Comparative Analysis

The ultimate measure of an LNP formulation's success is its ability to deliver the mRNA payload and induce protein expression in a target tissue. The following table summarizes the in vivo luciferase expression data from studies comparing LNPs formulated with SM-102, ALC-0315, and DLin-MC3-DMA after intramuscular (IM) administration in mice.[7][8]

Table 2: In Vivo Luciferase Expression of mRNA-LNP Formulations

Ionizable LipidPeak Luciferase Expression (Time Point)Relative Expression Level (vs. Control)
SM-102 6 - 24 hoursHigh
ALC-0315 6 - 24 hoursHigh
DLin-MC3-DMA 24 - 48 hoursModerate

Note: In vivo expression kinetics and levels can be influenced by the animal model, route of administration, and the specific mRNA cargo.[7][8] Studies have shown that while SM-102 and ALC-0315-based LNPs may result in higher initial protein expression, the duration of expression can vary.[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of LNP formulations.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for LNP synthesis that allows for precise control over particle properties.[7]

G cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification and Concentration cluster_characterization Characterization lipid_mix Lipid Mixture in Ethanol (B145695) (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid) microfluidic Microfluidic Device (e.g., NanoAssemblr) lipid_mix->microfluidic mrna_sol mRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) mrna_sol->microfluidic dialysis Dialysis or Tangential Flow Filtration (to remove ethanol and unencapsulated mRNA) microfluidic->dialysis concentration Concentration (e.g., using centrifugal filters) dialysis->concentration dls Dynamic Light Scattering (DLS) (Size and PDI) concentration->dls ribogreen RiboGreen Assay (Encapsulation Efficiency) concentration->ribogreen storage Sterile Filtration and Storage concentration->storage

Caption: Cellular uptake and endosomal escape of LNP-delivered mRNA.

Upon endocytosis, LNPs are trafficked into early endosomes. As the endosome matures into a late endosome, the internal pH drops. This acidic environment protonates the ionizable lipid, leading to a change in its charge from neutral to positive. This charge switch is thought to facilitate the disruption of the endosomal membrane, allowing the mRNA to escape into the cytoplasm where it can be translated into protein by ribosomes. [3]

Conclusion

The selection of an appropriate LNP formulation is critical for the successful development of mRNA-based therapeutics and vaccines. This guide provides a framework for the comparative analysis of LNP formulations, focusing on key physicochemical and in vivo performance attributes. While data for "this compound" was not available, the principles and methodologies outlined here can be applied to evaluate any novel LNP formulation against established benchmarks like those based on SM-102, ALC-0315, and DLin-MC3-DMA. A thorough and standardized approach to comparison is essential for advancing the field of mRNA delivery.

References

Performance of CP-LC-0743 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo performance of CP-LC-0743, an ionizable cationic amino lipid used in the formulation of lipid nanoparticles (LNPs) for RNA delivery. The data presented herein is based on preclinical studies in murine models and offers a direct comparison with other commercially available and novel ionizable lipids.

Introduction to this compound

This compound is an ionizable cationic amino lipid integral to the formation of LNPs, which are effective delivery vehicles for various RNA modalities, including messenger RNA (mRNA) and circular RNA (circRNA).[1][2] Its primary function is to encapsulate and protect the RNA payload, facilitate cellular uptake, and promote endosomal escape to enable protein translation within the cytoplasm. The performance of LNP-based RNA therapeutics is critically dependent on the choice of the ionizable lipid.

In Vivo Performance Comparison

A key study evaluated the in vivo efficacy of LNPs formulated with this compound against several other ionizable lipids for the delivery of circRNA encoding luciferase in mice. The performance was quantified by measuring luciferase expression over a period of 14 days following intramuscular injection. The comparator lipids included the widely used SM-102, as well as other novel lipids designated as CP-LC-0729, CP-LC-1254, and CP-LC-0867.[1]

Table 1: In Vivo Luciferase Expression in BALB/c Mice Following Intramuscular Injection of circRNA-Luciferase LNPs

Ionizable LipidPeak Expression (Photons/s)Time to PeakSustained Expression Profile
This compound Similar to SM-102~24-48 hoursMore pronounced decrease in protein levels from 72h onward compared to SM-102[1]
SM-102High~24-48 hoursGradual decrease after peak[1]
CP-LC-0729Similar to SM-102~24-48 hoursSimilar expression profile to SM-102[1]
CP-LC-1254Similar to SM-102~24-48 hoursMore pronounced decrease in protein levels from 72h onward compared to SM-102[1]
CP-LC-0867Significantly Higher than SM-102Sustained for 14 daysConsistently higher protein levels compared to all other lipids tested[1]

Note: The data indicates that while this compound is effective in mediating protein expression in vivo, with a performance profile initially comparable to the standard lipid SM-102, it exhibits a faster decline in expression over time. In contrast, the novel lipid CP-LC-0867 demonstrated markedly superior and sustained expression, highlighting the significant impact of ionizable lipid selection on the duration of therapeutic protein production.

Experimental Protocols

LNP Formulation and circRNA Encapsulation

1. Lipid Stock Preparation: Ionizable lipids (this compound, SM-102, etc.), DSPC, cholesterol, and PEG-DMG were dissolved in ethanol (B145695) to prepare a lipid mixture.

2. circRNA Solution: The circRNA encoding luciferase was diluted in a formulation buffer (e.g., citrate (B86180) buffer, pH 4.0).

3. LNP Assembly: The lipid-ethanol solution was rapidly mixed with the circRNA-buffer solution at a specific flow rate ratio using a microfluidic mixing device. This process leads to the self-assembly of LNPs encapsulating the circRNA.

4. Dialysis and Concentration: The resulting LNP solution was dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unconjugated components. The LNPs were then concentrated using appropriate centrifugal filter units.

In Vivo Animal Study

1. Animal Model: BALB/c mice were used for the in vivo experiments.

2. Administration: A defined dose of the circRNA-LNP formulation was administered via intramuscular injection into the hind limb of the mice.

3. Bioluminescence Imaging: At specified time points post-injection (e.g., 6, 24, 48, 72 hours, and up to 14 days), mice were anesthetized and injected with a luciferin (B1168401) substrate. Bioluminescence was then measured using an in vivo imaging system (IVIS).

4. Data Analysis: The light emission from the injection site was quantified as photons per second to determine the level of luciferase protein expression.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vivo performance of different LNP formulations.

LNP_in_vivo_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation lipids Ionizable Lipids (this compound, SM-102, etc.) mixing Microfluidic Mixing lipids->mixing helpers Helper Lipids (DSPC, Cholesterol, PEG-DMG) helpers->mixing rna circRNA-Luciferase rna->mixing purification Purification & Concentration mixing->purification injection Intramuscular Injection (BALB/c Mice) purification->injection imaging Bioluminescence Imaging (IVIS) injection->imaging analysis Data Analysis (Luciferase Expression) imaging->analysis comparison Performance Comparison of Different Ionizable Lipids analysis->comparison Compare Performance

Caption: Workflow for LNP formulation and in vivo performance evaluation.

Signaling Pathway: LNP-mediated RNA Delivery and Protein Expression

The following diagram outlines the cellular pathway initiated by LNP-delivered RNA.

LNP_Delivery_Pathway cluster_cell Cellular Uptake and Expression lnp LNP (with this compound) -circRNA endocytosis Endocytosis lnp->endocytosis cell Target Cell endosome Endosome endocytosis->endosome escape Endosomal Escape (facilitated by ionizable lipid) endosome->escape pH-dependent protonation cytoplasm Cytoplasm escape->cytoplasm translation Ribosomal Translation cytoplasm->translation circRNA release protein Luciferase Protein translation->protein

Caption: Cellular mechanism of LNP-mediated RNA delivery and expression.

Conclusion

This compound is a viable ionizable lipid for the formulation of LNPs for in vivo RNA delivery. Its performance in mice is comparable to the established lipid SM-102 in the initial phase of protein expression. However, for applications requiring sustained, long-term protein production, alternative ionizable lipids such as CP-LC-0867 may offer superior performance. This guide underscores the importance of empirical testing of different LNP components to optimize therapeutic efficacy for specific applications.

References

Assessing the Immunogenicity of Novel Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and safe vaccines and therapeutics relies on a thorough understanding of the immunogenicity of their delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acids, most notably in mRNA vaccines. The intrinsic adjuvant properties of LNPs, largely dictated by their composition, play a crucial role in shaping the ensuing immune response. This guide provides a framework for assessing the immunogenicity of a novel LNP formulation, here exemplified by the hypothetical "CP-LC-0743 LNPs," by comparing it with other established LNP compositions.

The Role of LNP Components in Immunogenicity

The immunogenicity of LNPs is not a monolithic property but rather a complex interplay of its components, primarily the ionizable lipid, and to a lesser extent, helper lipids, cholesterol, and PEG-lipids.[1] The ionizable lipid is a key determinant of the adjuvant activity of the LNP formulation.[1] Different ionizable lipids can trigger distinct innate immune pathways, leading to varied adaptive immune responses. For instance, some LNPs have been shown to stimulate Toll-like receptors (TLRs), such as TLR7/8, which are pivotal in initiating antiviral immunity.[2] Furthermore, the induction of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α is a hallmark of LNP-mediated immune activation.[3] The choice of ionizable lipid can significantly impact the magnitude of this cytokine response.[3]

Comparative Immunogenicity of LNP Formulations

To evaluate a new LNP formulation like this compound, a comparative analysis against well-characterized LNPs is essential. The following tables summarize key immunogenic parameters that should be assessed, with example data synthesized from published studies on different LNP formulations.

Table 1: Comparison of In Vitro Cytokine Production

LNP FormulationIonizable LipidCell TypeKey Cytokine Induction (relative to control)
This compound (Hypothetical) This compoundMouse SplenocytesData to be generated
LNP-1SM-102Mouse SplenocytesHigh IL-1β secretion[3][4]
LNP-2MC3Mouse SplenocytesLower IL-1β secretion compared to SM-102[3]
LNP-3K-Ac7-DsaNot specifiedSkews towards Type 1 immune response[5]
LNP-4S-Ac7-DogNot specifiedSkews towards Type 2 immune response[5]

Table 2: Comparison of In Vivo Humoral and Cellular Immune Responses in Mice

Vaccine FormulationAntigenKey Immune Readouts
mRNA-CP-LC-0743 LNPs (Hypothetical) Model Antigen (e.g., SARS-CoV-2 RBD)Data to be generated
mRNA-LNP (general)SARS-CoV-2 SpikePotent neutralizing antibodies, strong Th1-biased cellular immunity, robust B cell and long-lived plasma cell responses.[2]
rHA + eLNP (empty LNP)Recombinant Hemagglutinin (rHA)Stable HAI titers for at least 20 weeks.[1]
QIV + LNP AdjuvantQuadrivalent Influenza Vaccine (QIV)Robust induction of antibody titres and T cell responses.[5]
LNP-E80 (Dengue antigen)Dengue Virus AntigenIgG levels comparable to plasmid DNA immunization; significantly higher IFN-γ production.[4]

Experimental Protocols

Accurate assessment of LNP immunogenicity relies on standardized and well-defined experimental protocols. Below are methodologies for key assays.

1. In Vitro Cytokine Profiling

  • Objective: To determine the innate immune stimulating capacity of the LNP formulation.

  • Methodology:

    • Isolate splenocytes from mice.

    • Incubate the splenocytes with different concentrations of the test LNP (e.g., this compound LNP) and control LNPs (with and without mRNA). Use a TLR agonist like LPS as a positive control and PBS as a negative control.[1]

    • After a specified incubation period (e.g., 4 or 24 hours), collect the cell culture supernatant.[1]

    • Measure the levels of key cytokines (e.g., IL-1β, IL-6, TNF-α, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.[1][4]

2. In Vivo Immunization and Sample Collection

  • Objective: To evaluate the adaptive immune response elicited by the LNP-formulated vaccine in an animal model.

  • Methodology:

    • Immunize cohorts of mice via a relevant route (e.g., intramuscularly) with the test vaccine (e.g., mRNA encoding a model antigen formulated in this compound LNPs) and control formulations. A prime-boost regimen is often employed.[4]

    • At defined time points post-immunization (e.g., 20 days after the first and second immunization), collect blood samples for serological analysis.[4]

    • At the end of the study, collect spleens for the assessment of cellular immune responses.[4]

3. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To quantify antigen-specific antibody titers in the sera of immunized animals.

  • Methodology:

    • Coat microtiter plates with the recombinant antigen corresponding to the mRNA vaccine.

    • Serially dilute the collected sera and add to the wells.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody isotype (e.g., total IgG, IgG1, IgG2a).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance using a plate reader and calculate the antibody endpoint titers.

4. ELISpot Assay

  • Objective: To enumerate antigen-specific cytokine-secreting T cells.

  • Methodology:

    • Isolate splenocytes from immunized mice.

    • Stimulate the splenocytes in vitro with overlapping peptides spanning the antigen of interest.

    • Culture the stimulated cells in an ELISpot plate pre-coated with a capture antibody for the cytokine of interest (e.g., IFN-γ).

    • After incubation, wash the cells and add a detection antibody conjugated to an enzyme.

    • Add a substrate to visualize the spots, where each spot represents a cytokine-secreting cell.

    • Count the spots using an automated reader.

5. Flow Cytometry

  • Objective: To characterize and quantify different T cell subsets (e.g., T follicular helper cells, CD4+ and CD8+ T cells) and their activation status.

  • Methodology:

    • Prepare a single-cell suspension from the spleens of immunized mice.

    • Stain the cells with a panel of fluorescently labeled antibodies specific for surface markers of different T cell populations (e.g., CD3, CD4, CD8, CXCR5, PD-1).

    • For intracellular cytokine staining, stimulate the cells in the presence of a protein transport inhibitor before staining for intracellular cytokines (e.g., IFN-γ, IL-4).

    • Acquire the data on a flow cytometer and analyze the cell populations using appropriate software.

Visualizing Immune Activation and Experimental Design

Signaling Pathway of LNP-Mediated Immune Activation

G cluster_0 Antigen Presenting Cell (APC) cluster_1 Adaptive Immune Response LNP mRNA-LNP Endosome Endosome LNP->Endosome Endocytosis TLR7_8 TLR7/8 Endosome->TLR7_8 mRNA Recognition mRNA mRNA Endosome->mRNA mRNA Release MyD88 MyD88 TLR7_8->MyD88 NF_kB NF-κB Activation MyD88->NF_kB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NF_kB->Cytokines Transcription T_Cell T Cell Activation Cytokines->T_Cell Antigen Antigen Presentation (MHC I/II) Antigen->T_Cell Translation Translation mRNA->Translation Protein Antigenic Protein Translation->Protein Protein->Antigen B_Cell B Cell Activation & Antibody Production T_Cell->B_Cell T Cell Help G cluster_0 Preparation & Immunization cluster_1 Sample Collection & Analysis cluster_2 Data Interpretation Formulation LNP Formulation (e.g., mRNA-CP-LC-0743) QC Quality Control (Size, Encapsulation) Formulation->QC Immunization Animal Immunization (e.g., Mice) QC->Immunization Blood Blood Collection (Serum) Immunization->Blood Spleen Spleen Collection (Splenocytes) Immunization->Spleen ELISA ELISA (Antibody Titers) Blood->ELISA ELISpot ELISpot (IFN-γ) Spleen->ELISpot Flow Flow Cytometry (T Cell Subsets) Spleen->Flow Comparison Comparative Analysis vs. Control LNPs ELISA->Comparison ELISpot->Comparison Flow->Comparison

References

CP-LC-0743: A Review of Performance Data in RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CP-LC-0743 is a novel ionizable cationic lipid that has demonstrated potential in the formulation of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics, including circular RNA (circRNA) and messenger RNA (mRNA). This guide provides a comparative overview of the available performance data for this compound and its alternatives, supported by experimental details to inform researchers, scientists, and drug development professionals.

Comparative In Vivo Performance

Studies have evaluated the in vivo efficacy of this compound-formulated LNPs for the delivery of circRNA encoding for luciferase. In a comparative study, LNPs formulated with this compound were benchmarked against those containing the well-established ionizable lipid, SM-102. The results indicated that while this compound LNPs initially produced a similar level of protein expression to SM-102 LNPs, the expression levels showed a more pronounced decrease after 72 hours.[1]

Another related novel ionizable lipid, CP-LC-0867, demonstrated superior performance in the same study, with consistently higher and more sustained protein expression compared to both SM-102 and this compound.[1] In the context of mRNA vaccines, another lipid from the same class, CP-LC-0729, was identified as a top-performing candidate in the development of a lyophilized SARS-CoV-2 mRNA vaccine, CPVax-CoV.[2][3] While the performance of CPVax-CoV was significantly improved compared to commercially available mRNA vaccines, the specific contribution of each proprietary lipid, including any potential use of this compound in this platform, is not detailed in the available literature.[2][3]

In Vivo Luciferase Expression (circRNA Delivery)
Ionizable LipidRelative In Vivo Luciferase Expression vs. SM-102Duration of Expression
This compound Similar initial expression, faster decline post-72h[1]Shorter than SM-102[1]
SM-102Standard comparatorSustained expression[1]
CP-LC-0867Consistently higher expression[1]More sustained than SM-102[1]
CP-LC-0729Similar expression profile[1]Not specified

Physicochemical Characteristics

The physicochemical properties of LNPs are critical for their stability and in vivo performance. While specific quantitative data for this compound formulated LNPs are not extensively available in the public domain, the general characteristics for LNP formulations used in similar studies are provided below. Efficient encapsulation of mRNA is a key attribute of successful LNP formulations.[4][5]

ParameterTypical Range for LNP Formulations
Size (Z-average)70 - 110 nm[6]
Polydispersity Index (PDI)< 0.2[7]
Encapsulation Efficiency> 95%[8]

Experimental Protocols

Synthesis of this compound

This compound was synthesized using the Sequential Thiolactone Amine Acrylate (B77674) Reaction (STAAR). In this method, thiolactone derivatives and acrylate are dissolved in tetrahydrofuran (B95107) (THF) at room temperature, followed by the addition of an amine. After a two-hour reaction, the THF is removed under vacuum. This compound was previously referred to as A4B2C1.[1]

LNP Formulation

The following protocol outlines the general procedure for formulating LNPs with this compound and other ionizable lipids for RNA delivery.

Workflow for LNP Formulation

LNP_Formulation cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer) Ionizable_Lipid Ionizable Lipid (e.g., this compound) Microfluidic_Mixing Microfluidic Mixing Ionizable_Lipid->Microfluidic_Mixing Phospholipid Phospholipid (e.g., DSPC) Phospholipid->Microfluidic_Mixing Cholesterol Cholesterol Cholesterol->Microfluidic_Mixing PEG_Lipid PEG-Lipid PEG_Lipid->Microfluidic_Mixing RNA RNA (circRNA or mRNA) RNA->Microfluidic_Mixing Dialysis Dialysis (Buffer Exchange) Microfluidic_Mixing->Dialysis Formation of LNPs Sterile_Filtration Sterile Filtration Dialysis->Sterile_Filtration LNP_Product Final LNP Product Sterile_Filtration->LNP_Product

Caption: General workflow for the formulation of RNA-loaded lipid nanoparticles.

Molar Ratios of LNP Components:

The lipid components are typically combined in specific molar ratios to ensure optimal LNP formation and performance. A common molar ratio used in the formulation of LNPs with novel ionizable lipids is:

  • Ionizable Lipid: 50%

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): 10%

  • Cholesterol: 38.5%

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000): 1.5%

In Vivo Luciferase Expression Assay

The following diagram illustrates the typical workflow for assessing the in vivo performance of LNP-formulated RNA encoding a luciferase reporter.

Workflow for In Vivo Luciferase Assay

InVivo_Luciferase_Assay LNP_Injection Intramuscular Injection of LNP-RNA into Mice Time_Course Monitor at Various Time Points (e.g., 6, 24, 48, 72h, etc.) LNP_Injection->Time_Course Luciferin_Injection Intraperitoneal Injection of D-luciferin Substrate Time_Course->Luciferin_Injection IVIS_Imaging In Vivo Imaging System (IVIS) Bioluminescence Measurement Luciferin_Injection->IVIS_Imaging Data_Analysis Quantification of Luciferase Expression (Radiance) IVIS_Imaging->Data_Analysis

Caption: Standard workflow for in vivo luciferase expression analysis.

Signaling Pathway for LNP-mediated RNA Delivery and Expression

The following diagram illustrates the generally accepted pathway for the cellular uptake of LNPs and the subsequent release and translation of the RNA cargo.

LNP Cellular Uptake and RNA Expression Pathway

LNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments LNP Lipid Nanoparticle (LNP) (with RNA cargo) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (facilitated by ionizable lipid) Ribosome Ribosome Cytoplasm->Ribosome RNA Release Protein Expressed Protein Ribosome->Protein Translation

Caption: Cellular pathway of LNP-mediated RNA delivery and protein expression.

References

Safety Operating Guide

Proper Disposal of CP-LC-0743: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling CP-LC-0743, adherence to proper disposal protocols is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the hazards, handling, and emergency procedures associated with this compound.

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.

Step-by-Step Disposal Procedure

The proper disposal of this compound, which is often supplied in a solution with ethanol, must be carried out in accordance with federal, state, and local environmental regulations.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical and its solvent.

    • Clearly label the container as "Hazardous Waste" and include the full chemical name: this compound.

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.

    • Segregate halogenated and non-halogenated solvents if required by your institution's waste management plan.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department or contractor with a copy of the Safety Data Sheet for this compound.

Note: Never dispose of this compound by pouring it down the drain or discarding it in regular trash. This can lead to environmental contamination and potential legal liabilities.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key quantitative data related to this compound.

PropertyValueSource
CAS Number3040858-73-6[1][2]
Molecular FormulaC45H87N3O4S[1][2]
Formula Weight766.3 g/mol [1][2]
Purity≥98%[2]
FormulationA solution in ethanol[2]
Solubility in Ethanol≥10 mg/mL[1][2]
Storage Temperature-20°C[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Start Start: This compound Waste Generated Collect Collect Waste in Designated Container Start->Collect Label Label Container: 'Hazardous Waste' 'this compound' Collect->Label Segregate Segregate from Incompatible Waste Label->Segregate Store Store in Secure Hazardous Waste Area Segregate->Store Contact Contact EHS or Licensed Contractor Store->Contact Dispose Proper Disposal by Authorized Personnel Contact->Dispose

This compound Disposal Workflow

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and compliance in all your laboratory operations.

References

Personal protective equipment for handling CP-LC-0743

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of CP-LC-0743. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of the product.

Product Identification and Hazard Summary

This compound is an ionizable cationic lipid provided as a solution in ethanol (B145695).[1][2] The primary hazards are associated with the ethanol solvent, which is a highly flammable liquid and vapor.[3][4]

Hazard Classification:

Hazard ClassGHS CodeDescription
Flammable LiquidsH225Highly flammable liquid and vapor[2][3][4]
Eye IrritationH319Causes serious eye irritation[2][3][4]
Acute Toxicity (Inhalation)H333May be harmful if inhaled

This table summarizes the known hazards. Always consult the full Safety Data Sheet (SDS) for comprehensive information.

Personal Protective Equipment (PPE)

A layered approach to PPE is mandatory to ensure user safety. The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or neoprene, minimum 0.198 mm thickness.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Skin and Body Protection Flame-Retardant Laboratory CoatFully buttoned.
Closed-Toed ShoesLeather or other solvent-resistant material.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of this compound must be performed in a certified chemical fume hood.

PPE Workflow Diagram:

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling Verify Fume Hood Verify Fume Hood Don Lab Coat Don Lab Coat Verify Fume Hood->Don Lab Coat Don Safety Glasses Don Safety Glasses Don Lab Coat->Don Safety Glasses Don Gloves Don Gloves Don Safety Glasses->Don Gloves Handle this compound Handle this compound Don Gloves->Handle this compound Dispose Waste Dispose Waste Handle this compound->Dispose Waste Doff Gloves Doff Gloves Dispose Waste->Doff Gloves Doff Lab Coat Doff Lab Coat Doff Gloves->Doff Lab Coat Wash Hands Wash Hands Doff Lab Coat->Wash Hands

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Handling and Storage

Handling:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4] No smoking.

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[3][4]

  • Tools: Use only non-sparking tools.[3][4]

Storage:

  • Temperature: Store at -20°C for long-term stability.[1][2]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][4]

  • Incompatibilities: Avoid contact with strong acids, bases, or oxidizing agents.

Emergency Procedures

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Inhalation Move the person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. A solid water stream may be ineffective.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Disposal Workflow Diagram:

Disposal_Plan Start Start Collect Waste Collect all this compound contaminated materials (e.g., pipette tips, tubes, gloves) Start->Collect Waste Segregate Waste Segregate into a dedicated, labeled hazardous waste container. Collect Waste->Segregate Waste Container Specs Container must be: - Clearly labeled 'Hazardous Waste' - Compatible with ethanol - Kept closed Segregate Waste->Container Specs Store Waste Store waste container in a designated, well-ventilated, and secure area. Segregate Waste->Store Waste Arrange Pickup Contact Environmental Health & Safety (EHS) for hazardous waste pickup. Store Waste->Arrange Pickup End End Arrange Pickup->End

Caption: Step-by-step disposal plan for this compound waste.

Experimental Protocol: General Handling of a Flammable Research Chemical Solution

This protocol outlines the general steps for safely handling a flammable solution of a research chemical like this compound.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary materials, including PPE, spill kit, and waste container.

    • Don the appropriate PPE as outlined in Section 2.

  • Aliquoting and Dilution:

    • Perform all operations inside the chemical fume hood.

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Use only non-sparking tools to open the container.

    • Carefully measure the required volume using appropriate laboratory equipment (e.g., calibrated micropipette).

    • If dilution is necessary, slowly add the this compound solution to the diluent while stirring.

  • Post-Handling:

    • Securely cap the stock solution vial and return it to the -20°C freezer.

    • Dispose of all contaminated materials in the designated hazardous waste container as per the disposal plan in Section 5.

    • Clean the work area within the fume hood.

    • Remove PPE in the correct order to avoid contamination.

    • Wash hands thoroughly with soap and water.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.